(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride
Description
Properties
IUPAC Name |
(2-methoxy-2-oxoethyl)-triphenylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2P.ClH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCXTEMZMJZMJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369936 | |
| Record name | (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2181-97-7 | |
| Record name | Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2181-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Methoxycarbonylmethyl)triphenylphosphonium chloride CAS 2181-97-7 properties
An In-depth Technical Guide to (Methoxycarbonylmethyl)triphenylphosphonium chloride (CAS 2181-97-7) for Synthetic Applications
Authored by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the properties, application, and handling of (Methoxycarbonylmethyl)triphenylphosphonium chloride. As a pivotal reagent in modern organic synthesis, a thorough understanding of its behavior is essential for its effective and safe utilization. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible application of this versatile compound.
Core Characteristics and Physicochemical Properties
(Methoxycarbonylmethyl)triphenylphosphonium chloride, identified by CAS number 2181-97-7, is a phosphonium salt that serves as a precursor to a stabilized phosphorus ylide.[1] Its primary utility lies in the Wittig reaction, where it facilitates the conversion of aldehydes and ketones into α,β-unsaturated esters, a critical transformation in the synthesis of complex organic molecules.[2][3][4] The presence of the methoxycarbonyl group is key to its functionality, as it stabilizes the adjacent carbanion in the corresponding ylide through resonance, which dictates its reactivity and stereochemical outcome.[3][4]
The compound is typically a white to off-white crystalline powder and requires careful handling due to its hygroscopic nature.[5] Proper storage under an inert, dry atmosphere is crucial to maintain its integrity and reactivity.[6]
Table 1: Physicochemical Properties of (Methoxycarbonylmethyl)triphenylphosphonium chloride
| Property | Value | Source(s) |
| CAS Number | 2181-97-7 | [1][5][6] |
| Molecular Formula | C₂₁H₂₀ClO₂P | [1][6] |
| Molecular Weight | 370.81 g/mol | [1][6] |
| Appearance | White fine crystalline powder | [5] |
| Melting Point | 155 °C | [5] |
| Storage | 2-8°C, under inert atmosphere | [1][6] |
The Heart of the Reagent: Ylide Formation and Stabilization
The utility of the phosphonium salt is realized upon its conversion to the active Wittig reagent, a phosphorus ylide. This is an acid-base reaction where a base removes the proton from the carbon atom adjacent (alpha) to the positively charged phosphorus center.[7][8][9]
Causality of Base Selection: The acidity of this alpha-proton is significantly increased by two factors: the strong electron-withdrawing effect of the adjacent phosphonium cation and, critically, the resonance stabilization provided by the methoxycarbonyl (ester) group. This dual activation means the resulting ylide is "stabilized."[3][4] Unlike non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) that require exceptionally strong bases like n-butyllithium (n-BuLi) for deprotonation, stabilized ylides can be formed using milder and more convenient bases such as sodium methoxide (NaOMe), sodium hydride (NaH), or even potassium carbonate (K₂CO₃) in some cases.[7][8] This operational simplicity is a major advantage in experimental design.
The resonance stabilization delocalizes the negative charge of the carbanion onto the carbonyl oxygen, reducing its nucleophilicity and increasing its thermal stability compared to non-stabilized ylides.
Caption: Formation of the stabilized ylide from its phosphonium salt precursor.
The Wittig Reaction: Mechanism and Stereochemical Control
The Wittig reaction creates a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or a ketone. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[10]
Mechanism Breakdown:
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a dipolar intermediate known as a betaine.[7][9]
-
Oxaphosphetane Formation: The negatively charged oxygen of the betaine attacks the positively charged phosphorus atom, forming a four-membered ring intermediate called an oxaphosphetane.[7][10]
-
Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly collapses. It undergoes a retro-[2+2] cycloaddition, breaking the carbon-phosphorus and carbon-oxygen single bonds and forming a carbon-carbon double bond (the alkene) and a phosphorus-oxygen double bond (triphenylphosphine oxide).[7]
The Critical Role of Stabilization in Stereoselectivity: The stability of the ylide is the primary determinant of the reaction's stereochemical outcome.
-
Non-stabilized ylides typically react under kinetic control, leading to predominantly (Z)-alkenes (cis).
-
(Methoxycarbonylmethyl)triphenylphosphorane is a stabilized ylide . The intermediates in the reaction pathway have sufficient lifetime to equilibrate to the most thermodynamically stable conformation before collapsing. This thermodynamic control favors the formation of the less sterically hindered (E)-alkene (trans).[4][11] This predictability is a powerful tool in synthetic strategy.
Caption: Generalized mechanism of the Wittig reaction with a stabilized ylide.
Field-Proven Experimental Protocol
This protocol outlines a general procedure for the Wittig olefination of an aldehyde using (Methoxycarbonylmethyl)triphenylphosphonium chloride.
Core Principle: The protocol is a self-validating system. Successful ylide formation is often indicated by a color change (though stabilized ylides are less colored than non-stabilized ones). Reaction progress is monitored by Thin Layer Chromatography (TLC), comparing the consumption of the starting aldehyde to the appearance of the less polar alkene product.
Materials & Reagents:
-
(Methoxycarbonylmethyl)triphenylphosphonium chloride
-
Base: Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Reaction Vessel: Flame-dried, multi-neck round-bottom flask with a magnetic stirrer, condenser, and nitrogen/argon inlet.
-
Workup: Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether or Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate.
Step-by-Step Methodology:
-
Ylide Generation (In Situ):
-
Rationale: An inert atmosphere is critical as the ylide and the base (especially NaH) are sensitive to moisture and oxygen.[8]
-
Action: To the flame-dried flask under a positive pressure of nitrogen, add (Methoxycarbonylmethyl)triphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF via syringe.
-
Action: Cool the resulting suspension to 0 °C in an ice bath.
-
Rationale: Adding the base portion-wise at low temperature helps to control the exotherm from the acid-base reaction and any hydrogen gas evolution if using NaH.
-
Action: Slowly add sodium hydride (1.1 equivalents) in small portions. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.
-
-
Reaction with Carbonyl:
-
Rationale: The aldehyde is added slowly to the pre-formed ylide to maintain control over the reaction rate and temperature.
-
Action: Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise via syringe to the ylide mixture at room temperature.
-
Action: Monitor the reaction by TLC until the starting aldehyde spot is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Rationale: The quench neutralizes any remaining reactive base. The subsequent extraction isolates the organic product from inorganic salts and the polar solvent (if DMF was used). Triphenylphosphine oxide is the major byproduct and its removal is the primary purification challenge.[10]
-
Action: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Action: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Action: Combine the organic layers and wash sequentially with water and then brine.
-
Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Triphenylphosphine oxide is moderately polar. Column chromatography using a non-polar to moderately polar solvent gradient (e.g., starting with pure hexanes and gradually adding ethyl acetate) effectively separates the less polar alkene product from the more polar triphenylphosphine oxide.[10]
-
Action: Purify the crude residue by flash column chromatography on silica gel to yield the pure α,β-unsaturated ester.
-
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An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of (Methoxycarbonylmethyl)triphenylphosphonium Chloride
Introduction
(Methoxycarbonylmethyl)triphenylphosphonium chloride, a key reagent in synthetic organic chemistry, belongs to the class of phosphonium salts extensively used in the Wittig reaction to convert aldehydes and ketones into alkenes.[1] The precise structure and purity of this reagent are paramount for achieving high yields and stereoselectivity in olefination reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool for the unambiguous structural elucidation and quality assessment of such organophosphorus compounds.
This guide provides a comprehensive analysis of the ¹³C NMR spectrum of (Methoxycarbonylmethyl)triphenylphosphonium chloride. We will delve into the assignment of chemical shifts, the influence of molecular structure on the spectrum, the characteristic phosphorus-carbon coupling constants, and the effects of solvent choice. Furthermore, a field-proven experimental protocol for acquiring high-fidelity ¹³C NMR spectra for this class of compounds is detailed, aimed at researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Predicted Carbon Environments
To interpret the ¹³C NMR spectrum, it is essential to first identify the unique carbon environments within the molecule. (Methoxycarbonylmethyl)triphenylphosphonium chloride possesses several distinct carbon atoms, which can be categorized based on their bonding and proximity to functional groups.
The structure consists of a central phosphorus atom bonded to three phenyl groups and a methoxycarbonylmethyl group. The positive charge on the phosphorus atom significantly influences the electronic environment of the adjacent carbons.
Figure 2: Standard workflow for acquiring the ¹³C NMR spectrum of a phosphonium salt.
Conclusion
The ¹³C NMR spectrum of (Methoxycarbonylmethyl)triphenylphosphonium chloride provides a detailed fingerprint of its molecular structure. The chemical shifts of the carbonyl, aromatic, methoxy, and methylene carbons all appear in predictable regions, strongly influenced by electronegativity, hybridization, and the positively charged phosphorus center. A key diagnostic feature is the presence of C-P coupling, which splits each carbon signal into a doublet and provides invaluable information for unambiguous signal assignment, particularly for the ipso-carbon (C1') and the methylene carbon (C1). By following a robust experimental protocol, researchers can obtain high-quality spectra essential for confirming the identity, purity, and structural integrity of this vital synthetic reagent.
References
**[2] Charette, A. B. (2004). Handbook of Reagents for Organic Synthesis: Reagents for High-Throughput Solid-Phase and Solution-Phase Organic Synthesis. John Wiley & Sons.
[3] UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link] [3] [4] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
**[5] Grim, S. O., & McFarlane, W. (1965). Phosphorus-31-carbon-13 coupling constants as a function of the hybridization of the carbon atom. Nature, 208(5014), 995-996.
[6] SpectraBase. Spectrum of (Methoxycarbonylmethyl)triphenylphosphonium bromide. Wiley-VCH GmbH. Available at: [Link] [6] [7] Matziari, M., & Gatos, D. (2004). Concentration and temperature dependent NMR studies of phosphonium salts in solution. Journal of Heterocyclic Chemistry, 41(5), 747-752.
ResearchGate. (2014). Why it is necessary to used deuterated solvents for NMR experiments? Available at: [Link] [8] [9] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
[10] NPTEL. 13C NMR Spectroscopy. Available at: [Link] [10] [8] MDPI. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. Available at: [Link]
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Mass spectrometry analysis of (Methoxycarbonylmethyl)triphenylphosphonium chloride
An In-Depth Technical Guide to the Mass Spectrometry Analysis of (Methoxycarbonylmethyl)triphenylphosphonium Chloride
Authored by: A Senior Application Scientist
Abstract
(Methoxycarbonylmethyl)triphenylphosphonium chloride is a pivotal reagent in synthetic organic chemistry, primarily utilized in the Wittig reaction for the synthesis of α,β-unsaturated esters.[1] As with any critical reagent, verifying its identity, purity, and behavior in a reaction matrix is paramount. Mass spectrometry (MS) offers an unparalleled combination of sensitivity, speed, and structural information, making it the definitive analytical tool for this purpose. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this quaternary phosphonium salt. We will move beyond rote procedures to explore the causal reasoning behind methodological choices, from sample preparation and ionization to the nuanced interpretation of fragmentation spectra. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to characterize this compound and monitor its reactivity.
Foundational Principles: The Unique Nature of a Quaternary Phosphonium Salt
Unlike many analytes that require a protonation or deprotonation event to be ionized for MS analysis, (Methoxycarbonylmethyl)triphenylphosphonium chloride exists as a pre-charged species in solution. This fundamental property dictates the entire analytical strategy. The molecule is a salt, composed of the cationic phosphonium species, [(C₆H₅)₃PCH₂COOCH₃]⁺, and a chloride anion, Cl⁻.
The permanent positive charge on the phosphorus atom makes this compound an ideal candidate for positive-ion mode Electrospray Ionization (ESI). ESI is a soft ionization technique that gently transfers pre-existing ions from the solution phase into the gas phase, preserving the intact cationic structure with minimal unintended fragmentation.[2] This avoids the harsh conditions of methods like Electron Impact (EI), which would lead to extensive and often uninterpretable fragmentation of such a thermally labile salt.
Key Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of any robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₀ClO₂P | |
| Molecular Weight | 368.83 g/mol | |
| Monoisotopic Mass of Cation | 335.1201 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | ~165-170 °C (decomposes) | |
| Solubility | Soluble in methanol, chloroform; decomposes in water | [3] |
The Analytical Workflow: From Sample to Spectrum
This section details a self-validating protocol for the ESI-MS analysis of the title compound. The logic behind each parameter is explained to empower the analyst to adapt the method as needed.
Experimental Workflow Diagram
Caption: High-level workflow for the MS analysis of the phosphonium salt.
Step-by-Step Experimental Protocol
1. Reagent and Sample Preparation:
-
Objective: To prepare a solution of the analyte at a concentration suitable for ESI-MS, minimizing signal suppression and detector saturation.
-
Protocol:
-
Prepare a stock solution by dissolving 1 mg of (Methoxycarbonylmethyl)triphenylphosphonium chloride in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water or methanol). This yields a concentration of 100 µg/mL.
-
Perform a subsequent 1:10 or 1:100 dilution using the same solvent to achieve a final working concentration of 1-10 µg/mL.
-
-
Expertise & Experience: Quaternary phosphonium salts are highly surface-active and can suppress their own signal at high concentrations. Starting with a dilute solution is critical for achieving a stable and representative spray. Methanol is an excellent choice due to its volatility and ability to dissolve the salt.
2. Instrumentation and ESI Source Optimization:
-
Objective: To configure the mass spectrometer to efficiently desolvate and transmit the pre-charged analyte into the mass analyzer.
-
Protocol (Representative Parameters for a Q-TOF Instrument):
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.0 – 4.0 kV. Causality: This voltage creates the electrochemical potential necessary to generate the Taylor cone and produce charged droplets.
-
Cone (or Fragmentor) Voltage: 20 – 40 V. Causality: This is a critical parameter. A lower voltage (~20 V) ensures minimal in-source fragmentation, preserving the intact cation. A higher voltage (>60 V) can be used intentionally to induce fragmentation for preliminary structural confirmation without performing a separate MS/MS experiment.[4]
-
Source Temperature: 120 – 150 °C. Causality: Provides thermal energy to assist in solvent evaporation from the ESI droplets.
-
Desolvation Gas (N₂) Flow: 600 – 800 L/hr. Causality: A high flow of inert gas aids in the desolvation process, breaking down droplets to release the gas-phase ions.
-
Desolvation Temperature: 250 – 350 °C. Causality: This heated gas provides the bulk of the energy for solvent evaporation.
-
-
Trustworthiness: These parameters provide a validated starting point. The optimal cone voltage should be determined empirically by observing the intensity of the precursor ion versus any in-source fragments.
3. Data Acquisition:
-
Objective: To acquire high-resolution full scan and tandem MS (MS/MS) data for definitive identification.
-
Protocol:
-
Full Scan MS: Acquire data over a mass range of m/z 100–500. This range comfortably covers the intact cation (m/z 335.1) and its most likely fragments.
-
Tandem MS (MS/MS): Set the quadrupole to isolate the precursor ion at m/z 335.1. Apply collision energy (e.g., 15-30 eV) in the collision cell (using Argon as the collision gas) to induce fragmentation. The resulting product ions are then analyzed by the TOF mass analyzer.
-
-
Expertise & Experience: Ramping the collision energy in successive MS/MS experiments can provide insight into the energetics of different fragmentation channels, revealing which bonds are most labile.
Spectral Interpretation: Decoding the Fragmentation Pattern
The true power of mass spectrometry lies in the structural information gleaned from fragmentation. For (Methoxycarbonylmethyl)triphenylphosphonium, the MS/MS spectrum is highly diagnostic.
Expected Mass Spectrum and Fragments
In a full scan spectrum under soft ionization conditions (low cone voltage), the base peak will be the intact cation at m/z 335.12 .
Upon CID in an MS/MS experiment, several characteristic fragmentation pathways are expected. The positive charge is localized on the phosphorus, directing the fragmentation.
| Ion Description | Proposed Structure / Loss | Calculated m/z |
| Precursor Ion | [ (C₆H₅)₃PCH₂COOCH₃ ]⁺ | 335.12 |
| Fragment A | [ (C₆H₅)₃P ]⁺ (Triphenylphosphonium cation) | 261.09 |
| Fragment B | [ (C₆H₅)₃POH ]⁺ (Protonated Triphenylphosphine Oxide) | 279.09 |
| Fragment C | [ (C₆H₅)₂P ]⁺ (Diphenylphosphonium cation) | 185.06 |
| Fragment D | [ C₆H₅ ]⁺ (Phenyl cation) | 77.04 |
Proposed Fragmentation Mechanism
Caption: Key fragmentation pathways for the phosphonium cation under CID.
-
Pathway to Fragment A (m/z 261.09): This is often a major fragmentation route for phosphonium ylides. It involves the cleavage of the P-C bond, likely through a rearrangement mechanism, to yield the highly stable triphenylphosphonium cation.
-
Pathway to Fragment B (m/z 279.09): The formation of protonated triphenylphosphine oxide is a hallmark of many Wittig reagents and related phosphorus compounds, especially in the presence of trace water. It represents a rearrangement and oxidation process.
-
Pathway to Fragment C (m/z 185.06): Subsequent loss of a phenyl radical (C₆H₅•) from the triphenylphosphonium fragment (A) results in the diphenylphosphonium ion. This demonstrates the step-wise degradation of the triphenylphosphine core.
Application in Practice: Real-Time Monitoring of the Wittig Reaction
ESI-MS is not just a tool for characterization; it is a powerful process analytical technology (PAT) for monitoring reaction kinetics and mechanisms.[2]
Reaction Monitoring Workflow
Caption: Using ESI-MS to monitor the key species in a Wittig reaction.
By taking small aliquots from a reaction mixture over time, diluting them, and infusing them directly into the mass spectrometer, one can track the progress of the reaction with high precision:
-
Consumption of Reactant: The intensity of the phosphonium salt cation at m/z 335.1 will decrease as the reaction proceeds.
-
Formation of Byproduct: A growing signal corresponding to the protonated triphenylphosphine oxide byproduct will appear at m/z 279.1 . This is often the most unambiguous indicator of reaction progress.
-
Formation of Product: The desired alkene product will appear, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, depending on the reaction conditions and solvent purity.
This real-time data allows for precise determination of reaction endpoints, the identification of side products, and the optimization of reaction conditions, embodying the principles of modern, data-driven chemical development.
Conclusion
Mass spectrometry, particularly ESI-MS and ESI-MS/MS, is an indispensable technique for the comprehensive analysis of (Methoxycarbonylmethyl)triphenylphosphonium chloride. Its ability to analyze the pre-charged cation directly provides unambiguous confirmation of molecular weight. Furthermore, the rich data obtained from CID experiments yields a diagnostic fragmentation pattern that confirms molecular structure with high confidence. As demonstrated, the utility of MS extends beyond simple characterization to become a dynamic tool for monitoring the Wittig reaction in real-time. The protocols and mechanistic insights provided in this guide offer a robust foundation for any scientist seeking to apply mass spectrometry to the analysis of this important class of chemical reagents.
References
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McEwen, C. N., et al. ESI-MS detection of ionic intermediates in phosphine-mediated reactions. Journal of the American Chemical Society. [Link]
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Papiernik, D., et al. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. [Link]
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Mertens, I., et al. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. International Journal of Molecular Sciences. [Link]
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Chem-Impex International . (Methoxycarbonylmethyl)triphenylphosphonium bromide. [Link]
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Royal Society of Chemistry . Enabling Wittig reaction on site-specific protein modification. [Link]
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Cannon, C. L., et al. Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance. ACS Infectious Diseases. [Link]
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Myers, A. G. Research Group . Olefination Reactions. Harvard University. [Link]
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Marsden, J. A., et al. Long sought synthesis of quaternary phosphonium salts from phosphine oxides: inverse reactivity approach. Chemical Communications. [Link]
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Master Organic Chemistry . Wittig Reaction - Examples and Mechanism. [Link]
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The Organic Chemistry Tutor . Phosphonium ylides. YouTube. [Link]
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Wikipedia . Wittig reaction. [Link]
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ResearchGate . (Methoxymethyl)triphenylphosphonium Chloride. [Link]
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Kosevich, M. V., et al. Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/ Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium. Journal of Analytical & Bioanalytical Techniques. [Link]
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Shackman, H., et al. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
LibreTexts . CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
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An In-depth Technical Guide to (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent for Olefin Synthesis
(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride, also known by its synonym (Methoxycarbonylmethyl)triphenylphosphonium chloride, is a crucial phosphonium salt in the arsenal of synthetic organic chemists. Its primary utility lies in its role as a precursor to a stabilized phosphorus ylide, a key intermediate for the celebrated Wittig reaction. This reaction offers a reliable and stereoselective method for the formation of carbon-carbon double bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals, natural products, and advanced materials. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an in-depth exploration of its applications, with a focus on the Wittig reaction.
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1] It is essential to handle this compound in a well-ventilated area, as it is classified as a skin, eye, and respiratory irritant.[2] Proper storage in a cool (2-8°C), dry place under an inert atmosphere is recommended to ensure its stability.[2]
| Property | Value | Reference |
| CAS Number | 2181-97-7 | [2] |
| Molecular Formula | C21H20ClO2P | [2] |
| Molecular Weight | 370.81 g/mol | [2] |
| Melting Point | 155 °C | |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents | |
| Storage | 2-8°C, under inert atmosphere | [2] |
Synthesis of the Corresponding Ylide: (Methoxycarbonylmethylene)triphenylphosphorane
The utility of this compound is realized upon its conversion to the corresponding phosphorus ylide, (methoxycarbonylmethylene)triphenylphosphorane. This is achieved through deprotonation with a suitable base. The resulting ylide is stabilized by the adjacent ester group, which delocalizes the negative charge on the α-carbon.
Experimental Protocol: Ylide Formation
This protocol is adapted from the synthesis of the analogous ylide from the bromide salt.[3]
Materials:
-
This compound
-
Deionized water
-
5% aqueous sodium hydroxide solution
-
Ethyl acetate
-
Petroleum ether
-
Standard laboratory glassware (beaker, flask, funnel, etc.)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in deionized water.[3]
-
Deprotonation: While stirring, slowly add 5% aqueous sodium hydroxide solution dropwise to the phosphonium salt solution until the mixture becomes alkaline (test with litmus paper).[3] A precipitate of the ylide will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.[3]
-
Drying: Dry the collected solid.
-
Purification (Optional): For higher purity, the crude ylide can be recrystallized from a mixture of ethyl acetate and petroleum ether to yield a colorless solid.[3]
Core Application: The Wittig Reaction
The primary application of the ylide derived from this compound is in the Wittig reaction, where it reacts with aldehydes and ketones to form α,β-unsaturated esters. The stabilized nature of this ylide generally leads to the preferential formation of the (E)-alkene isomer.[4] The strong phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for this reaction.
Mechanism of the Wittig Reaction
The reaction proceeds through a concerted [2+2] cycloaddition mechanism between the ylide and the carbonyl compound, forming a transient oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and triphenylphosphine oxide.
Caption: Mechanism of the Wittig Reaction.
Experimental Protocol: Wittig Olefination
This is a general protocol that can be adapted for specific substrates.
Materials:
-
(Methoxycarbonylmethylene)triphenylphosphorane (prepared as described above)
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in an appropriate anhydrous solvent.
-
Ylide Addition: Add the (methoxycarbonylmethylene)triphenylphosphorane to the solution. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then purified, often by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.
Caption: Experimental workflow for the Wittig reaction.
Reactivity and Stability
The ylide generated from this compound is considered a "stabilized ylide" due to the electron-withdrawing nature of the methoxycarbonyl group. This stabilization makes the ylide less reactive than non-stabilized ylides. Consequently, it reacts readily with aldehydes but may require more forcing conditions or fail to react with less reactive ketones.
The phosphonium salt itself is stable under recommended storage conditions.[2] Thermal decomposition of phosphonium salts can be complex. Studies on similar phosphonium salts show that upon heating, they can decompose through various pathways, including elimination and nucleophilic substitution, potentially yielding triphenylphosphine oxide and other products.[5][6]
Safety and Handling
This compound is harmful if swallowed and causes skin and eye irritation.[2] It is also suspected of causing respiratory irritation. Therefore, it is imperative to handle this chemical in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of α,β-unsaturated esters via the Wittig reaction. Its stability, coupled with the predictable stereochemical outcome of the reaction with its derived ylide, makes it an important tool for organic chemists in both academic and industrial settings. A thorough understanding of its properties, proper handling procedures, and reaction conditions is essential for its effective and safe utilization in the laboratory.
References
- Journal of the Chemical Society C: Organic. (1966). The thermal decomposition of phosphonium alkoxides.
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
- Google Patents. (2017). CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride.
-
Organic Syntheses. (n.d.). Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbomethoxymethylenetriphenylphosphorane. Retrieved from [Link]
-
Repositorio Académico - Universidad de Chile. (n.d.). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Retrieved from [Link]
- Certificate of Analysis. (2022, November 7). (Methoxymethyl)triphenylphosphonium chloride.
-
PrepChem.com. (n.d.). Synthesis of (methoxycarbonyl methylene) triphenyl phosphorane. Retrieved from [Link]
-
National Institutes of Health. (2023, September 29). Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts: Single-Crystal XRD Characterization of [iPrPPh3][B5O6(OH)4]. Retrieved from [Link]
- University of Missouri–Kansas City. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
-
Taylor & Francis Online. (n.d.). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Retrieved from [Link]
- University of Missouri–Kansas City. (2007). Experiment 8: Wittig Reaction.
-
MDPI. (2023, May 17). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity of N-(isocyanoimino)triphenylphosphorane toward group 13 Lewis acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Retrieved from [Link]
- University of Missouri–Kansas City. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
-
ResearchGate. (2025, August 6). Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). EP0377850B1 - Process for preparing (methoxymethylene) triphenyl phosphonium chloride.
- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments. Houghton Mifflin.
Sources
A Comprehensive Guide to the Solubility of (Methoxycarbonylmethyl)triphenylphosphonium Chloride in Organic Solvents
Introduction: The Pivotal Role of (Methoxycarbonylmethyl)triphenylphosphonium Chloride in Modern Synthesis
(Methoxycarbonylmethyl)triphenylphosphonium chloride is a crucial Wittig reagent in organic synthesis, enabling the transformation of aldehydes and ketones into α,β-unsaturated esters. This reaction is a cornerstone in the synthesis of a multitude of complex organic molecules, including natural products, pharmaceuticals, and agrochemicals. The efficiency and success of a Wittig reaction are profoundly influenced by the solubility of the phosphonium salt in the chosen solvent system. A thorough understanding of its solubility characteristics is, therefore, not merely academic but a practical necessity for process optimization, yield maximization, and reaction scalability.
This technical guide provides an in-depth exploration of the solubility of (Methoxycarbonylmethyl)triphenylphosphonium chloride in common organic solvents. We will delve into the theoretical underpinnings of its solubility, present a qualitative overview of its behavior in various solvent classes, and offer a detailed, field-proven protocol for the precise experimental determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile reagent to its fullest potential.
Theoretical Framework: Deconstructing the Solubility of a Phosphonium Salt
The solubility of an ionic compound like (Methoxycarbonylmethyl)triphenylphosphonium chloride in an organic solvent is governed by a delicate interplay of intermolecular forces. The principle of "like dissolves like" serves as a fundamental guideline. The large, nonpolar triphenylphosphine moiety contributes to its affinity for less polar organic solvents, while the charged phosphonium center and the chloride counter-ion necessitate a solvent with sufficient polarity to solvate these ionic components.
Several key factors influence this dissolution process:
-
Solvent Polarity: Polar solvents are generally more effective at solvating the phosphonium cation and the chloride anion, thus favoring dissolution.
-
Hydrogen Bonding: Protic solvents capable of hydrogen bonding can interact favorably with the chloride anion, enhancing solubility.
-
Dielectric Constant: Solvents with a higher dielectric constant are better able to insulate the oppositely charged ions from each other, facilitating their separation and dissolution.
-
Lattice Energy: The energy required to break apart the crystal lattice of the solid phosphonium salt is a significant barrier to dissolution. Solvents that can provide strong solvating interactions can overcome this energy barrier.
Qualitative Solubility Profile
While precise quantitative solubility data for (Methoxycarbonylmethyl)triphenylphosphonium chloride is not extensively published, a qualitative understanding can be gleaned from the behavior of analogous phosphonium salts and general principles of solubility. The table below summarizes the expected solubility in various common organic solvents. It is important to note that for the closely related (Methoxycarbonylmethyl)triphenylphosphonium bromide, its structure, featuring a triphenylphosphonium moiety, enhances its reactivity and solubility in organic solvents.[1]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents possess sufficient polarity to solvate the ionic components of the phosphonium salt.[2] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF) | Soluble to Moderately Soluble | These solvents have dipole moments that can interact favorably with the phosphonium salt. Acetonitrile, DMF, and THF are listed as suitable solvents for a similar phosphonium salt. |
| Alcohols | Methanol, Ethanol | Soluble | The high polarity and hydrogen-bonding capability of these protic solvents effectively solvate both the cation and the anion.[2] |
| Ethers | Diethyl Ether | Sparingly Soluble to Insoluble | The low polarity of diethyl ether is generally insufficient to overcome the lattice energy of the salt. |
| Hydrocarbons | Hexane, Petroleum Ether | Insoluble | These nonpolar solvents cannot effectively solvate the ionic components of the phosphonium salt. |
| Water | Decomposes | The compound is hygroscopic and will decompose in water.[2][3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data for your specific application, an experimental determination is indispensable. The following protocol provides a robust and reliable method for quantifying the solubility of (Methoxycarbonylmethyl)triphenylphosphonium chloride in a chosen organic solvent.
Methodology Overview: The Isothermal Saturation Method
This protocol employs the isothermal saturation method, a gold-standard technique for determining the solubility of a solid in a liquid. The principle is straightforward: a supersaturated solution of the phosphonium salt in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined gravimetrically.
Workflow Diagram
Caption: Workflow for determining the solubility of (Methoxycarbonylmethyl)triphenylphosphonium chloride.
Step-by-Step Experimental Procedure
Materials and Equipment:
-
(Methoxycarbonylmethyl)triphenylphosphonium chloride
-
Anhydrous organic solvent of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes (Class A)
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Vacuum oven or desiccator
Protocol:
-
Preparation of the Saturated Solution:
-
To a clean, dry glass vial, add a known volume (e.g., 5.00 mL) of the anhydrous organic solvent.
-
Add an excess amount of (Methoxycarbonylmethyl)triphenylphosphonium chloride to the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly with a screw cap fitted with a PTFE septum.
Expert Insight: Using an excess of the solid ensures that the solution reaches its saturation point at the given temperature. The exact amount of excess is not critical, as long as a significant amount of solid remains undissolved at equilibrium.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer within a water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended.
Expert Insight: Constant temperature is critical as solubility is temperature-dependent. The equilibration time may need to be extended for viscous solvents or compounds that dissolve slowly. It is advisable to perform a preliminary time-course experiment to determine the optimal equilibration time.
-
-
Sample Collection:
-
After equilibration, cease agitation and allow the undissolved solid to settle completely. This may take several hours.
-
Carefully withdraw a precise volume (e.g., 1.000 mL) of the clear supernatant using a pre-warmed (to the equilibration temperature) volumetric pipette or a gas-tight syringe fitted with a syringe filter.
Expert Insight: Filtering the supernatant is a critical step to prevent any undissolved solid particles from being transferred, which would lead to an overestimation of the solubility. Pre-warming the sampling equipment prevents premature crystallization of the solute due to a temperature drop.
-
-
Gravimetric Analysis:
-
Transfer the collected supernatant to a pre-weighed, clean, and dry vial. Record the initial weight of the vial.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the phosphonium salt.
-
Once the solvent is completely removed, dry the vial containing the solid residue in a vacuum oven or desiccator until a constant weight is achieved.
-
Record the final weight of the vial with the dried residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved phosphonium salt by subtracting the initial weight of the vial from the final weight.
-
Express the solubility in the desired units, for example:
-
g/100 mL = (Mass of residue in g / Volume of supernatant in mL) * 100
-
mol/L = (Mass of residue in g / Molecular weight of the salt) / (Volume of supernatant in L)
-
-
Conclusion and Best Practices
A comprehensive understanding of the solubility of (Methoxycarbonylmethyl)triphenylphosphonium chloride is paramount for its effective utilization in organic synthesis. While it generally exhibits good solubility in polar organic solvents such as dichloromethane, chloroform, methanol, and acetone, its solubility can vary depending on the specific solvent and reaction conditions. For applications requiring precise control over concentration, the experimental protocol detailed in this guide provides a reliable method for determining its quantitative solubility. By investing the time to accurately measure solubility, researchers can optimize reaction conditions, improve yields, and ensure the reproducibility and scalability of their synthetic processes.
References
-
ResearchGate. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). [Link]
Sources
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- 2. (Methoxymethyl)triphenylphosphonium chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. (Methoxymethyl)triphenylphosphonium chloride(4009-98-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride
Introduction: A Scientist's Perspective on Proactive Safety
In the realm of drug discovery and synthetic chemistry, phosphonium salts are indispensable tools, particularly as precursors for the Wittig reaction and its variants.[1][2] this compound (CAS No. 2181-97-7) is one such reagent, valued for its role in constructing complex molecular architectures. However, its utility in synthesis is intrinsically linked to a comprehensive understanding of its hazard profile. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of the potential risks associated with this compound and to outline a self-validating system of protocols that ensures both experimental success and, more importantly, the safety of the research personnel. We will analyze the available data for the target compound and draw logical, safety-oriented inferences from closely related structural analogs to build a robust safety framework.
Section 1: Compound Identification and Physicochemical Profile
A foundational element of laboratory safety is the unambiguous identification of a chemical and a clear understanding of its physical properties. These characteristics often dictate handling, storage, and emergency response procedures.
| Property | Value | Source |
| Chemical Name | (2-methoxy-2-oxoethyl)-triphenylphosphanium,chloride | [3] |
| Synonym | Carbomethoxymethyl Triphenylphosphonium Chloride | [3] |
| CAS Number | 2181-97-7 | [3] |
| Molecular Formula | C₂₁H₂₀ClO₂P | [3] |
| Molecular Weight | 370.81 g/mol | [3] |
| Appearance | White fine crystalline powder | [3] |
| Melting Point | 155 °C | [3] |
| Stability | Stable under recommended storage conditions. | [3] |
| Hygroscopicity | Expected to be hygroscopic, a common trait for phosphonium salts. | [4][5] |
| Solubility | No specific data for this CAS number, but related compounds are soluble in water. | [1][6] |
Section 2: Hazard Identification and GHS Classification - An Analog-Informed Approach
While the SDS for CAS No. 2181-97-7 lacks specific GHS classification data[3], a responsible scientist must anticipate hazards based on available information for structurally similar compounds. The primary analogs for this assessment are (Methoxymethyl)triphenylphosphonium chloride (CAS 4009-98-7) and (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride (CAS 17577-28-5). The hazards associated with these compounds provide a strong, rational basis for the safety protocols for our target molecule.
Anticipated GHS Hazard Profile:
| Hazard Class | Hazard Statement | Basis of Inference (Analog Data) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | [6][7][8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [5][6][7][8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [5][6][7][8] |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects. | [4][6][8] |
This table represents an inferred hazard profile. All handling procedures should be based on the assumption that these hazards are present.
Section 3: Toxicological Profile: A Mechanistic Perspective
The toxicological data for this specific compound have not been thoroughly investigated. However, the anticipated hazards are consistent with the chemistry of phosphonium salts and their potential interactions within a biological system.
-
Oral Toxicity : Accidental ingestion may be harmful.[4] Animal experiments with related compounds indicate that ingestion could produce serious damage to health.[4]
-
Dermal and Ocular Irritation : The irritant properties likely stem from the compound's ability to interact with biological membranes and proteins. This material can cause inflammation of the skin on contact, and any pre-existing dermatitis condition may be accentuated.[4] It is critical to prevent entry into the bloodstream through cuts or abrasions, as this may lead to systemic effects.[4] In the eyes, it can cause significant irritation and potential damage.[4][5]
-
Carcinogenicity and Mutagenicity : There is no evidence to suggest that this compound is a carcinogen. An Ames test on a related compound was negative, indicating a lack of mutagenic activity.
-
Environmental Toxicity : The compound is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4][8] Ecotoxicity data for a related compound shows an EC50 of 1.5 mg/l for Daphnia magna (Water flea). Furthermore, it is not readily biodegradable, underscoring the importance of preventing its release into the environment.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
The primary directive in handling this compound is to prevent all personal contact.[4] This is achieved through a multi-layered approach involving engineering controls and appropriate PPE.
Engineering Controls
-
Ventilation : All handling of the solid material must be performed in a well-ventilated place, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[7]
-
Containment : Use of a powder-containment balance enclosure is recommended for weighing operations to prevent the generation of airborne dust.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of the chemical, but the following PPE is mandatory:
| PPE Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne dust, preventing serious eye irritation.[3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation.[4][7] |
| Skin/Body Protection | A fully buttoned laboratory coat and appropriate footwear. | Prevents accidental skin exposure.[4] |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated. | Protects the respiratory system from irritation caused by inhaled particles.[5] |
Workflow: Safe Handling Protocol
This protocol is designed as a self-validating system, where each step mitigates a specific, identified risk.
Caption: A logical workflow for the safe handling of phosphonium salts.
Section 5: First Aid and Emergency Procedures
In the event of an exposure, immediate and correct action is critical. This information should be readily available to all personnel working with the compound.
-
General Advice : In case of an incident, show the Safety Data Sheet to the attending medical professional.[3]
-
If Inhaled : Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[5][8]
-
In Case of Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[5][8] If skin irritation occurs, get medical advice.[7]
-
In Case of Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[5][8] Remove contact lenses if present and easy to do.[7] It is advisable to call an ophthalmologist.
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water.[3][7] Never give anything by mouth to an unconscious person.[3] Call a POISON CENTER or doctor immediately if you feel unwell.[7][8]
Fire-Fighting Measures
-
Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards : The compound is combustible. In finely distributed form, it may have dust explosion potential. Hazardous combustion products include carbon oxides (CO, CO₂), oxides of phosphorus, and hydrogen chloride gas.[5][8]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]
Section 6: Handling, Storage, and Stability
Proper storage is essential for maintaining the reagent's integrity and ensuring safety.
Storage Conditions
-
Container : Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[5][7] Polyethylene or polypropylene containers are suitable.[4]
-
Atmosphere : The material is hygroscopic, meaning it absorbs moisture from the air.[4][5] Storage under an inert gas like nitrogen is recommended to prevent degradation.[5][7]
-
Temperature : Recommended storage temperature is typically indicated on the product label, often refrigerated (2-8°C).[2][5]
Chemical Stability and Reactivity
The compound is generally stable under standard ambient conditions. However, certain conditions and materials must be avoided.
Caption: Key incompatibilities and conditions to avoid.
-
Incompatible Materials : Avoid contact with strong oxidizing agents, as this may result in ignition or other hazardous reactions.[4][5]
-
Conditions to Avoid : Protect from moisture.[5] Intense heating should be avoided as it can lead to the formation of explosive mixtures with air.
Section 7: Disposal and Environmental Considerations
Responsible disposal is a critical final step in the chemical lifecycle.
-
Waste Classification : This material and its container must be disposed of as hazardous waste.[4] Waste material must be disposed of in accordance with national and local regulations.
-
Disposal Method : Do not allow the product to enter drains. The recommended disposal method is to send the material to a licensed chemical destruction plant via controlled incineration with flue gas scrubbing.[3] Alternatively, it may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[7]
-
Container Disposal : Empty containers should be handled like the product itself. They can be triple-rinsed and offered for recycling or reconditioning.[3]
Section 8: Application in Synthesis - The Wittig Reaction Context
Understanding the intended use of a reagent provides crucial context for its handling. This phosphonium salt is primarily a precursor for a stabilized phosphorus ylide used in the Wittig reaction to synthesize α,β-unsaturated esters from aldehydes and ketones.[1]
Caption: Simplified mechanism of the Wittig reaction.
The generation of the ylide involves deprotonation with a base. This step is often performed in situ. The reactivity of the reagents and intermediates in this process underscores the need for the stringent handling precautions outlined in this guide. The thermodynamic driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[1]
References
- Aldrich-309567 Safety Data Sheet. (2025).
- TCI Chemicals Safety Data Sheet for (Methoxymethyl)triphenylphosphonium Chloride. (n.d.).
- Szabo-Scandic Safety Data Sheet for (Methoxymethyl)triphenylphosphonium chloride. (n.d.).
- Fisher Scientific Safety Data Sheet for (Ethoxycarbonylmethyl)triphenylphosphoniumchloride. (2025).
- Fisher Scientific Safety Data Sheet for (Methoxymethyl)triphenylphosphonium chloride. (2025).
- Benchchem Technical Guide on (Ethoxycarbonylmethyl)triphenylphosphonium bromide. (2025).
- Merck Millipore Product Information for Methoxymethyl-triphenylphosphonium chloride. (n.d.).
- GuideChem Safety Data Sheet for this compound. (n.d.).
- Sigma-Aldrich Product Information for (Ethoxycarbonylmethyl)triphenylphosphonium chloride. (n.d.).
Sources
- 1. (Ethoxycarbonylmethyl)triphenylphosphonium bromide | 1530-45-6 | Benchchem [benchchem.com]
- 2. (乙氧基羰基甲基)三苯基氯化膦 technical, ≥90% (AT) | Sigma-Aldrich [sigmaaldrich.com]
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- 8. fishersci.com [fishersci.com]
The Synthetic Cornerstone: A Technical Guide to (2-Methoxy-2-oxoethyl)triphenylphosphonium Chloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Name – A Gateway to Olefin Synthesis
In the landscape of modern organic synthesis, the precise construction of carbon-carbon double bonds remains a paramount objective. Among the arsenal of reagents available for this transformation, phosphonium ylides, the workhorses of the Wittig reaction, stand out for their reliability and versatility. This guide provides an in-depth technical exploration of (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride, a stabilized Wittig reagent crucial for the stereoselective synthesis of α,β-unsaturated esters. We will delve into its chemical identity, synthesis, mechanistic intricacies, and pivotal applications in the synthesis of complex molecules, particularly within the pharmaceutical industry.
Part 1: Chemical Identity and Synonyms
This compound is a quaternary phosphonium salt. The presence of the methoxycarbonyl group adjacent to the phosphonium center plays a critical role in its reactivity, classifying the corresponding ylide as "stabilized." This stabilization has profound implications for the stereochemical outcome of the Wittig reaction.
This compound is known by several synonyms in literature and chemical catalogs, which can sometimes be a source of confusion. The following table provides a clear consolidation of its various names and identifiers, including its close analog, the bromide salt, which is often used interchangeably.
| Systematic Name | Common Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | (Methoxycarbonylmethyl)triphenylphosphonium chloride; (Carbomethoxymethyl)triphenylphosphonium chloride; (Methoxycarbonylmethyl)tris(phenyl)phosphonium Chloride | 2181-97-7 | C₂₁H₂₀ClO₂P | 370.81 g/mol |
| (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide | (Methoxycarbonylmethyl)triphenylphosphonium bromide; (Carbomethoxymethyl)triphenylphosphonium bromide; CMMTPPB | 1779-58-4 | C₂₁H₂₀BrO₂P | 415.26 g/mol |
Part 2: The Genesis of a Reagent: Synthesis of the Phosphonium Salt
The synthesis of (2-Methoxy-2-oxoethyl)triphenylphosphonium salts is a straightforward and high-yielding process, typically involving a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The journey from readily available starting materials to the powerful Wittig reagent is a testament to fundamental organic chemistry principles.
The key causal factor in this synthesis is the high nucleophilicity of the phosphorus atom in triphenylphosphine, which readily attacks the electrophilic carbon of an α-haloester.
Experimental Protocol: Synthesis of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide
This protocol describes a representative synthesis of the bromide salt. The chloride salt can be prepared analogously using methyl chloroacetate.
Materials:
-
Triphenylphosphine (PPh₃)
-
Methyl bromoacetate
-
Toluene (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.
-
To the stirred solution, add methyl bromoacetate (1.0-1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white crystalline solid under vacuum to obtain (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide.
The purity of the synthesized salt is typically high enough for direct use in the subsequent Wittig reaction.
Part 3: The Wittig Reaction: Mechanism and Stereochemical Control
The Wittig reaction is a cornerstone of organic synthesis that converts aldehydes and ketones into alkenes.[1][3] The reaction of this compound proceeds via a stabilized ylide, which dictates the stereochemical outcome of the reaction.
Step 1: Ylide Formation
The phosphonium salt is deprotonated by a base to form the corresponding phosphorus ylide. Due to the electron-withdrawing nature of the adjacent methoxycarbonyl group, the α-proton is significantly more acidic than in non-stabilized phosphonium salts. This allows for the use of milder bases, such as sodium hydroxide or potassium carbonate, for deprotonation.[2]
The resulting ylide is a resonance-stabilized species, with the negative charge delocalized onto the carbonyl oxygen. This stability reduces the ylide's reactivity compared to non-stabilized ylides.[1][4]
Part 4: Applications in Drug Development and Natural Product Synthesis
The ability to reliably form (E)-α,β-unsaturated esters makes this compound and its analogs invaluable tools in the synthesis of complex, biologically active molecules.
Case Study 1: Synthesis of Prostaglandin Precursors
Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes. Their synthesis often requires the stereospecific introduction of alkene functionalities. The Wittig reaction using stabilized ylides has been instrumental in the total synthesis of various prostaglandins, such as Prostaglandin F2α. [5][6][7][8]In these syntheses, a suitably functionalized cyclopentanone derivative is reacted with a phosphonium ylide to construct one of the side chains with the required (E)-geometry.
Case Study 2: Key Step in the Synthesis of Rosuvastatin Analogs
Rosuvastatin is a widely prescribed drug for the treatment of high cholesterol. While the industrial synthesis of Rosuvastatin itself often employs a Horner-Wadsworth-Emmons reaction, the Wittig reaction with stabilized ylides is a key strategy for the synthesis of various analogs and intermediates. [9][10][11][12][13]For instance, a key intermediate in some synthetic routes is formed by coupling a complex pyrimidine aldehyde with a phosphorane derived from a protected dihydroxy ester side chain. The use of a stabilized ylide ensures the formation of the crucial (E)-double bond in the final molecule.
General Experimental Protocol for a Wittig Reaction
This protocol provides a general procedure for the reaction of a stabilized ylide with an aldehyde.
Materials:
-
Aldehyde
-
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide (or chloride)
-
Potassium carbonate (or other suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Hexanes
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide (1.1 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous DCM.
-
To the stirred suspension, add a solution of the aldehyde (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (E)-α,β-unsaturated ester.
Part 5: Safety and Handling
This compound and its bromide analog are generally stable, crystalline solids. However, as with all chemicals, appropriate safety precautions should be taken.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.
-
Toxicity: While specific toxicity data is limited, it is advisable to avoid inhalation, ingestion, and skin contact.
-
Byproduct Disposal: The major byproduct of the Wittig reaction is triphenylphosphine oxide. It is a solid and can often be removed by filtration or chromatography. Dispose of all chemical waste in accordance with local regulations.
Conclusion
This compound and its analogs are more than just reagents; they are enablers of complex molecular construction. Their ability to deliver the α,β-unsaturated ester moiety with high (E)-selectivity has cemented their role in both academic research and industrial drug development. By understanding the underlying principles of their synthesis, the nuances of the Wittig reaction mechanism, and their proven applications, researchers can confidently leverage these powerful tools to advance the frontiers of chemical synthesis.
References
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
19.7b Wittig Reaction | Organic Chemistry. Chad's Prep. [Link]
-
6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
A Facile One-Pot Synthesis of α-Fluoro-α,β-unsaturated Esters from Alkoxycarbonylmethyltriphenylphosphonium Bromides. ResearchGate. [Link]
- Preparation method of rosuvastatin calcium and its intermediates.
-
Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. National Institutes of Health. [Link]
-
Applications of the Wittig Reaction on the Synthesis of Natural and Natural-Analogue Heterocyclic Compounds. ResearchGate. [Link]
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. National Institutes of Health. [Link]
-
Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. MDPI. [Link]
-
Total Synthesis of Prostaglandins F2alpha and E2 as the Naturally Occuring Forms. ResearchGate. [Link]
- Process for the preparation of rosuvastatin and intermediates.
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. [Link]
-
Recent applications of the Wittig reaction in alkaloid synthesis. PubMed. [Link]
-
Wittig Reaction Mechanism. The Organic Chemistry Tutor. [Link]
-
Synthesis, Reactions and Biological Importance of α, β-Unsaturated Carbodithioate Esters: A Review. Scientific & Academic Publishing. [Link]
-
Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Scientific Research Publishing. [Link]
-
Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. Sami Varjosaari. [Link]
-
Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. Royal Society of Chemistry. [Link]
-
Applications. (A) Synthesis of Rosuvastatin analogue 3t in 6 steps. (B)... ResearchGate. [Link]
-
CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. Course Hero. [Link]
-
Recent applications of the Wittig reaction in the total synthesis of natural products containing lactone, pyrone, and lactam as a scaffold. SpringerLink. [Link]
-
A Solvent Free Wittig Reaction. University of Wisconsin-River Falls. [Link]
- Process for the preparation of rosuvastatin.
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Methodological & Application
The Wittig Olefination with (Methoxycarbonylmethyl)triphenylphosphonium Chloride: A Comprehensive Guide to the Stereoselective Synthesis of E-α,β-Unsaturated Esters
Introduction: The Enduring Power of the Wittig Reaction in Modern Synthesis
The Wittig reaction stands as a cornerstone of organic synthesis, offering a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this transformation joins two smaller carbon fragments with absolute regiochemical control, a distinct advantage over many elimination-based routes to alkenes.[2] The reaction's versatility is immense, but its true elegance lies in the ability to control the stereochemical outcome of the newly formed double bond. This guide focuses on a specific, highly valuable class of Wittig reagents: stabilized ylides, exemplified by (methoxycarbonylmethyl)triphenylphosphorane, which is generated in situ from (methoxycarbonylmethyl)triphenylphosphonium chloride. This reagent is paramount for the stereoselective synthesis of E-α,β-unsaturated esters, a ubiquitous structural motif in pharmaceuticals, natural products, and advanced materials.
This document provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanistic underpinnings, practical application protocols, and expected outcomes when employing this powerful synthetic tool.
Mechanistic Insight: The Origin of E-Selectivity
The stereochemical course of the Wittig reaction is dictated by the nature of the phosphorus ylide. While non-stabilized ylides (e.g., where the carbanion is adjacent to alkyl or aryl groups) typically lead to (Z)-alkenes, stabilized ylides, such as the one derived from (methoxycarbonylmethyl)triphenylphosphonium chloride, exhibit a strong preference for the formation of (E)-alkenes.[1] This selectivity is a direct consequence of the reaction mechanism operating under kinetic control.
The key to this stereoselectivity lies in the stability of the ylide and the reversibility of the initial steps. The methoxycarbonyl group is a powerful electron-withdrawing group that delocalizes the negative charge on the adjacent carbon, thus stabilizing the ylide. This stabilization has two critical effects:
-
Reduced Reactivity: Stabilized ylides are less reactive and more selective than their non-stabilized counterparts.
-
Reversibility of Oxaphosphetane Formation: The initial [2+2] cycloaddition between the ylide and the aldehyde to form the oxaphosphetane intermediate is reversible. This allows for equilibration towards the more thermodynamically stable intermediate.
The prevailing mechanistic model, supported by the work of Vedejs and extensive computational studies, suggests that the reaction proceeds through a four-membered oxaphosphetane intermediate.[1] The transition state leading to the trans-oxaphosphetane (which decomposes to the E-alkene) is lower in energy than the transition state leading to the cis-oxaphosphetane (which would yield the Z-alkene). This energy difference is attributed to the minimization of steric interactions and favorable dipole-dipole interactions between the aldehyde's R-group and the ylide's ester group in a more planar transition state geometry.[3] The reversibility of this step allows the reaction to funnel through this lower energy pathway, ultimately leading to the predominant formation of the thermodynamically favored E-alkene.
Diagram 1: The Wittig Reaction Mechanism for E-Alkene Synthesis
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Data Presentation: Substrate Scope and Stereoselectivity
The use of (methoxycarbonylmethyl)triphenylphosphonium salts is highly effective for a wide range of aldehydes. The following table summarizes representative results for a one-pot aqueous Wittig reaction, highlighting the consistently high yields and excellent E-selectivity.
| Entry | Aldehyde | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Methyl cinnamate | 95 | >99:1 |
| 2 | 4-Nitrobenzaldehyde | Methyl 4-nitrocinnamate | 98 | >99:1 |
| 3 | 4-Methoxybenzaldehyde | Methyl 4-methoxycinnamate | 92 | >99:1 |
| 4 | 2-Naphthaldehyde | Methyl 3-(naphthalen-2-yl)acrylate | 96 | >99:1 |
| 5 | Furfural | Methyl 3-(furan-2-yl)acrylate | 89 | >99:1 |
| 6 | Cinnamaldehyde | Methyl 5-phenylpenta-2,4-dienoate | 85 | >99:1 |
| 7 | Cyclohexanecarboxaldehyde | Methyl 3-cyclohexylacrylate | 88 | >99:1 |
| 8 | Hexanal | Methyl oct-2-enoate | 82 | 98:2 |
Data adapted from the work of Bergdahl and coworkers, demonstrating a one-pot aqueous procedure using triphenylphosphine, methyl bromoacetate, and the respective aldehyde in a saturated sodium bicarbonate solution.[4]
Experimental Protocols
This section details a robust and environmentally benign one-pot protocol for the synthesis of E-α,β-unsaturated esters. This aqueous method avoids the use of hazardous organic solvents and pyrophoric bases, making it a safer and more sustainable alternative to traditional Wittig procedures.
Protocol 1: One-Pot Aqueous Synthesis of Methyl E-Cinnamate
Diagram 2: Experimental Workflow
Caption: Workflow for the one-pot aqueous Wittig reaction.
Materials:
-
Triphenylphosphine (Ph₃P)
-
Methyl bromoacetate
-
Benzaldehyde
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask or large test tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine triphenylphosphine (1.2 equivalents) and a saturated aqueous solution of sodium bicarbonate. The volume should be sufficient to allow for vigorous stirring.
-
Ylide Formation and Reaction: To the vigorously stirred biphasic mixture, add methyl bromoacetate (1.1 equivalents) followed by benzaldehyde (1.0 equivalent).
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the aldehyde.
-
Work-up: Upon completion, carefully quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is typically of high purity, but can be further purified by recrystallization or column chromatography if necessary.
-
Characterization: Determine the yield of the product. Characterize the product by ¹H NMR to confirm the structure and determine the E:Z ratio by integrating the signals of the vinylic protons.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
(Methoxycarbonylmethyl)triphenylphosphonium Chloride/Bromide: This reagent is an irritant. Avoid inhalation of dust and contact with skin and eyes.[3]
-
Methyl Bromoacetate: This is a toxic lachrymator. Handle only in a well-ventilated fume hood.
-
Triphenylphosphine: Handle in a fume hood to avoid inhaling fine dust particles.
-
General Handling: Perform all operations in a well-ventilated fume hood. Dispose of chemical waste according to institutional guidelines.
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Cause: Inefficient stirring of the biphasic mixture.
-
Solution: Ensure the stirring is vigorous enough to create a large surface area between the aqueous and organic phases, facilitating the reaction.
-
Cause: Aldehyde is impure or has oxidized to the corresponding carboxylic acid.
-
Solution: Use freshly distilled or purified aldehyde.
-
-
Incomplete Reaction:
-
Cause: Insufficient reaction time.
-
Solution: Allow the reaction to proceed for a longer duration and monitor by TLC until the aldehyde is consumed.
-
-
Difficult Purification:
-
Cause: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to separate.
-
Solution: While the aqueous work-up effectively removes the majority of the phosphine oxide, residual amounts can be removed by column chromatography on silica gel. For non-polar alkenes, recrystallization from a solvent like propanol can be effective, as the more polar triphenylphosphine oxide remains in solution.
-
Conclusion
The Wittig reaction using (methoxycarbonylmethyl)triphenylphosphonium chloride is a highly reliable and stereoselective method for the synthesis of E-α,β-unsaturated esters. The use of stabilized ylides ensures excellent control over the alkene geometry, driven by the thermodynamic stability of the key intermediates. The development of aqueous, one-pot procedures has further enhanced the utility of this reaction, offering a safer, more efficient, and environmentally conscious approach. By understanding the mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers can confidently apply this powerful transformation to the synthesis of complex molecules in drug discovery and materials science.
References
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
-
Wittig Reaction: Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]
- Supporting Information for "A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction". (2012). Organic & Biomolecular Chemistry.
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Safety Data Sheet for (Methoxymethyl)triphenylphosphonium chloride. (2025). Aldrich.
-
Wittig reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
- The Wittig Reaction Lab Report. (n.d.). EduBirdie.
-
Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. [Link]
- Safety Data Sheet for Methoxycarbonylmethyl(triphenyl)phosphonium Bromide. (n.d.). TCI Chemicals.
-
Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2409. [Link]
- One-Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β-Unsaturated Carboxylic Esters and Nitriles. (2006). Helvetica Chimica Acta.
Sources
Application Notes & Protocols: (2-Methoxy-2-oxoethyl)triphenylphosphonium Chloride as a High-Efficiency Phase Transfer Catalyst
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the challenge of reacting immiscible reagents remains a significant hurdle. Traditional methods often necessitate the use of polar aprotic solvents like DMSO or DMF, which, while effective, present considerable environmental and purification challenges. Phase Transfer Catalysis (PTC) emerges as a powerful and elegant solution, enabling reactions between components of a heterogeneous system under mild, scalable, and environmentally benign conditions.[1]
Quaternary phosphonium salts have gained prominence as a superior class of phase transfer catalysts, distinguished by their high thermal stability, robust catalytic efficiency, and resistance to degradation under basic conditions.[2] This guide focuses on (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride , a versatile phosphonium salt uniquely suited for facilitating a broad range of biphasic reactions. Its structural architecture combines the lipophilicity of three phenyl groups with a quaternary phosphorus core, making it an exceptional agent for transporting anions from an aqueous phase into an organic medium, thereby accelerating reaction rates dramatically.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing in-depth mechanistic insights, validated experimental protocols, and practical troubleshooting advice for leveraging this catalyst in your synthetic workflows.
Catalyst Profile and Physicochemical Properties
This compound is a white, crystalline solid that is stable under recommended storage conditions. Its efficacy as a phase transfer catalyst is derived directly from its molecular structure: the positively charged phosphorus atom effectively complexes with anions, while the bulky, nonpolar triphenyl groups confer high solubility in a wide range of organic solvents.
| Property | Value | Reference |
| CAS Number | 2181-97-7 | [3] |
| Molecular Formula | C₂₁H₂₀ClO₂P | [3] |
| Molecular Weight | 370.81 g/mol | [3] |
| Appearance | White fine crystalline powder | [4] |
| Melting Point | 155 °C | [4] |
| Synonyms | (Methoxycarbonylmethyl)triphenylphosphonium chloride | [3] |
| Storage | 2-8°C, under dry conditions | [3][4] |
Mechanism of Action: The Catalytic Cycle
Phase Transfer Catalysis operates on a simple yet powerful principle: a catalyst (Q⁺X⁻) facilitates the transfer of a reactant anion (Y⁻) from the aqueous phase into the organic phase, where it can react with an organic substrate (RZ).[5] The key to this process is the formation of a lipophilic ion pair (Q⁺Y⁻) that can freely traverse the phase boundary.
The phosphonium cation (Q⁺), [(C₆H₅)₃P⁺CH₂COOCH₃], is highly soluble in the organic phase due to the phenyl groups. In the aqueous phase, it undergoes an ion exchange with an inorganic salt (e.g., NaY), swapping its chloride anion (X⁻) for the reactant anion (Y⁻). This new ion pair, [(C₆H₅)₃P⁺CH₂COOCH₃]Y⁻, is sufficiently lipophilic to migrate into the organic phase. Here, the anion Y⁻ is poorly solvated, rendering it a "naked" and highly potent nucleophile, which rapidly reacts with the organic substrate RZ.[5][6] Upon reaction, a new anion Z⁻ is formed, which pairs with the catalyst cation. This new pair, Q⁺Z⁻, then migrates back to the aqueous phase, releasing Z⁻ and regenerating the catalyst for the next cycle.
Caption: Figure 1: Catalytic Cycle of this compound
Core Application: Nucleophilic Substitution (Sₙ2)
One of the most widespread applications of PTC is in Sₙ2 reactions, such as alkylations and cyanations, which are fundamental transformations in drug synthesis.[7][8] The following protocol details the cyanation of an alkyl halide, a classic PTC reaction that demonstrates the catalyst's effectiveness in a liquid-liquid system.[5][6]
Protocol 3.1: Phase-Transfer-Catalyzed Cyanation of 1-Bromooctane
Objective: To synthesize 1-cyanooctane from 1-bromooctane and sodium cyanide using this compound as the phase transfer catalyst.
Materials:
-
1-Bromooctane (Substrate)
-
Sodium Cyanide (NaCN) (Nucleophile)
-
This compound (Catalyst)
-
Toluene (Organic Solvent)
-
Deionized Water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Standard glassware for workup
Experimental Procedure:
-
Reactor Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermocouple, add sodium cyanide (1.2 eq.) and deionized water (50 mL). Stir to dissolve.
-
Charge Reagents: To the aqueous solution, add a solution of 1-bromooctane (1.0 eq.) in toluene (50 mL). Add this compound (0.02 eq., 2 mol%).
-
Reaction: Heat the biphasic mixture to 90°C with vigorous stirring (approx. 700-800 RPM). Causality Note: Vigorous stirring is essential to maximize the interfacial surface area, which directly correlates with the rate of catalyst transfer and the overall reaction velocity.
-
Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by GC or TLC until the starting material is consumed (typically 4-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Drain the lower aqueous layer. Caution: The aqueous layer contains unreacted cyanide and must be quenched with bleach (sodium hypochlorite) before disposal according to institutional safety protocols.
-
Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification & Characterization: Purify the crude 1-cyanooctane by vacuum distillation. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Expected Results & Data:
The use of a phosphonium salt PTC typically results in high conversion and yield under relatively mild conditions.
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | 2.0 | 90 | 5 | >95% |
| 1-Chlorooctane | 2.0 | 105 | 8 | >92% |
Experimental Workflow and Troubleshooting
A successful PTC experiment relies on a systematic workflow and an understanding of potential challenges.
Sources
- 1. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. alfachemic.com [alfachemic.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. guidechem.com [guidechem.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. jetir.org [jetir.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Navigating the Olefination of Sterically Hindered Ketones with Stabilized Wittig Reagents
A Senior Application Scientist's Guide to the Reaction of (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride
Executive Summary
The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for converting carbonyls into alkenes.[1][2] This application note addresses a specific, yet common, challenge: the olefination of sterically hindered ketones using stabilized phosphorus ylides, exemplified by the ylide derived from this compound. While this reagent is highly effective for synthesizing α,β-unsaturated esters from aldehydes and unhindered ketones, its utility is severely tested by sterically demanding substrates. This guide provides a deep dive into the mechanistic underpinnings of this challenge, offers detailed protocols for reaction optimization, and presents the Horner-Wadsworth-Emmons (HWE) reaction as a superior alternative for overcoming issues of steric hindrance.
Theoretical Framework: Why Hindered Ketones Pose a Challenge
The efficacy of the Wittig reaction is intimately tied to the nature of the ylide. The ylide generated from this compound is considered "stabilized" because the negative charge on the α-carbon is delocalized by the adjacent ester group.[1][3] This stabilization has profound mechanistic consequences.
Mechanism & The Rate-Determining Step
The modern understanding of the Wittig reaction favors a concerted [2+2] cycloaddition mechanism, proceeding through a four-membered oxaphosphetane intermediate which then decomposes to the alkene and triphenylphosphine oxide.[1][4][5]
-
For unstabilized ylides , the initial cycloaddition is rapid and often reversible, and the decomposition of the oxaphosphetane is the rate-determining step.
-
For stabilized ylides , the ylide is less nucleophilic and less reactive.[1] Consequently, the initial nucleophilic attack and formation of the C-C bond is the slow, rate-determining step.[4]
This distinction is critical. When a ketone is sterically hindered, the bulky groups surrounding the electrophilic carbonyl carbon physically obstruct the approach of the Wittig reagent. Since this initial approach is the kinetic bottleneck for stabilized ylides, the reaction rate plummets, often leading to poor or no yield.[4]
Stereoselectivity with Stabilized Ylides
Stabilized ylides almost exclusively produce the thermodynamically more stable (E)-alkene.[2][6] This high selectivity is attributed to factors including the reversibility of the initial addition and the minimization of steric and dipole-dipole interactions in the transition state leading to the oxaphosphetane.[5][7] While hindrance in the ketone substrate can drastically lower the reaction rate, the underlying principles governing stereoselectivity remain, and any product formed is expected to be predominantly the E-isomer.
The Superior Alternative: Horner-Wadsworth-Emmons (HWE) Reaction
For cases involving sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method.[4][8] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the analogous phosphorus ylide used in the Wittig reaction.[3][8]
Key Advantages of the HWE Reaction:
-
Higher Nucleophilicity: The phosphonate carbanion is more reactive and better able to attack sterically crowded carbonyls.[8]
-
Milder Conditions: The reaction can often be carried out under milder conditions.
-
Facile Purification: The byproduct is a water-soluble phosphate ester, which is easily removed during aqueous workup, a significant advantage over the often-difficult separation of triphenylphosphine oxide.[9][10]
| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Nucleophilicity | Moderate | High[3] |
| Reactivity with Hindered Ketones | Poor to moderate, often low yields[4] | Good to excellent[8] |
| Byproduct | Triphenylphosphine Oxide (Ph₃P=O) | Dialkylphosphate Salt |
| Byproduct Removal | Often requires chromatography | Simple aqueous extraction[10] |
| Primary Product | (E)-Alkene | (E)-Alkene (predominantly)[3] |
Experimental Protocols & Workflows
Protocol 1: Synthesis of Methyl (E)-3,3-diphenylacrylate via Wittig Reaction (Illustrative)
This protocol describes a general procedure that can be adapted for hindered ketones, though forcing conditions (e.g., elevated temperature, longer reaction times) may be required, and yields should be expected to be modest.
Materials:
-
This compound
-
Hindered ketone (e.g., Benzophenone as a model)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.05 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser. Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.
-
Ylide Formation: Add anhydrous THF to the flask to suspend the NaH. Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.1 eq) in a minimum amount of anhydrous THF.
-
Add the phosphonium salt solution dropwise to the NaH suspension at 0 °C. A deep orange/red color, characteristic of the ylide, should appear.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.
-
Reaction: Dissolve the hindered ketone (1.0 eq) in anhydrous THF and add it slowly to the ylide solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor the reaction by TLC. For hindered ketones, reaction times of 12-48 hours may be necessary.
-
Work-up: After the reaction is complete (or no further progress is observed), cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the desired α,β-unsaturated ester.
Troubleshooting Guide
Even with careful execution, reactions with hindered ketones can be problematic. The following decision tree and table provide guidance on common issues.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Trace Product | 1. Insufficient reactivity due to steric hindrance.2. Incomplete ylide formation (inactive base).3. Ylide instability. | 1. Increase reaction temperature and time.2. Use fresh, high-quality base (e.g., fresh bottle of NaH or titrated BuLi).3. Consider an alternative strategy where the ylide is generated in the presence of the ketone.[11]4. Switch to the HWE reaction. |
| Low Yield (<20%) | 1. Reaction is too slow and does not reach completion.2. Competing side reactions (e.g., enolization of the ketone).3. Product loss during difficult purification. | 1. Implement forcing conditions as above.2. Use a non-nucleophilic base if enolization is suspected.3. Switch to the HWE reaction for a cleaner reaction and easier workup. |
| Complex product mixture | 1. Ylide decomposition.2. Ketone degradation under basic/high-temperature conditions. | 1. Ensure a strictly inert atmosphere and anhydrous conditions.2. Attempt the reaction at a lower temperature for a longer time.3. Switch to the milder HWE reaction. |
Conclusion
The reaction of this compound with sterically hindered ketones presents a significant synthetic challenge due to the rate-limiting nature of the initial nucleophilic attack by the stabilized ylide. While optimization through forcing conditions can sometimes yield the desired (E)-α,β-unsaturated ester, the results are often unsatisfactory. For researchers and drug development professionals seeking a robust and efficient method for this transformation, the Horner-Wadsworth-Emmons reaction is the authoritative, field-proven alternative. Its use of a more nucleophilic phosphonate carbanion and the generation of an easily removable byproduct make it the superior choice for overcoming the hurdle of steric hindrance.
References
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
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Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]
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Wikipedia. (n.d.). Wittig reaction. [Link]
-
Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
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Chem-Station. (2024, April 6). Wittig Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. (n.d.). On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. [Link]
-
ACS Publications. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Wittig Reaction Mechanism. YouTube. [Link]
-
ResearchGate. (n.d.). A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. [Link]
-
Chemical Review and Letters. (n.d.). Bis[(2-ethoxy-2-oxoethyl)triphenyl phosphonium] di-µ-chloro-bis[bromochloro palladate (II)] and its application in Heck and Suzuki cross-coupling reactions. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. [Link]
-
The Organic Chemist. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. [Link]
-
Chemistry Stack Exchange. (n.d.). Horner-Wadsworth-Emmons reaction with ketone. [Link]
-
Pediaa.Com. (2019, December 17). Difference Between Wittig and Wittig Horner Reaction. [Link]
-
Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]
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Application Notes: (Methoxycarbonylmethyl)triphenylphosphonium Chloride in Modern Pharmaceutical Synthesis
Executive Summary
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1] Its discovery by Georg Wittig was recognized with the Nobel Prize in Chemistry in 1979.[1] Within the vast arsenal of Wittig reagents, those that form "stabilized" ylides are of particular importance in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). (Methoxycarbonylmethyl)triphenylphosphonium chloride is a premier example of such a reagent. It serves as a bench-stable precursor to a resonance-stabilized phosphonium ylide that enables the stereoselective synthesis of (E)-α,β-unsaturated esters.
This document provides an in-depth guide for researchers, chemists, and drug development professionals on the application of (Methoxycarbonylmethyl)triphenylphosphonium chloride. We will explore the mechanistic underpinnings of its high (E)-selectivity, its advantages in process chemistry, and provide detailed, field-tested protocols for its use.
The Stabilized Wittig Reaction: Mechanism and Stereoselectivity
The utility of (Methoxycarbonylmethyl)triphenylphosphonium chloride stems from the electronic nature of the ylide it generates. The adjacent methoxycarbonyl (ester) group can delocalize the negative charge of the carbanion through resonance, rendering the ylide less reactive and more stable than its non-stabilized (e.g., alkyl-substituted) counterparts.[2][3] This inherent stability dictates the reaction's mechanism and stereochemical outcome.
Ylide Formation and Reaction Cascade
The process begins with the deprotonation of the phosphonium salt using a suitable base. Unlike unstabilized precursors that require highly reactive organometallic bases like n-butyllithium, the increased acidity of the α-proton in (Methoxycarbonylmethyl)triphenylphosphonium chloride allows for the use of milder, more manageable bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or even carbonates in some cases.[1][2]
The subsequent reaction with an aldehyde or ketone proceeds through a sequence of steps that ultimately yield the desired alkene and triphenylphosphine oxide. The modern consensus suggests a mechanism involving a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the final products.[1][2]
The Mechanistic Basis for (E)-Alkene Selectivity
The high (E)-selectivity observed with stabilized ylides is a direct consequence of thermodynamic control.
-
Reversible Initial Addition: The reaction between a stabilized ylide and a carbonyl compound is reversible.[4] This allows the intermediates to equilibrate.
-
Thermodynamic Equilibrium: The system favors the formation of the most stable oxaphosphetane intermediate. Steric repulsion between the bulky triphenylphosphine group and the substituent on the carbonyl compound (R group) is minimized when these groups are on opposite sides of the four-membered ring (an anti arrangement).
-
Irreversible Decomposition: This more stable anti-oxaphosphetane intermediate then irreversibly collapses, leading predominantly to the formation of the thermodynamically favored (E)-alkene .[4]
Core Advantages in Pharmaceutical Process Chemistry
The selection of a synthetic route in pharmaceutical development hinges on reliability, selectivity, safety, and scalability. (Methoxycarbonylmethyl)triphenylphosphonium chloride offers distinct advantages in these areas.
-
High Chemoselectivity: Stabilized ylides are less reactive and exhibit greater functional group tolerance. They react efficiently with aldehydes while often leaving more sterically hindered or less electrophilic ketones untouched.[3] This chemoselectivity is invaluable when working with complex molecules possessing multiple carbonyl groups, potentially eliminating the need for protecting group strategies.
-
Operational Simplicity and Safety: The ability to use milder bases (e.g., NaH, K₂CO₃, t-BuOK) instead of pyrophoric reagents like n-BuLi enhances the safety profile of the reaction, particularly on a large scale.[2] Reactions can often be run at or above 0°C, avoiding the need for cryogenic cooling.
-
Predictable Stereochemical Control: The reliable formation of the (E)-isomer is critical, as the stereochemistry of a double bond can profoundly impact a drug's biological activity and pharmacokinetic profile.[2][4]
| Feature | Unstabilized Ylides (e.g., from Ph₃P⁺CH₃Br⁻) | Stabilized Ylides (from Ph₃P⁺CH₂CO₂MeCl⁻) |
| Reactivity | High | Moderate |
| Required Base | Strong (n-BuLi, NaNH₂) | Moderate (NaH, t-BuOK, NaOMe) |
| Stereoselectivity | (Z)-alkene favored (kinetic control) | (E)-alkene favored (thermodynamic control) |
| Chemoselectivity | Reacts with most aldehydes & ketones | Preferentially reacts with aldehydes |
| Handling | Often requires cryogenic temperatures | Typically 0°C to room temperature |
Table 1: Comparison of Unstabilized vs. Stabilized Wittig Reagents.
Application Case Studies in Pharmaceutical Synthesis
The stabilized Wittig olefination is a key transformation in the synthesis of numerous pharmaceuticals.
-
Prostaglandins: The synthesis of prostaglandins and their analogues (used to treat conditions like glaucoma) frequently employs a Wittig reaction to install one of the two characteristic side chains onto a core cyclopentane ring.[5][6][7] The use of a stabilized ylide ensures the correct (E)-geometry of the double bond in the α-chain, which is crucial for receptor binding.
-
Leukotrienes: In the synthesis of leukotriene A methyl ester, a key inflammatory mediator, a stabilized ylide is used in an early step to construct a segment of the carbon backbone with the required (E)-geometry.[8]
-
Vitamin A: The industrial-scale synthesis of Vitamin A developed by BASF is a landmark application of the Wittig reaction, demonstrating its robustness and scalability.[9]
Detailed Experimental Protocols
The following protocol provides a representative, general procedure for the olefination of an aldehyde using (Methoxycarbonylmethyl)triphenylphosphonium chloride.
Protocol: Synthesis of an (E)-α,β-Unsaturated Ester
Objective: To react a generic aldehyde (R-CHO) with the ylide derived from (Methoxycarbonylmethyl)triphenylphosphonium chloride to form the corresponding (E)-alkene.
Materials:
-
(Methoxycarbonylmethyl)triphenylphosphonium chloride (1.1 eq)
-
Aldehyde (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Ylide Generation:
-
Under a positive pressure of nitrogen, charge the flask with (Methoxycarbonylmethyl)triphenylphosphonium chloride (1.1 eq).
-
Add anhydrous THF to create a suspension (approx. 0.2 M).
-
Cool the suspension to 0°C using an ice-water bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise over 10-15 minutes. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the deep orange/red ylide should be observed.
-
-
Olefination Reaction:
-
Cool the ylide solution back down to 0°C.
-
Dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via syringe over 20-30 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Workup:
-
Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude residue contains the product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure (E)-α,β-unsaturated ester.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low conversion | Insufficiently active base; wet solvent/reagents; aldehyde is too sterically hindered. | Ensure NaH is fresh and reactive. Use freshly distilled, anhydrous solvents. For hindered substrates, consider longer reaction times, elevated temperatures, or a stronger base like t-BuOK. |
| Poor (E)/(Z) selectivity | Reaction conditions not allowing for thermodynamic equilibrium. | Ensure the ylide generation is complete before adding the aldehyde. Allow the reaction to stir for a sufficient time at room temperature to ensure equilibration. |
| Difficulty removing triphenylphosphine oxide (Ph₃P=O) | Ph₃P=O is polar and can co-elute with polar products. | Meticulous column chromatography is key. Alternatively, Ph₃P=O can sometimes be precipitated from nonpolar solvents (e.g., diethyl ether/hexanes mixture) by cooling the crude mixture. |
| Side reactions | Aldehyde is base-sensitive (e.g., prone to enolization/aldol reaction). | Add the aldehyde at a lower temperature (-78°C) and allow it to warm slowly. Use of a non-nucleophilic base like KHMDS might be beneficial. |
Table 2: Common Troubleshooting Guide.
Safety and Handling
(Methoxycarbonylmethyl)triphenylphosphonium chloride and its related bromide salt require careful handling in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects).[10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves when handling the reagent.[11]
-
Handling: Handle in a well-ventilated fume hood. Avoid generating dust. Wash hands thoroughly after handling.[11]
-
Reaction Hazards: The deprotonation step using sodium hydride evolves flammable hydrogen gas and should be performed under an inert atmosphere away from ignition sources.
Conclusion
(Methoxycarbonylmethyl)triphenylphosphonium chloride is a highly valuable and versatile reagent for the stereocontrolled synthesis of (E)-α,β-unsaturated esters. Its ability to operate under mild conditions with high chemoselectivity makes it an indispensable tool in the construction of complex pharmaceutical molecules. By understanding the mechanistic principles that govern its reactivity and selectivity, medicinal and process chemists can confidently deploy this reagent to solve challenging synthetic problems on the path to new medicines.
References
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Chem-Station. (2024). Wittig Reaction. [Link]
-
Reddit. (2020). Question about understanding stabilized Ylides (Wittig reaction). [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
The Organic Chemistry Tutor. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]
-
Ingenta Connect. (2005). Synthesis and Biological Activity of Prostaglandin Analogs Containing Heteroatoms in the Cyclopentane Ring. [Link]
-
Baxendale Group, Durham University. (2016). Development of the industrial synthesis of vitamin A. [Link]
- Google Patents. CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride.
- Google Patents.
-
ACS Publications. (2023). 75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering the Wittig Reaction with Methoxymethyl Triphenylphosphonium Chloride. [Link]
- Google Patents.
-
Wikipedia. Methoxymethylenetriphenylphosphorane. [Link]
-
ChemRxiv. (2024). A DFT analysis for synthesizing vitamin A. [Link]
-
Aggarwal, V. K. et al. (2012). Stereocontrolled Organocatalytic Synthesis of Prostaglandin PGF2α in Seven Steps. [Link]
-
ResearchGate. (2020). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. [Link]
-
National Institutes of Health (NIH). (2022). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. [Link]
-
Organic Reactions. The Wittig Reaction. [Link]
-
ResearchGate. (2024). Prostaglandins and their biosynthesis via cyclooxygenation. [Link]
-
YouTube. (2022). MCQ-209: On Biomolecule (Retinol) synthesis. [Link]
-
PubMed Central (PMC). (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. [Link]
-
YouTube. (2018). Wittig Reaction Mechanism. [Link]
-
PubMed. (2012). Leukotriene Synthesis Inhibitors Versus Antagonists: The Pros and Cons. [Link]
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Application Notes: A-Unsaturated Lactones via Intramolecular Wittig Reaction Utilizing (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α,β-Unsaturated Lactones
α,β-Unsaturated lactones are a pivotal class of heterocyclic compounds frequently encountered in natural products and pharmacologically active molecules. Their inherent reactivity, stemming from the conjugated system, makes them valuable intermediates in organic synthesis and key pharmacophores in drug discovery. These moieties are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and immunosuppressive effects.[1][2] In drug development, the α,β-unsaturated lactone scaffold is explored for its potential in treating conditions such as autoimmune diseases, inflammatory disorders, and even certain types of cancer.[3][4]
This application note provides a comprehensive guide to the synthesis of α,β-unsaturated lactones through an intramolecular Wittig reaction, employing the commercially available and versatile reagent, (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and provide insights into troubleshooting and optimization.
Theoretical Framework: The Intramolecular Wittig Reaction
The Wittig reaction, a Nobel Prize-winning transformation, is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[5] The intramolecular variant of this reaction offers an elegant and efficient pathway to cyclic alkenes, including the α,β-unsaturated lactones at the core of this guide.
The key reagent, this compound, serves as the precursor to the reactive phosphonium ylide.[6] The synthesis commences with a substrate bearing both a hydroxyl group and a carbonyl group (or a precursor that can be converted to one). The hydroxyl group is first coupled with the phosphonium salt. Subsequent intramolecular reaction between the newly formed phosphonium ylide and the carbonyl group leads to the formation of the lactone ring.
Mechanism of the Intramolecular Wittig Reaction for Lactone Synthesis:
-
Ylide Formation: The phosphonium salt is deprotonated by a suitable base to generate the corresponding phosphorus ylide. This ylide is a stabilized ylide due to the adjacent ester group, which influences the stereochemical outcome of the reaction.[7]
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the intramolecular carbonyl group in a [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[8][9]
-
Ring Collapse and Product Formation: The oxaphosphetane intermediate collapses, eliminating triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction forward. This concerted step results in the formation of the desired α,β-unsaturated lactone.[5]
Caption: Mechanism of α,β-Unsaturated Lactone Synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the synthesis of a model α,β-unsaturated lactone from a hydroxy ketone precursor. Researchers should note that reaction conditions may require optimization based on the specific substrate.
Materials:
-
This compound
-
Hydroxy ketone substrate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3))
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of the Phosphonium Salt Adduct:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hydroxy ketone substrate (1.0 eq) and this compound (1.1 eq).
-
Add anhydrous solvent (e.g., THF) to dissolve the reactants.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a suitable base (e.g., NaH, 1.2 eq) portion-wise. Caution: NaH is highly reactive and flammable.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Intramolecular Wittig Reaction and Workup:
-
Once the starting material is consumed (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[10]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).[11]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the α,β-unsaturated lactone.
-
Caption: Experimental Workflow for Lactone Synthesis.
Data Summary and Characterization
The successful synthesis of the α,β-unsaturated lactone should be confirmed by standard analytical techniques.
| Parameter | Expected Outcome | Technique |
| Appearance | Colorless to pale yellow oil or solid | Visual Inspection |
| ¹H NMR | Signals corresponding to the vinylic protons of the α,β-unsaturated system, and protons of the lactone ring. | ¹H Nuclear Magnetic Resonance |
| ¹³C NMR | Signals for the carbonyl carbon, and the α and β carbons of the unsaturated system.[12] | ¹³C Nuclear Magnetic Resonance |
| IR Spectroscopy | Characteristic C=O stretching frequency for an α,β-unsaturated lactone (typically around 1750-1780 cm⁻¹) and C=C stretching.[12] | Infrared Spectroscopy |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. | Mass Spectrometry |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete ylide formation due to weak base or wet conditions. | Use a stronger base (e.g., NaH, n-BuLi). Ensure all glassware is flame-dried and solvents are anhydrous. |
| Sterically hindered carbonyl group. | Increase reaction temperature or use a more reactive phosphonate reagent (Horner-Wadsworth-Emmons reaction).[7] | |
| Formation of side products | Intermolecular side reactions. | Use high dilution conditions to favor the intramolecular cyclization. |
| Epimerization at the α-position. | Use a non-nucleophilic base and maintain low reaction temperatures. | |
| Difficulty in removing triphenylphosphine oxide | High polarity and crystallinity of the byproduct. | Chromatography is the most common method. In some cases, precipitation from a non-polar solvent can be effective. |
Conclusion
The intramolecular Wittig reaction using this compound is a robust and versatile method for the synthesis of α,β-unsaturated lactones. This application note provides a foundational understanding and a practical protocol for researchers in organic synthesis and drug discovery. The ability to construct this important heterocyclic motif efficiently opens avenues for the exploration of novel therapeutics and complex molecule synthesis.
References
- Adam, W., et al. (Year). Method for synthesizing β-lactones and alkenes. U.S.
-
Antimicrobial Activity of Lactones. (2022). PubMed Central. [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
-
Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids. (2023). PubMed Central. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments. Houghton Mifflin.
- α,β-unsaturated lactone derivatives and uses thereof.
-
A Key synthetic strategies towards the target lactones. B Synthesis of... ResearchGate. [Link]
-
Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane. Organic Syntheses. [Link]
-
Recent advances in the applications of Wittig reaction in the total synthesis of natural products containing lactone, pyrone, and lactam as a scaffold. ResearchGate. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. University of Colorado Boulder. [Link]
-
Synthesis of the studied lactones. ResearchGate. [Link]
-
Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. MDPI. [Link]
-
Wittig Reaction. Dalal Institute. [Link]
-
A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. The Royal Society of Chemistry. [Link]
-
Mastering the Wittig Reaction with Methoxymethyl Triphenylphosphonium Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Methoxymethylenetriphenylphosphorane. Wikipedia. [Link]
-
Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery. Washington University Office of Technology Management. [Link]
-
Synthesis and biological evaluation of α,β-unsaturated lactones as potent immunosuppressive agents. PubMed. [Link]
Sources
- 1. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of α,β-unsaturated lactones as potent immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR101461554B1 - [alpha], [beta] -unsaturated lactone derivatives and uses thereof - Google Patents [patents.google.com]
- 4. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Synthesis of α,β-Unsaturated Esters using (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride
Abstract
This comprehensive guide details the application of (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride in solid-phase organic synthesis (SPOS) for the efficient construction of α,β-unsaturated esters. This protocol leverages the principles of the Wittig reaction, adapted for solid-supported substrates, offering a robust methodology for generating libraries of compounds with high purity and simplified workup. We provide in-depth mechanistic insights, step-by-step experimental procedures for resin-bound aldehydes, and critical considerations for reaction optimization, cleavage, and troubleshooting.
Introduction: Bridging the Wittig Reaction and Solid-Phase Synthesis
The Wittig reaction, a cornerstone of organic chemistry, provides a reliable method for the synthesis of alkenes from carbonyl compounds. Its power lies in the unambiguous placement of the carbon-carbon double bond, a feature highly desirable in drug discovery and materials science. The reaction proceeds via a phosphorus ylide, a species with adjacent opposite charges, which attacks a carbonyl to form a four-membered oxaphosphatane intermediate that subsequently collapses to yield the alkene and a phosphine oxide byproduct.
Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry, including the simplification of purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. By immobilizing a substrate on a polymer resin, reaction workups are reduced to simple filtration and washing steps, eliminating the often-challenging removal of byproducts like triphenylphosphine oxide.
This document focuses on the use of This compound , a commercially available phosphonium salt, to generate a stabilized ylide for the synthesis of α,β-unsaturated esters on a solid support. The ester functionality on the ylide provides resonance stabilization, which makes the ylide less reactive but highly selective for the formation of the thermodynamically favored (E)-alkene isomer.
The Core Mechanism on a Solid Support
The solid-phase Wittig reaction follows the same fundamental steps as its solution-phase counterpart. The key difference is that the aldehyde (or ketone) substrate is covalently attached to an insoluble polymer resin via a linker.
The process can be broken down into three main stages:
-
Immobilization: The substrate, typically an aldehyde-functionalized carboxylic acid or alcohol, is anchored to a suitable solid support.
-
On-Resin Wittig Reaction: The resin-bound substrate is treated with the ylide, generated in situ from this compound and a suitable base.
-
Cleavage: The desired α,β-unsaturated ester product is cleaved from the solid support, leaving the resin and triphenylphosphine oxide byproduct behind.
Below is a diagram illustrating the overall workflow.
Caption: Reaction mechanism of a resin-bound aldehyde with a stabilized ylide.
Experimental Protocols & Methodologies
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Wang Resin (100-200 mesh, 1.0 mmol/g loading) | Synthesis Grade | Standard suppliers | An acid-labile resin suitable for anchoring carboxylic acids. |
| 4-Formylbenzoic acid | ≥98% | Standard suppliers | Example aldehyde-functionalized substrate. |
| This compound | ≥97% | Standard suppliers | The Wittig reagent precursor. Store in a cool, dry place. |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard suppliers | Coupling agent for substrate immobilization. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Standard suppliers | Catalyst for immobilization. Use in catalytic amounts. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Standard suppliers | A non-nucleophilic base for ylide generation. Compatible with many acid-labile linkers for short reaction times. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard suppliers | Solvent for washing and swelling the resin. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard suppliers | Solvent for coupling and Wittig reaction. |
| Trifluoroacetic acid (TFA) | Reagent Grade, ≥99% | Standard suppliers | Used in the cleavage cocktail. Highly corrosive. |
| Triisopropylsilane (TIPS) | 99% | Standard suppliers | Cation scavenger for the cleavage cocktail. |
| Diethyl ether | Anhydrous | Standard suppliers | For precipitation of the cleaved product. |
Protocol 1: Immobilization of Aldehyde on Wang Resin
Rationale: This procedure uses a standard DIC/DMAP coupling method to attach an aldehyde-containing carboxylic acid to Wang resin. Wang resin is chosen for its well-established acid-labile linker, allowing for efficient cleavage of the final product.
-
Resin Swelling: Place Wang resin (1.0 g, 1.0 mmol) in a fritted reaction vessel. Add anhydrous DCM (15 mL) and gently agitate for 30 minutes. Drain the solvent. Repeat twice.
-
Coupling Solution Preparation: In a separate flask, dissolve 4-formylbenzoic acid (5.0 mmol, 5 eq.) and DMAP (0.1 mmol, 0.1 eq.) in anhydrous DMF (10 mL).
-
Activation: Add DIC (5.0 mmol, 5 eq.) to the coupling solution and stir for 5 minutes at room temperature.
-
Coupling Reaction: Add the activated coupling solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (2 x 15 mL).
-
Drying: Dry the resin under high vacuum for at least 4 hours.
-
Loading Confirmation (Optional): To confirm successful loading, a small sample of the resin can be subjected to cleavage and the cleaved aldehyde quantified by UV-Vis or NMR spectroscopy against a standard.
Protocol 2: On-Resin Wittig Olefination
Rationale: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the phosphonium salt without attacking the ester linker or the product. DBU is an excellent choice as it is generally compatible with acid-labile linkers under the reaction conditions and is strong enough to generate the stabilized ylide. Anhydrous conditions are important to prevent hydrolysis of the ylide.
-
Resin Swelling: Swell the aldehyde-functionalized resin (1.0 mmol) in anhydrous DMF (15 mL) for 30 minutes. Drain the solvent.
-
Reagent Solution Preparation: In a separate flask, dissolve this compound (4.0 mmol, 4 eq.) in anhydrous DMF (10 mL).
-
Ylide Generation and Reaction: Add DBU (4.0 mmol, 4 eq.) to the phosphonium salt solution and immediately add the resulting mixture to the swollen resin.
-
Reaction: Agitate the resin slurry at room temperature for 12-18 hours. Monitor the reaction using a qualitative test (e.g., TNBS test for disappearance of aldehyde, though this is not standard) or by cleaving a small sample for LC-MS analysis.
-
Washing: Drain the reaction solution. Wash the resin thoroughly to remove excess reagents and the triphenylphosphine oxide byproduct. Wash sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (2 x 15 mL).
-
Drying: Dry the resin under high vacuum until further use.
Protocol 3: Cleavage and Product Isolation
Rationale: A standard TFA "cleavage cocktail" is used to hydrolyze the ester linker, releasing the product into solution. TIPS is included as a cation scavenger to prevent side reactions with the electron-rich double bond.
-
Resin Preparation: Place the dry, product-bound resin (approx. 1.0 mmol) in a clean reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIPS . Caution: Prepare in a fume hood. TFA is highly corrosive.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin. Agitate at room temperature for 2-3 hours.
-
Product Collection: Filter the solution away from the resin beads into a clean round-bottom flask. Wash the resin with an additional 2-3 mL of neat TFA and combine the filtrates.
-
TFA Removal: Concentrate the filtrate in vacuo to remove the majority of the TFA.
-
Product Precipitation: Add cold diethyl ether (30-40 mL) to the concentrated residue to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
Purification: The crude product can be further purified by recrystallization or flash chromatography as needed.
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low Loading of Aldehyde | Incomplete activation or coupling; Steric hindrance on the substrate. | Increase coupling time or temperature (up to 40 °C). Ensure reagents (especially DIC) are fresh and anhydrous. Consider using a more potent coupling reagent system like HATU/DIPEA. |
| Incomplete Wittig Reaction | Insufficient base; Inactive ylide (due to moisture); Sterically hindered aldehyde. | Ensure all reagents and solvents are strictly anhydrous. Increase the equivalents of the phosphonium salt and base (up to 5 eq.). Increase reaction time or temperature (e.g., 50 °C). Consider a stronger, non-nucleophilic base like phosphazene bases if linker stability allows. |
| Linker Cleavage During Wittig | Base is too strong or reaction time is too long. | DBU is generally safe for Wang linkers over typical reaction times. If cleavage is observed, reduce reaction time. Alternatively, use a milder base like potassium carbonate (K₂CO₃), although this may require longer reaction times or heating. |
| Low Yield After Cleavage | Incomplete cleavage; Product degradation during cleavage. | Increase cleavage time to 4 hours. Ensure the cleavage cocktail is freshly prepared. For sensitive products, consider using a milder cleavage condition if a more labile linker (e.g., 2-chlorotrityl) was used. |
| Mixture of E/Z Isomers | This is unexpected for a stabilized ylide. | The (E)-isomer should be highly favored (>95:5). Confirm the structure and purity of the phosphonium salt. The presence of certain salts (e.g., lithium) can sometimes affect stereochemistry, but this is less common for stabilized ylides. Analyze crude product carefully by ¹H NMR. |
Conclusion
The solid-phase Wittig reaction using this compound is a powerful and efficient method for synthesizing α,β-unsaturated esters. By immobilizing the aldehyde substrate, this protocol streamlines the purification process and is well-suited for the parallel synthesis of compound libraries. The use of a stabilized ylide ensures high stereoselectivity for the desired (E)-alkene. Careful selection of the resin, base, and cleavage conditions, as outlined in this guide, is paramount to achieving high yields and purity.
References
-
Master Organic Chemistry . (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Wikipedia . Wittig reaction. [Link]
-
University of Colorado, Boulder . The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Chemistry LibreTexts . (2023). The Wittig Reaction. [Link]
-
ResearchGate . (2018). A Solid-Phase Assisted Flow Approach to In Situ Wittig-Type Olefination Coupling. [Link]
-
Organic Chemistry Portal . Synthesis of unsaturated esters, amides and carboxylic acids. [Link]
-
Semantic Scholar . (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. [Link]
-
YouTube . (2020). Wittig Reaction Experiment Part 1, Prelab. [Link]
Troubleshooting & Optimization
Low yield in Wittig reaction with (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride
Topic: Low Yield in Wittig Reaction with (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride
Welcome to the technical support center for troubleshooting Wittig reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when using this compound to synthesize α,β-unsaturated esters. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this powerful olefination reaction.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding low yields with ester-stabilized Wittig reagents.
Q1: Why is my Wittig reaction with this compound giving a low yield?
Low yields with this stabilized ylide can stem from several factors. The most common culprits include suboptimal base selection, steric hindrance in the carbonyl compound, and potential side reactions such as ester hydrolysis. Stabilized ylides are inherently less reactive than their non-stabilized counterparts, making the reaction more sensitive to conditions.[1][2]
Q2: What is the best base to use for generating the ylide from this compound?
Since the protons alpha to the phosphorus and the carbonyl group are relatively acidic, strong bases like n-butyllithium (n-BuLi) are often unnecessary and can sometimes lead to side reactions. For stabilized Wittig reagents, weaker bases such as sodium hydride (NaH), sodium methoxide (NaOMe), potassium tert-butoxide (t-BuOK), or even potassium carbonate (K2CO3) and aqueous sodium hydroxide (NaOH) can be effective.[2][3] The choice of base can significantly influence the reaction's efficiency.[3]
Q3: Can the ester group in the Wittig reagent be hydrolyzed during the reaction?
Yes, if strong, nucleophilic bases are used in the presence of water, or if the reaction is worked up under harsh aqueous acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[4] This can complicate purification and lower the yield of the desired ester product.
Q4: My aldehyde/ketone is sterically hindered. Could this be the reason for the low yield?
Absolutely. Stabilized ylides are particularly sensitive to steric hindrance.[1] Reactions with sterically hindered ketones are often slow and result in poor yields.[1] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative.[1][5]
Q5: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
TPPO is a notorious byproduct that can complicate purification. Common methods for its removal include crystallization, precipitation by adding a non-polar solvent like hexane or pentane, or column chromatography.[6][7]
In-Depth Troubleshooting Guides
Issue 1: Incomplete or No Reaction
If you observe unreacted starting materials, consider the following troubleshooting steps:
-
Ylide Formation and Stability: The ylide derived from this compound is stabilized by the adjacent ester group, which makes it less reactive. Some anecdotal evidence suggests that this ylide may not be very stable over long periods, with triphenylphosphine oxide forming even before the addition of the carbonyl compound.[8]
-
Base Selection and Strength: The pKa of the phosphonium salt is crucial in determining the appropriate base. For stabilized ylides, a base that is just strong enough to deprotonate the salt is ideal to avoid side reactions.
-
Reaction Temperature: While many Wittig reactions are initiated at low temperatures, stabilized ylides often require heating to overcome their lower reactivity.
-
Recommendation: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate can be indicative of side reactions.
-
Ester Hydrolysis: As mentioned, the ester functionality can be susceptible to hydrolysis.
-
Recommendation: Use anhydrous solvents and perform the reaction under an inert atmosphere to minimize water content. During the workup, use mild aqueous solutions (e.g., saturated ammonium chloride) to quench the reaction and avoid strong acids or bases. If hydrolysis is unavoidable, consider protecting the ester or using a different Wittig reagent.
-
-
Aldol Condensation of the Carbonyl Compound: If your aldehyde or ketone has enolizable protons, self-condensation can occur in the presence of a strong base.
-
Recommendation: Add the carbonyl compound slowly to the reaction mixture containing the ylide. Alternatively, as suggested above, generate the ylide in situ in the presence of the carbonyl compound.
-
Issue 3: Difficult Purification and Isolation
The primary challenge in purifying Wittig reaction products is the removal of triphenylphosphine oxide (TPPO).
-
TPPO Solubility: TPPO is soluble in many common organic solvents, making its removal by simple extraction difficult.[6]
-
Recommendation 1: Precipitation. After the reaction, concentrate the mixture and add a non-polar solvent like pentane or hexane. TPPO is often insoluble in these solvents and will precipitate, allowing for its removal by filtration.[6]
-
Recommendation 2: Column Chromatography. If precipitation is not effective, silica gel chromatography is the next step. A solvent system with a relatively non-polar mobile phase can often effectively separate the desired α,β-unsaturated ester from the more polar TPPO.
-
Experimental Protocols
Protocol 1: Standard Wittig Reaction with a Mild Base
This protocol is suitable for aldehydes and less hindered ketones.
-
Ylide Generation:
-
To a stirred suspension of this compound (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be necessary.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude residue, add a minimal amount of a non-polar solvent (e.g., hexane or a hexane/ether mixture) to precipitate the TPPO.
-
Filter the mixture and wash the solid with cold non-polar solvent.
-
Concentrate the filtrate and purify the product by column chromatography.
-
Protocol 2: In Situ Ylide Generation
This protocol can be beneficial if the ylide is suspected to be unstable.[8]
-
Reaction Setup:
-
To a stirred solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.5 equivalents) in anhydrous THF at room temperature under an inert atmosphere, add potassium tert-butoxide (1.5 equivalents) portion-wise.
-
-
Reaction:
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as in Protocol 1.
-
Data Summary
| Parameter | Recommendation for this compound | Rationale |
| Base Selection | NaH, NaOMe, t-BuOK, K2CO3, aq. NaOH | Stabilized ylide requires a milder base than non-stabilized ylides.[2][3] |
| Solvent | Anhydrous THF, Dichloromethane | Aprotic solvents are standard for Wittig reactions to avoid quenching the ylide. |
| Temperature | Room temperature to gentle reflux | Stabilized ylides are less reactive and may require heating.[1] |
| Stoichiometry | 1.2 - 1.5 equivalents of phosphonium salt and base | Using a slight excess of the Wittig reagent can help drive the reaction to completion. |
| Work-up | Quench with sat. aq. NH4Cl; avoid strong acid/base | Minimizes the risk of ester hydrolysis. |
| Purification | Precipitation of TPPO with non-polar solvent, followed by column chromatography | Effective removal of the major byproduct.[6] |
Visualization of Key Concepts
Wittig Reaction Mechanism
Caption: The Wittig reaction mechanism involves ylide formation and subsequent olefination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the Wittig reaction.
Alternative Reaction: The Horner-Wadsworth-Emmons (HWE) Reaction
For challenging substrates, particularly sterically hindered ketones or when the Wittig reaction consistently gives low yields, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative for the synthesis of α,β-unsaturated esters.[1][5]
Advantages of the HWE Reaction:
-
Higher Nucleophilicity: The phosphonate carbanions used in the HWE reaction are more nucleophilic and generally more reactive than stabilized Wittig ylides.[5]
-
Easier Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove during aqueous workup compared to TPPO.[5]
-
Stereoselectivity: The HWE reaction typically provides the (E)-alkene with high selectivity.[5]
This guide provides a comprehensive framework for addressing low yields in Wittig reactions with this compound. By systematically evaluating your reaction conditions and considering the alternatives, you can significantly improve the outcome of your synthetic efforts.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reagents - Wikipedia [en.wikipedia.org]
- 4. sciforum.net [sciforum.net]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing Base Selection for the (Methoxycarbonylmethyl)triphenylphosphonium chloride Wittig Reaction
Welcome to the technical support center for optimizing the Wittig reaction using (methoxycarbonylmethyl)triphenylphosphonium chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical aspects of base selection to ensure the success of your olefination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Wittig reaction?
A1: The primary role of the base in the Wittig reaction is to deprotonate the phosphonium salt, in this case, (methoxycarbonylmethyl)triphenylphosphonium chloride, to form the corresponding phosphorus ylide.[1][2][3] This ylide is a key reactive intermediate, acting as a carbon nucleophile that attacks the carbonyl carbon of an aldehyde or ketone.[1][4] The choice of base is critical as it must be strong enough to remove a proton from the carbon adjacent to the phosphorus atom.[4][5]
Q2: How does the structure of (methoxycarbonylmethyl)triphenylphosphonium chloride influence the choice of base?
A2: (Methoxycarbonylmethyl)triphenylphosphonium chloride is a precursor to a "stabilized" ylide. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group that delocalizes the negative charge of the ylide through resonance.[6] This stabilization makes the corresponding proton on the phosphonium salt more acidic compared to a phosphonium salt that would form an unstabilized ylide (e.g., one with an alkyl substituent).[5] Consequently, a milder base is sufficient for deprotonation.[1]
Q3: What are some suitable bases for generating the ylide from (methoxycarbonylmethyl)triphenylphosphonium chloride?
A3: Given that this phosphonium salt forms a stabilized ylide, you have a wider range of suitable bases compared to non-stabilized ylides which require very strong bases like n-butyllithium.[5][7] For (methoxycarbonylmethyl)triphenylphosphonium chloride, common and effective bases include:
-
Sodium hydride (NaH)[6]
-
Sodium methoxide (NaOMe)[6]
-
Triethylamine (NEt₃)[6]
-
Sodium hydroxide (NaOH)
-
Potassium carbonate (K₂CO₃)
The choice among these will depend on the specific substrate and desired reaction conditions (e.g., solvent, temperature).
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am not getting the desired alkene product, or the yield is very low. What could be the problem?
A: Low yield in a Wittig reaction with a stabilized ylide can stem from several factors related to base selection and reaction conditions.
-
Insufficient Deprotonation:
-
Causality: The base you've chosen may not be strong enough to effectively deprotonate the phosphonium salt. While stabilized ylides are more acidic, an equilibrium might exist that does not favor the ylide in high concentration.
-
Solution: Consider using a slightly stronger base from the recommended list. For instance, if you are using a weak base like triethylamine with a particularly challenging substrate, switching to sodium methoxide or sodium hydride might improve the ylide concentration.
-
-
Base Incompatibility with Substrate:
-
Causality: Your aldehyde or ketone substrate may have functional groups that are sensitive to the base. For example, a strong base could catalyze side reactions like aldol condensation or epimerization.
-
Solution: Carefully examine the functional groups on your starting material. If base-sensitive groups are present, opt for a milder base such as potassium carbonate or triethylamine. You may need to screen a few bases to find the optimal balance between efficient ylide formation and substrate stability.
-
-
Reaction Temperature:
-
Causality: The deprotonation and subsequent reaction with the carbonyl compound can be temperature-dependent. Some reactions require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.
-
Solution: Experiment with a range of temperatures. For many stabilized Wittig reactions, room temperature is a good starting point. If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) might be beneficial.
-
Issue 2: Poor E/Z Selectivity
Q: My product is a mixture of E and Z isomers, and I need to favor the E-alkene. How can I improve the stereoselectivity?
A: The Wittig reaction with stabilized ylides, such as the one derived from (methoxycarbonylmethyl)triphenylphosphonium chloride, generally favors the formation of the (E)-alkene.[6] This is because the reaction is often thermodynamically controlled, and the transition state leading to the E-isomer is lower in energy.[8]
-
Influence of Lithium Salts:
-
Causality: The presence of lithium salts can significantly impact the stereochemical outcome of the Wittig reaction.[7][9] Lithium ions can coordinate with the intermediates, potentially leading to a loss of stereoselectivity or even favoring the Z-isomer in some cases.[10] This is a phenomenon known as "stereochemical drift".[7][9]
-
Solution: To maximize E-selectivity, it is best to use lithium-free bases.[9] Sodium or potassium bases (e.g., NaH, NaOMe, K₂CO₃) are preferable. If you must use a lithium base for other reasons, the Schlosser modification can be employed to favor the E-alkene, although this is more commonly used for non-stabilized ylides.[7][9]
-
-
Solvent Effects:
-
Causality: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the E/Z ratio.
-
Solution: Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used.[9] If you are observing poor selectivity, you might explore other solvents like dichloromethane (DCM) or toluene.
-
Experimental Protocols & Methodologies
General Protocol for the Wittig Reaction with (Methoxycarbonylmethyl)triphenylphosphonium chloride
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will likely be necessary for specific substrates.
Materials:
-
(Methoxycarbonylmethyl)triphenylphosphonium chloride
-
Aldehyde or ketone
-
Selected base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Anhydrous workup and purification reagents
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (methoxycarbonylmethyl)triphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. A color change (often to a reddish-orange) indicates ylide formation.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the carbonyl solution dropwise to the ylide solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take anywhere from a few hours to overnight.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired alkene.
-
Visualizing the Process
Decision Tree for Base Selection
The following diagram illustrates a logical workflow for selecting an appropriate base for your Wittig reaction.
Caption: A decision-making flowchart for base selection.
Wittig Reaction Mechanism
This diagram outlines the key steps in the Wittig reaction mechanism for a stabilized ylide.
Caption: The mechanism of the Wittig reaction.
References
-
Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry LibreTexts. Wittig Reaction. [Link]
-
Wipf, P. The Wittig Reaction. University of Pittsburgh. [Link]
-
Chad's Prep. 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]
-
Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]
-
Robinet, E., et al. Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate. [Link]
-
Wikipedia. Methoxymethylenetriphenylphosphorane. [Link]
-
Myers, A. G. Olefination Reactions. Harvard University. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering the Wittig Reaction with Methoxymethyl Triphenylphosphonium Chloride. [Link]
-
Chem Survival. Wittig Reaction Experiment Part 1, Prelab. YouTube. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Side reactions of (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride in olefination
Welcome to the technical support guide for (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this stabilized Wittig reagent. Here, we address common experimental challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the success of your olefination reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Question 1: My Wittig reaction is showing low to no conversion. What are the primary causes?
Answer:
Low or no conversion when using this compound, which forms the stabilized ylide methyl (triphenylphosphoranylidene)acetate, is a common issue. The root cause often lies in one of three areas: ylide formation, reagent stability, or the reactivity of your carbonyl compound.
-
Inefficient Ylide Formation: The ylide is generated by deprotonating the phosphonium salt. Because this is a "stabilized" salt, the alpha-proton is relatively acidic due to the electron-withdrawing methoxycarbonyl group. Therefore, extremely strong bases like n-butyllithium (n-BuLi) are not required and can sometimes be detrimental.[1] However, the base must still be strong enough to effect complete deprotonation.
-
Causality: If the base is too weak or used in stoichiometric insufficiency, an equilibrium will exist between the phosphonium salt and the ylide, reducing the concentration of the active nucleophile and stalling the reaction.
-
Troubleshooting:
-
-
Hydrolysis of the Ylide: Stabilized ylides are more resistant to hydrolysis than their non-stabilized counterparts, but they are not immune.[3] The presence of water or other protic sources in the reaction medium is a major competitive pathway that quenches the ylide.
-
Causality: Water will protonate the nucleophilic carbon of the ylide, regenerating the inactive phosphonium salt and preventing its reaction with the carbonyl.[3]
-
Troubleshooting:
-
Anhydrous Conditions: Use freshly dried solvents and glassware.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.
-
Reagent Storage: The phosphonium salt itself is hygroscopic and should be stored in a desiccator or under an inert atmosphere to prevent moisture absorption.[4]
-
-
-
Low Reactivity of the Carbonyl Substrate: Stabilized ylides are inherently less reactive than unstabilized ylides.[5] They react well with aldehydes but often fail to react efficiently with sterically hindered or electron-rich ketones.[1][6]
-
Causality: The resonance stabilization that makes the ylide easier to handle also reduces its nucleophilicity. Ketones are less electrophilic than aldehydes, and this combination of reduced reactivity on both partners can lead to reaction failure.
-
Troubleshooting:
-
Increase Reaction Temperature/Time: For sluggish reactions with ketones, increasing the temperature or extending the reaction time may be necessary.
-
Alternative Reagents: If the reaction still fails, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative for reacting with ketones to form α,β-unsaturated esters, often with higher efficiency.[1][6]
-
-
Question 2: My reaction produced the alkene, but the yield is poor and purification is difficult. How can I improve this?
Answer:
This is a two-part problem concerning reaction efficiency and product isolation.
-
Poor Yield: Assuming you have addressed the conversion issues above, poor yield can result from competing side reactions or suboptimal conditions.
-
Base-Catalyzed Decomposition: In the presence of strong bases and elevated temperatures, the ylide can undergo decomposition pathways other than the desired olefination.[3]
-
Acidic Impurities: Traces of acid can catalyze the interconversion between cis and trans isomers of the ylide.[7] While this can sometimes facilitate the reaction, an excess can lead to complex equilibria and side reactions. A study by Kayser and Hooper demonstrated that the reaction between purified ylide and purified benzaldehyde was surprisingly slow without the presence of a proton source to catalyze ylide isomerization.[7]
-
-
Difficult Purification: The primary byproduct in every Wittig reaction is triphenylphosphine oxide (TPPO).[3] Its removal is a classic challenge in Wittig chemistry.
-
Causality: TPPO is a highly polar, crystalline solid with moderate solubility in many organic solvents, often co-eluting with products during chromatography or co-precipitating during crystallization.[3]
-
Troubleshooting & Protocol:
-
Chromatography: Careful selection of the solvent system for column chromatography is crucial. A gradient elution may be necessary.
-
Crystallization: If the desired alkene is nonpolar, TPPO can sometimes be removed by precipitating it from a cold, nonpolar solvent like hexane or a hexane/ether mixture, after which the desired product can be recovered from the filtrate.
-
Acidic Wash: Converting TPPO to a water-soluble salt with an acid wash is generally not effective.
-
-
Question 3: The stereochemistry of my product is not what I expected. Why am I getting the Z-alkene or a mixture of isomers?
Answer:
The Wittig reaction with stabilized ylides, such as the one derived from this compound, is known to be highly selective for the (E)-alkene .[5] Deviation from this selectivity is unusual and points to specific mechanistic influences.
-
Causality of (E)-Selectivity: The reaction proceeds through a four-membered oxaphosphetane intermediate. For stabilized ylides, the initial cycloaddition step is reversible and thermodynamically controlled. The intermediate leading to the more stable (E)-alkene is favored, leading to high (E)-selectivity.[6]
-
Potential Causes for Loss of Selectivity:
-
Lithium Salts: The presence of lithium salts can have a profound effect on the stereochemical outcome.[5][6] Lithium cations can coordinate to the betaine intermediate, disrupting the equilibrium that favors the (E)-product and potentially leading to mixtures. This is a primary reason why bases like n-BuLi (which generates LiCl) are often avoided in stereoselective Wittig reactions unless a specific protocol like the Schlosser modification is intended.[5]
-
Solvent Effects: The choice of solvent can influence the transition state energies and the stability of intermediates, although this is a less common cause for complete reversal of selectivity with this specific reagent.
-
-
Troubleshooting:
-
Avoid Lithium-Based Reagents: Use sodium- or potassium-based bases (e.g., NaH, K₂CO₃, NaOMe) to avoid the influence of lithium ions.[5]
-
Solvent Choice: Aprotic, non-polar solvents often provide the best selectivity.
-
Data & Protocols
Table 1: Base Selection Guide
| Base | Strength | Typical Solvent | Notes |
| Potassium Carbonate (K₂CO₃) | Weak | DMF, Acetonitrile | Sufficient for many aldehydes; requires heating. |
| Sodium Hydroxide (NaOH) | Moderate | THF/Water, DMF | A common and effective choice. Can be used in aqueous or anhydrous conditions.[1][2] |
| Sodium Methoxide (NaOMe) | Moderate | Methanol, THF | Good choice for anhydrous conditions.[5] |
| Sodium Hydride (NaH) | Strong | THF, DMF | Effective, but requires careful handling (flammable). Generates H₂ gas.[5] |
| n-Butyllithium (n-BuLi) | Very Strong | THF, Hexane | Generally not recommended; can lead to side reactions and loss of stereoselectivity.[5][8] |
Experimental Protocol: General Olefination of an Aldehyde
This protocol provides a general methodology for the olefination of an aldehyde to form an (E)-α,β-unsaturated ester.
Step 1: Ylide Generation
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq.).
-
Add anhydrous solvent (e.g., THF or DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (e.g., NaH, 1.1 eq.) portion-wise. Caution: Gas evolution (H₂) will occur if using NaH.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. A color change and dissolution of the salt should be observed, indicating ylide formation.
Step 2: Olefination Reaction
-
Dissolve the aldehyde (1.0 eq.) in a minimal amount of the anhydrous reaction solvent.
-
Add the aldehyde solution dropwise to the stirring ylide solution at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed. This may take anywhere from 2 to 24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
Step 3: Work-up and Purification
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to separate the desired alkene from the triphenylphosphine oxide byproduct.
Visualized Mechanisms & Workflows
Diagram 1: Wittig Reaction Mechanism (Stabilized Ylide)
Caption: Water quenches the active ylide, regenerating the inactive phosphonium salt.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for diagnosing common issues in the olefination reaction.
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Organic Syntheses. Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane. [Link]
-
Wikipedia. Wittig reagents. [Link]
-
Kayser, M. H., & Hooper, D. L. (1990). On the structure and reactivity of a stabilized phosphorane: methyl (triphenylphosphoranylidene) acetate. Canadian Journal of Chemistry, 68(11), 2123-2127. [Link]
-
Wikipedia. Methoxymethylenetriphenylphosphorane. [Link]
-
Acta Crystallographica Section E. (2011). (2-Hydroxyethyl)triphenylphosphonium chloride. [Link]
-
Myers, A. G. Research Group. Olefination Reactions. Harvard University. [Link]
-
The Synthetic Organic Chemist's Companion. Wittig Reaction - Common Conditions. [Link]
-
The Organic Chemistry Tutor. (2019). carbonyl alkylations with the Wittig reaction. YouTube. [Link]
-
Chemsrc. CAS#:1530-45-6 | (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide. [Link]
-
University of Colorado Denver. A Solvent Free Wittig Reaction. [Link]
-
University of California, Riverside. The WITTIG REACTION with CHEMILUMINESCENCE!. [Link]
-
University of Wisconsin-Madison. The Wittig Reaction: Synthesis of Alkenes. [Link]
Sources
- 1. Wittig reagents - Wikipedia [en.wikipedia.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Buy (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride | 17577-28-5 [smolecule.com]
- 4. (Methoxymethyl)triphenylphosphonium chloride(4009-98-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. m.youtube.com [m.youtube.com]
Purification of Wittig product from triphenylphosphine oxide byproduct
Technical Support Center: Purification of Wittig Reaction Products
Welcome to our dedicated resource for navigating the complexities of purifying products from the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging task of separating their desired alkene from the stoichiometric byproduct, triphenylphosphine oxide (TPPO). Here, we provide field-proven insights and evidence-based protocols to streamline your purification workflow.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that can arise during the workup and purification of a Wittig reaction. Each point is structured as a problem-and-solution set, grounded in chemical principles.
Issue 1: My Wittig product and TPPO are co-eluting during column chromatography.
Question: I'm running a flash column on silica gel, but I can't get baseline separation between my desired alkene and triphenylphosphine oxide. They are appearing as a single, broad peak or heavily overlapping fractions. What's happening and how can I fix it?
Answer:
This is a classic challenge in Wittig purification, primarily due to the moderate polarity of both TPPO and many common Wittig products. The phosphorus-oxygen bond in TPPO (Ph₃P=O) imparts significant polarity, causing it to adhere to silica gel. If your product has a similar polarity, co-elution is highly likely.
Causality and Strategic Solutions:
-
Exploit Polarity Differences with Solvent Systems:
-
The "Ether Trick": Diethyl ether is known to be particularly effective at separating TPPO from less polar compounds. TPPO has lower solubility in diethyl ether compared to many organic products. Try running your column with a gradient of hexanes and diethyl ether instead of the more traditional ethyl acetate/hexanes system. The subtle differences in solvent-solute interaction can often be enough to resolve the peaks.
-
Non-Polar Eluents: If your product is highly non-polar (e.g., a simple hydrocarbon), you can often leave the TPPO adsorbed at the top of the column by eluting with a very non-polar solvent system, such as 100% hexanes or a high hexanes/dichloromethane mixture.
-
-
Pre-Column Removal of TPPO: The most effective strategy is often to remove the bulk of the TPPO before chromatography. This simplifies the separation significantly.
-
Precipitation/Crystallization: This is a highly effective method if your product is soluble in a non-polar solvent. After the reaction, concentrate the mixture, and then triturate or dissolve it in a cold, non-polar solvent like diethyl ether or a hexanes/ether mixture. TPPO is often poorly soluble in these solvents and will precipitate out as a white solid, which can be removed by filtration.
-
Acid-Base Extraction (for acid-sensitive products): This method is less common but can be effective. It involves converting TPPO to a water-soluble salt. However, it is generally not recommended as it is often unreliable and can be cumbersome.
-
Workflow Diagram: Choosing a Purification Strategy
Caption: Decision workflow for Wittig product purification.
Issue 2: My product is polar, and precipitation of TPPO isn't working.
Question: My Wittig product is quite polar and soluble in diethyl ether, so I can't get the triphenylphosphine oxide to precipitate without losing a significant amount of my product. What are my options?
Answer:
This is a common scenario when the Wittig reaction is used to synthesize more functionalized molecules, such as enones or esters. When your product's polarity is similar to TPPO, selective precipitation becomes ineffective.
Strategic Solutions:
-
Complexation with Metal Salts: This is a highly effective chemical separation technique. TPPO is a good Lewis base and can coordinate with various metal salts, forming complexes that have drastically different solubility profiles than the parent TPPO.
-
Zinc Chloride (ZnCl₂): A frequently used method involves the formation of a (TPPO)₂-ZnCl₂ complex. This complex is typically insoluble in many organic solvents and can be filtered off.
-
Magnesium Chloride (MgCl₂): Similar to zinc chloride, anhydrous MgCl₂ can also be used to selectively precipitate TPPO.
-
-
Preparative HPLC: If your product is of high value and other methods fail, reverse-phase preparative high-performance liquid chromatography (HPLC) is a powerful tool.
-
Principle: In reverse-phase HPLC (e.g., using a C18 column), separation is based on hydrophobicity. TPPO is relatively non-polar and will have a distinct retention time compared to more polar products.
-
Solvent System: A typical mobile phase would be a gradient of water and acetonitrile or methanol.
-
Data Summary Table: Polarity of Key Species
| Compound | Structure | Dielectric Constant (Approx.) | Typical Chromatographic Behavior on Silica Gel |
| Triphenylphosphine Oxide (TPPO) | Ph₃P=O | ~12-14 | Moderately Polar; Rf ~0.2-0.4 in 30% EtOAc/Hex |
| A Non-Polar Alkene (e.g., Stilbene) | Ph-CH=CH-Ph | ~2.4 | Non-polar; High Rf |
| A Polar Alkene (e.g., Ethyl Cinnamate) | Ph-CH=CH-COOEt | ~6.0 | Moderately Polar; Rf can overlap with TPPO |
Frequently Asked Questions (FAQs)
Q1: Can I use a different phosphine in my Wittig reagent to avoid the TPPO problem?
A1: Yes, this is a very common and effective strategy, often referred to as a "reagent-based solution." The Horrocks-Smith modification of the Wittig reaction is a prime example. By using a phosphine with water-soluble groups, the resulting phosphine oxide byproduct can be easily removed with an aqueous wash. For example, using a phosphonium ylide derived from a phosphine with sulfonated phenyl groups will result in a water-soluble phosphine oxide. The Horner-Wadsworth-Emmons (HWE) reaction is another excellent alternative that uses phosphonate esters, which generate water-soluble phosphate byproducts.
Q2: I tried precipitating TPPO from diethyl ether, but my yields are very low. What am I doing wrong?
A2: Low yields during precipitation can stem from a few issues:
-
Product Occlusion/Co-precipitation: If you cool the solution too rapidly or if the concentration is too high, your product may get trapped in the precipitating TPPO or co-precipitate if it has borderline solubility. Try using a more dilute solution and cooling it slowly in an ice bath or freezer.
-
Incomplete Precipitation of TPPO: Ensure you are using a sufficiently non-polar solvent. If your diethyl ether has absorbed water or contains ethanol as a stabilizer, it can increase the solubility of TPPO. Using anhydrous diethyl ether is recommended.
-
Washing the Precipitate: After filtering the TPPO, wash the solid cake with a small amount of cold diethyl ether or hexanes to recover any product that may have adsorbed to the surface of the precipitate.
Q3: Is there a way to recycle the triphenylphosphine from the TPPO byproduct?
A3: Yes, triphenylphosphine can be regenerated from its oxide, which is economically and environmentally beneficial, especially on a large scale. The most common method involves reduction with a silane, such as trichlorosilane (HSiCl₃), often in the presence of a base like triethylamine. This process deoxygenates the TPPO to regenerate triphenylphosphine (PPh₃). However, this is a separate chemical reaction that requires its own workup and purification and is typically only performed for large-scale syntheses where the cost of the reagent is a significant factor.
Experimental Protocol: Purification via Precipitation of TPPO
This protocol details the removal of triphenylphosphine oxide from a relatively non-polar Wittig product using precipitation.
Objective: To isolate a non-polar alkene from TPPO.
Materials:
-
Crude Wittig reaction mixture (post-workup, solvent removed)
-
Anhydrous diethyl ether (Et₂O), chilled to 0 °C
-
Hexanes, chilled to 0 °C
-
Büchner funnel and filter paper
-
Ice bath
-
Rotary evaporator
Procedure:
-
Initial Concentration: Ensure the crude reaction mixture is free of solvent by concentrating it on a rotary evaporator to obtain a viscous oil or solid.
-
Dissolution/Trituration: To the crude mixture, add a minimal amount of chilled (0 °C) diethyl ether. The goal is to dissolve the desired alkene while leaving the TPPO as a solid. Start with a small volume (e.g., 5-10 mL per gram of crude material) and stir or sonicate the mixture in an ice bath.
-
Precipitation: If the TPPO does not readily precipitate, you can add chilled hexanes dropwise to the diethyl ether solution. This will decrease the polarity of the solvent mixture, further reducing the solubility of TPPO and promoting its precipitation as a white solid.
-
Filtration: Once precipitation is complete, filter the cold slurry through a Büchner funnel.
-
Washing: Wash the collected TPPO solid on the filter paper with a small amount of cold hexanes or a cold hexanes/ether mixture to recover any adsorbed product.
-
Isolation of Product: Combine the filtrate and the washings. Concentrate the combined solution using a rotary evaporator to yield the crude product, now significantly depleted of TPPO.
-
Purity Assessment: Analyze the resulting product by TLC, ¹H NMR, or GC-MS to assess its purity. If residual TPPO is still present, a quick "plug" of silica gel or a full column chromatography may be necessary for final polishing.
Workflow Diagram: Precipitation Protocol
Caption: Step-by-step workflow for TPPO precipitation.
References
-
Title: Purification of Wittig Reaction Products Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Triphenylphosphine Oxide Source: Wikipedia URL: [Link]
-
Title: The Wittig reaction: A historical perspective and recent trends Source: Journal of the Indian Institute of Science URL: [Link]
-
Title: Horner–Wadsworth–Emmons reaction Source: Wikipedia URL: [Link]
-
Title: Reduction of phosphine oxides to phosphines Source: Organic Chemistry Portal URL: [Link]
Improving E/Z selectivity in Wittig reactions with stabilized ylides
Welcome to the technical support guide for optimizing E/Z selectivity in Wittig reactions, with a specific focus on the use of stabilized ylides. This resource is designed for researchers, chemists, and drug development professionals who encounter stereoselectivity challenges during olefination. Here, we will move beyond simple protocols to explain the underlying principles that govern the stereochemical outcome of your reactions, empowering you to troubleshoot effectively and achieve your desired product with high fidelity.
Section 1: Frequently Asked Questions - The Fundamentals of Selectivity
This section addresses the core principles governing the stereoselectivity of the Wittig reaction.
Q1: What is the fundamental difference in stereochemical outcome between stabilized and non-stabilized ylides?
The nature of the phosphonium ylide is the primary determinant of the E/Z selectivity of the Wittig reaction.
-
Non-stabilized ylides , where the group attached to the ylidic carbon is typically an alkyl group (e.g., -CH₃, -CH₂CH₃), are highly reactive. Their reactions are generally under kinetic control, proceeding rapidly and irreversibly through a puckered transition state that leads to a cis-oxaphosphetane intermediate. This intermediate subsequently collapses to yield the (Z)-alkene as the major product.[1][2]
-
Stabilized ylides , which contain an electron-withdrawing group (EWG) like an ester (-COOR) or a ketone (-COR) adjacent to the ylidic carbon, are significantly less reactive.[2][3] This reduced reactivity allows the initial cycloaddition step to be reversible.[4] The reaction can therefore proceed under thermodynamic control, favoring the more stable trans-oxaphosphetane intermediate, which decomposes to form the (E)-alkene with high selectivity.[1][4]
Q2: Why do stabilized ylides favor the (E)-alkene? What is the mechanistic basis?
The high (E)-selectivity observed with stabilized ylides is a direct consequence of reaction reversibility and thermodynamic control. The modern consensus, supported by experimental and computational studies, is that the reaction proceeds via a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate directly, particularly under salt-free conditions.[1][5]
Here's the causal chain:
-
Reduced Reactivity: The electron-withdrawing group on the ylide delocalizes the negative charge, making the ylide less nucleophilic and less reactive.[3]
-
Reversible Cycloaddition: Because of this lower reactivity, the initial formation of the oxaphosphetane intermediate is reversible. Both the cis and trans diastereomeric intermediates can form.
-
Thermodynamic Equilibration: The system has time to equilibrate to the most thermodynamically stable intermediate. The trans-oxaphosphetane, which minimizes steric interactions between the aldehyde's substituent (R¹) and the ylide's substituent (R²), is energetically favored over the cis-oxaphosphetane.
-
Irreversible Decomposition: The decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is a syn-elimination and is irreversible.[5]
Therefore, the reversible formation of the intermediate allows the reaction to "select" the lowest energy pathway, which proceeds through the more stable trans-oxaphosphetane to deliver the (E)-alkene.[4] Computational studies further suggest that strong dipole-dipole interactions in the transition state for stabilized ylides also play a crucial role in favoring the E-selective pathway.[6][7]
Caption: Mechanism of Wittig reaction with a stabilized ylide.
Q3: How do lithium salts affect the stereoselectivity of the reaction?
The presence of lithium salts can be detrimental to achieving high E-selectivity and is a critical parameter to control. Lithium cations can coordinate to the oxygen atom of the carbonyl and the intermediate, disrupting the typical salt-free mechanism.[1][5]
This coordination can:
-
Promote Betaine Formation: Lithium salts can stabilize the zwitterionic betaine intermediate, which was part of an older mechanistic hypothesis but is now understood to be relevant primarily in salt-rich conditions.[2][5]
-
Induce "Stereochemical Drift": The presence of Li⁺ can catalyze the opening of the oxaphosphetane, leading to equilibration between intermediates that may not favor the E-product as strongly.[1][5] This can erode the stereoselectivity, resulting in a mixture of E and Z isomers.
For this reason, when high E-selectivity with stabilized ylides is the goal, it is crucial to use lithium-free conditions . This means avoiding bases like n-butyllithium (n-BuLi) for ylide generation and instead opting for sodium- or potassium-based reagents like sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (KOtBu).[2]
Section 2: Troubleshooting Guide - Optimizing Your Reaction
This section is formatted as a decision-making guide to help you diagnose and solve common experimental problems.
Problem: My reaction is producing a poor E:Z ratio with my stabilized ylide.
A low E:Z ratio is the most common issue. Follow this diagnostic workflow to identify the cause.
Caption: Troubleshooting workflow for poor E:Z selectivity.
Problem: The reaction is sluggish or gives a low yield.
-
Cause: Stabilized ylides are inherently less reactive than their non-stabilized counterparts.[3] Additionally, sterically hindered ketones can react very slowly.[1]
-
Solution 1: Increase Temperature. Gently heating the reaction (e.g., refluxing in THF or toluene) is often the most effective way to increase the reaction rate and drive it to completion.
-
Solution 2: Check Your Base. Ensure the phosphonium salt was fully deprotonated to form the ylide. If using a weaker base like NaOMe or NEt₃, a stronger base like NaH or KOtBu may be required.
-
Solution 3: Consider an Alternative. For extremely hindered ketones, a standard Wittig reaction may not be suitable. The Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative in these cases, as the phosphonate carbanions used are more nucleophilic.[4]
Section 3: Protocol for Maximizing (E)-Selectivity
This protocol provides a robust starting point for achieving high E-selectivity with a stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane).
Step 1: Ylide Generation (Lithium-Free)
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., THF, Toluene). Stir to create a suspension.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add a non-lithium base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Successful formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange) and the dissolution of the phosphonium salt.
Step 2: The Wittig Reaction
-
Aldehyde Addition: Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise via syringe to the stirring ylide solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. If the reaction is slow (monitor by TLC), gently heat the mixture to reflux (e.g., 65 °C for THF, 80 °C for Toluene) for 2-12 hours until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, which contains the desired alkene and triphenylphosphine oxide, can then be purified by flash column chromatography.
| Parameter | Recommendation for High (E)-Selectivity | Rationale |
| Ylide Type | Stabilized (e.g., R=CO₂Et, COR) | Inherently favors (E)-alkene via thermodynamic control.[1][2] |
| Base | NaH, KOtBu, NaOMe | Avoids lithium salts which can erode stereoselectivity.[2] |
| Solvent | Aprotic (THF, Toluene, DMF) | Standard solvents for the Wittig reaction. |
| Temperature | Room Temperature to Reflux | Ensures the initial cycloaddition is reversible, allowing equilibration to the thermodynamically favored intermediate. |
| Additives | Avoid Lithium Salts (LiCl, LiBr) | Lithium salts promote "stereochemical drift" and can lower the E:Z ratio.[1][5] |
References
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. Retrieved January 24, 2026, from [Link]
-
Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh. [Link]
-
Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2409. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2409. [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. AdiChemistry. Retrieved January 24, 2026, from [Link]
Sources
Effect of solvent on (Methoxycarbonylmethyl)triphenylphosphonium chloride reactivity
Welcome to the technical support center for (Methoxycarbonylmethyl)triphenylphosphonium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile Wittig reagent.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of (Methoxycarbonylmethyl)triphenylphosphonium chloride, with a focus on the critical role of the solvent.
Q1: What is (Methoxycarbonylmethyl)triphenylphosphonium chloride, and why is its ylide considered "stabilized"?
(Methoxycarbonylmethyl)triphenylphosphonium chloride is a phosphonium salt that serves as a precursor to a phosphorus ylide, a key component in the Wittig reaction.[1] The ylide is generated by treating the salt with a base.
The resulting ylide, (methoxycarbonylmethylene)triphenylphosphorane, is termed "stabilized" because the negative charge on the carbon atom adjacent to the phosphorus is delocalized by the electron-withdrawing methoxycarbonyl group (-CO₂Me).[2][3] This resonance stabilization makes the ylide less reactive and more selective than its "non-stabilized" counterparts (where the group attached to the carbanion is an alkyl group).[4] Stabilized ylides are generally stable enough to be handled in air and can sometimes be purchased commercially.[5]
Q2: How does solvent polarity affect the reactivity and stereoselectivity of this stabilized ylide?
Solvent choice is a critical parameter that can significantly influence both the rate and the stereochemical outcome of the Wittig reaction with stabilized ylides.
-
Reactivity: The reaction rate can be affected by how well the solvent solvates the reactants and intermediates. Polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are commonly used.[1][6] They are effective at dissolving the phosphonium salt and the aldehyde or ketone, facilitating the reaction.
-
Stereoselectivity (E/Z Ratio): For stabilized ylides, the reaction is generally under thermodynamic control, leading to the formation of the more stable (E)-alkene as the major product.[3][4] This is because the initial steps of the mechanism are often reversible.[4] However, the solvent can influence the energy of the transition states leading to the oxaphosphetane intermediate. Some studies have shown that for stabilized ylides, the E/Z selectivity can be tuned by the choice of solvent.[7] For instance, increasing solvent polarity has been observed to sometimes increase the proportion of the Z-isomer, although the E-isomer usually predominates.[7]
Q3: What are the recommended solvents for ylide formation and the subsequent Wittig reaction?
The choice of solvent depends on the base used for deprotonation and the specifics of the reaction.
-
Aprotic Solvents: These are the most common choices.
-
Tetrahydrofuran (THF): Widely used, especially when strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are employed for ylide formation.[8]
-
Dichloromethane (DCM): A good choice for reactions with weaker bases (like NaOH) or when using the pre-formed ylide.[6] It is polar enough to facilitate the reaction but is non-coordinating.
-
Toluene: A nonpolar solvent that can be used, sometimes leading to higher E-selectivity.[7]
-
-
Protic Solvents: Generally, protic solvents like methanol or water are avoided, especially during ylide formation with strong bases, as they will quench the base and the ylide. However, some specialized "on-water" Wittig protocols have been developed, often using weaker bases like sodium bicarbonate, which represent a green chemistry approach.[9]
Q4: Can using a specific solvent help if my reaction with a sterically hindered ketone is failing?
Yes, but it's a common limitation. Stabilized ylides are less reactive than non-stabilized ones and often struggle to react with sterically hindered ketones, resulting in slow reactions and poor yields.[1][5] While optimizing the solvent for better solubility and a slightly higher reaction temperature (e.g., refluxing THF or toluene) might offer marginal improvement, this is a fundamental reactivity issue. In such cases, switching to a more reactive olefination reagent, like those used in the Horner-Wadsworth-Emmons reaction, is often the most effective solution.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during Wittig reactions with (Methoxycarbonylmethyl)triphenylphosphonium chloride.
Problem: Low or No Product Yield
Q: My reaction is giving a very low yield. I see unreacted starting materials. Could the solvent be the problem?
A: Yes, the solvent is a primary suspect. Consider the following points:
-
Solvent Purity: Ensure your solvent is anhydrous, especially for the ylide formation step. Water will consume the base and protonate the ylide, rendering it inactive. Use freshly distilled or commercially available anhydrous solvents.
-
Reagent Solubility: If your aldehyde or ketone has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be severely limited. Try a solvent that better dissolves all reactants. For example, if your substrate is poorly soluble in THF, you might consider DMF, though be aware this can affect selectivity.
-
Ylide Formation: The ylide must be fully formed before adding the carbonyl compound. The choice of base and solvent are coupled. Strong bases like n-BuLi or NaH require aprotic solvents like THF or ether.[5] Using a base that is incompatible with your solvent (e.g., n-BuLi in DCM) will lead to failure.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low yield issues.
Problem: Poor E/Z Stereoselectivity
Q: I am expecting a high E:Z ratio, but I'm getting a mixture. How can the solvent affect this?
A: While stabilized ylides strongly favor the (E)-alkene, solvent polarity can modulate the selectivity. The reaction proceeds through intermediates, and their stability can be influenced by the solvent.[5]
-
Polar Solvents: More polar solvents can sometimes decrease E-selectivity by stabilizing intermediates that lead to the Z-isomer.[7]
-
Nonpolar Solvents: Switching to a less polar solvent like toluene may enhance the E-selectivity.
-
Lithium Salts: If you are using a lithium base (like n-BuLi), the resulting lithium salts can influence the stereochemical outcome.[5] Salt-free conditions, often achieved with potassium or sodium bases, can provide more predictable selectivity.
Problem: Difficulty Separating Product from Triphenylphosphine Oxide
Q: The triphenylphosphine oxide (TPPO) byproduct is very difficult to remove during purification. Can my choice of reaction solvent help?
A: While this is primarily a purification challenge, your reaction solvent choice can have an indirect impact.
-
Reaction Solvent: A solvent that leads to a cleaner reaction with fewer side products will simplify the subsequent purification.
-
Workup Strategy: The key is in the workup. TPPO has moderate polarity and can be difficult to separate from products of similar polarity by standard silica gel chromatography.
-
Precipitation: After the reaction, switching to a less polar solvent mixture (e.g., by adding hexanes or pentane to an ether or DCM solution) can sometimes cause the TPPO to precipitate.
-
Complexation: In difficult cases, TPPO can be removed by complexation with salts like zinc chloride (ZnCl₂) followed by filtration.[10]
-
Experimental Protocols & Data
General Protocol for Wittig Reaction with a Stabilized Ylide
This protocol provides a general methodology. Molar equivalents and reaction times should be optimized for your specific substrate.
Step 1: Ylide Formation
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (Methoxycarbonylmethyl)triphenylphosphonium chloride (1.2 equivalents).
-
Add anhydrous THF (approx. 0.1 M concentration relative to the phosphonium salt).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a suitable base, such as sodium hydride (1.2 eq., 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 eq.).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red) and the dissolution of the salt.
Step 2: Wittig Reaction
-
Dissolve your aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the carbonyl solution dropwise to the stirred ylide solution at room temperature.
-
Monitor the reaction by TLC until the limiting reagent is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Proceed with a standard aqueous workup and extraction using a solvent like ethyl acetate or DCM.
Solvent Effects on Stabilized Wittig Reactions: A Summary
| Solvent | Dielectric Constant (Polarity) | Typical Use Case | Expected Outcome with Stabilized Ylides |
| Toluene | 2.4 (Low) | High temp reactions, may improve E-selectivity. | Good to excellent E-selectivity.[7] |
| THF | 7.6 (Medium) | General purpose, compatible with strong bases. | High E-selectivity.[8] |
| DCM | 9.1 (Medium) | General purpose, good solubility for many substrates. | High E-selectivity.[6] |
| Methanol | 33.0 (High, Protic) | Generally avoided; used in specific "green" protocols. | Can significantly lower E-selectivity.[7] |
| Water | 80.1 (High, Protic) | "On-water" green chemistry protocols only. | Outcome is highly substrate and condition dependent.[9] |
Reaction Mechanism Overview
The Wittig reaction with a stabilized ylide is believed to proceed through a reversible initial addition to form a betaine or directly to an oxaphosphetane intermediate. Due to the reversibility, the reaction favors the more thermodynamically stable E-alkene.
Caption: Simplified mechanism for the Wittig reaction with a stabilized ylide.
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Reddit r/Chempros. (2022). Problems with wittig reaction. [Link]
-
Pandolfi, E., et al. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]
-
Chem-Station. (2024). Wittig Reaction. [Link]
-
University of Delaware. (n.d.). Experiment 8: Wittig Reaction. [Link]
-
Wintersteen, S., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. d.web.umkc.edu [d.web.umkc.edu]
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- 8. reddit.com [reddit.com]
- 9. sciepub.com [sciepub.com]
- 10. delval.edu [delval.edu]
Technical Support Center: Temperature Optimization for Wittig Reaction using (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride
Welcome to the technical support center for the Wittig reaction, with a specific focus on temperature optimization when using the stabilized ylide precursor, (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice to enhance reaction outcomes.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from carbonyl compounds and phosphonium ylides.[1][2][3] The reagent this compound is a precursor to a stabilized ylide, due to the electron-withdrawing ester group.[2][4][5][6] This stabilization influences the ylide's reactivity and the stereochemical outcome of the reaction, generally favoring the formation of the (E)-alkene.[1][2][4][5] Temperature is a critical parameter that can significantly impact the yield, reaction rate, and stereoselectivity of this transformation. This guide will provide a comprehensive overview of temperature optimization strategies, troubleshooting advice, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Wittig reaction with a stabilized ylide like the one derived from this compound?
A: Reactions involving stabilized ylides are generally less reactive than those with non-stabilized ylides and often require higher temperatures to proceed at a reasonable rate.[5][7][8] A common starting point is room temperature (20-25°C).[9] However, depending on the reactivity of the carbonyl compound, the temperature may need to be elevated. Reactions are often run between room temperature and the reflux temperature of the solvent (e.g., THF, DCM, or toluene). Some procedures may even require heating up to 100°C for extended periods.[10]
Q2: How does temperature affect the E/Z selectivity of the reaction?
A: For stabilized ylides, the Wittig reaction is generally under thermodynamic control, favoring the formation of the more stable (E)-alkene.[5] The initial addition of the ylide to the carbonyl is often reversible.[5] Higher temperatures can facilitate this reversibility, allowing the intermediates to equilibrate to the thermodynamically favored pathway that leads to the (E)-alkene. Therefore, increasing the temperature can often improve the (E)-selectivity.
Q3: Can this Wittig reaction be performed at low temperatures (e.g., -78°C)?
A: While low temperatures are common for reactions with non-stabilized ylides to favor the kinetic (Z)-product, they are generally not necessary or beneficial for stabilized ylides.[5] At very low temperatures, the reaction with a stabilized ylide may be impractically slow or may not proceed at all.[11]
Q4: What are the visual cues that indicate the reaction is proceeding?
A: The formation of the phosphonium ylide upon addition of a base to the phosphonium salt is often accompanied by a color change, typically to a yellow or orange hue. As the ylide reacts with the carbonyl compound, this color may fade. The formation of a white precipitate, triphenylphosphine oxide, is another indication that the reaction is progressing.
Troubleshooting Guide
This section addresses common issues encountered during the Wittig reaction with this compound, with a focus on temperature-related solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Reaction temperature is too low. | Stabilized ylides are less reactive and may require thermal energy to overcome the activation barrier.[5][7] Solution: Gradually increase the reaction temperature. Start at room temperature and, if no reaction is observed (monitored by TLC), slowly heat the reaction mixture. Refluxing in a suitable solvent like THF or toluene is a common strategy. |
| Ylide instability. | Although more stable than non-stabilized ylides, the ylide can still degrade over time, especially at elevated temperatures.[11] Solution: Consider in-situ generation of the ylide in the presence of the aldehyde or ketone. This can be achieved by adding the base to a mixture of the phosphonium salt and the carbonyl compound.[11] This minimizes the time the ylide exists in solution before reacting. |
| Sterically hindered carbonyl compound. | Sterically demanding ketones or aldehydes react slower, and this is particularly problematic with stabilized ylides.[1][7] Solution: Higher temperatures are often necessary to drive the reaction to completion. If elevated temperatures do not yield the desired product, consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction, which is often more effective for hindered substrates.[1][7] |
Issue 2: Poor E/Z Selectivity
| Potential Cause | Troubleshooting Steps & Explanation |
| Reaction conditions favor kinetic control. | While thermodynamically controlled to favor the (E)-isomer, running the reaction at a very low temperature might trap a kinetically favored (Z)-isomer to some extent. Solution: As mentioned, increasing the reaction temperature can promote the equilibration of intermediates, leading to a higher proportion of the thermodynamically more stable (E)-alkene. |
| Presence of lithium salts. | Lithium salts can influence the stereochemical outcome of the Wittig reaction by coordinating with intermediates.[1][4] This can sometimes lead to decreased (E)-selectivity. Solution: If using a lithium base (e.g., n-BuLi), consider switching to a sodium- or potassium-based base like sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (KOtBu) to operate under salt-free conditions.[4] |
Issue 3: Formation of Byproducts
| Potential Cause | Troubleshooting Steps & Explanation |
| Aldehyde decomposition or self-condensation. | Aldehydes can be unstable at higher temperatures and may undergo oxidation, polymerization, or self-condensation (e.g., aldol reaction) in the presence of a base.[1][7] Solution: Maintain the lowest possible temperature that allows the Wittig reaction to proceed at a reasonable rate. Adding the aldehyde slowly to the pre-formed ylide can also minimize its exposure to basic conditions at elevated temperatures. |
| Reaction with the ester functionality. | While generally stable, under harsh conditions (e.g., very strong bases and high temperatures), the ester group of the ylide or product could potentially undergo side reactions. Solution: Use the mildest base and lowest temperature feasible for the reaction. |
Experimental Protocols
General Protocol for the Wittig Reaction with this compound
-
Ylide Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in anhydrous solvent (e.g., THF, DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a suitable base (e.g., NaH, KOtBu, 1.0-1.2 eq.).
-
Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour, or until the characteristic color of the ylide appears.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 eq.) in the same anhydrous solvent.
-
Slowly add the carbonyl solution to the ylide mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is slow, gradually heat the mixture. A common approach is to reflux the reaction for several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a non-polar solvent (e.g., hexanes or diethyl ether) prior to chromatography.
-
Visualizations
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the Wittig reaction.
References
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]
-
Chem-Station. (2024, April 6). Wittig Reaction. Retrieved from [Link]
-
Orgo Made Easy. (2014, March 14). The Wittig Reaction's E & Z Alkene Products Made Easy! [Video]. YouTube. Retrieved from [Link]
-
Myers, A. G. (n.d.). Olefination Reactions. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. Retrieved from [Link]
-
Orgo Made Easy. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]
Sources
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- 3. youtube.com [youtube.com]
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- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. youtube.com [youtube.com]
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- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Buy (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride | 17577-28-5 [smolecule.com]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for Wittig Reaction Mixtures
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the removal of unreacted aldehydes from Wittig reaction mixtures. The Wittig reaction is a cornerstone of organic synthesis for alkene formation, but isolating the desired alkene from starting materials and byproducts can be a significant challenge.[1][2][3] This document offers practical, field-proven solutions to common purification hurdles.
Troubleshooting Guide: Selecting the Right Purification Strategy
The optimal method for removing an unreacted aldehyde depends on its physical and chemical properties, as well as those of the desired alkene product. This decision-making workflow will guide you to the most effective purification technique.
Caption: Decision workflow for aldehyde removal post-Wittig reaction.
In-Depth Analysis of Purification Techniques
Silica Gel Chromatography
When to Use: This is the go-to method when there is a significant polarity difference between the non-polar alkene product and the more polar unreacted aldehyde.[4]
Causality: Silica gel is a polar stationary phase. Non-polar compounds, like many alkenes, will have weaker interactions and elute faster with a non-polar mobile phase (e.g., hexanes/ethyl acetate mixtures).[4][5] The more polar aldehyde will interact more strongly with the silica and elute later.
Expert Insight:
-
TLC is Crucial: Always run a thin-layer chromatography (TLC) plate of your crude reaction mixture before committing to a column.[5] This will confirm if there is sufficient separation between your product and the aldehyde.
-
Potential for Decomposition: Be aware that some aldehydes can be sensitive and may decompose on silica gel.[4] If you observe streaking or unexpected spots on your TLC, consider an alternative method.
-
Triphenylphosphine Oxide (TPPO): A common byproduct of the Wittig reaction, TPPO, is also polar and can complicate chromatographic purification. It often co-elutes with polar aldehydes.
Chemical Separation: The Sodium Bisulfite Wash
When to Use: This is a highly effective and scalable method for removing most aldehydes, especially when chromatographic separation is difficult.[6][7][8]
Mechanism: Sodium bisulfite reacts with aldehydes to form a water-soluble bisulfite adduct, which can then be easily removed through an aqueous extraction.[6][7][8][9] This reaction is reversible with the addition of a base or strong acid.[9]
Expert Insight:
-
Solvent Choice Matters: For the reaction to be efficient, the aldehyde must be in contact with the aqueous bisulfite. Using a water-miscible organic solvent like THF, DMF, or methanol can significantly improve the reaction rate.[7][8]
-
Insolubility of the Adduct: For some non-polar aldehydes, the bisulfite adduct may precipitate out of solution.[7] If a solid forms between the aqueous and organic layers, the entire mixture can be filtered through Celite to remove the adduct before separating the layers.[7]
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent such as THF or DMF.[7]
-
Addition of Bisulfite: Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.[6][7]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or hexanes) and deionized water. Shake the separatory funnel and separate the layers.[6][10] The organic layer contains your desired alkene and TPPO, while the aqueous layer contains the aldehyde-bisulfite adduct.
-
Washing: Wash the organic layer with additional water and then brine to remove any residual water-soluble impurities.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2][10]
Chemical Separation: Girard's Reagents
When to Use: This method is particularly useful for complex mixtures or when dealing with less reactive or sterically hindered aldehydes where the bisulfite wash may be less effective.
Mechanism: Girard's reagents (T and P) are cationic hydrazide derivatives that react with aldehydes and ketones to form water-soluble hydrazones.[11][12] These charged derivatives can then be easily separated from the neutral organic components via an aqueous extraction.[11]
Expert Insight:
-
Mild Conditions: The reaction with Girard's reagents typically proceeds under mild, slightly acidic conditions.
-
Broad Applicability: These reagents are effective for a wide range of aldehydes and ketones.[11][12]
Frequently Asked Questions (FAQs)
Q1: I've performed a bisulfite wash, but I still see unreacted aldehyde in my NMR spectrum. What went wrong?
A1: There are several possibilities:
-
Incomplete Reaction: The reaction between the aldehyde and sodium bisulfite may not have gone to completion. Try increasing the reaction time or using a water-miscible co-solvent to improve solubility and contact between the reactants.[7][8]
-
Steric Hindrance: Very sterically hindered aldehydes may react slowly or not at all with sodium bisulfite. In this case, consider using a Girard's reagent.
-
Equilibrium: The formation of the bisulfite adduct is an equilibrium process. Ensure you are using a saturated solution of sodium bisulfite to drive the equilibrium towards the adduct.
Q2: My desired alkene is also somewhat polar. How can I effectively separate it from the aldehyde using chromatography?
A2: This is a common challenge. Here are a few strategies:
-
Solvent System Optimization: Meticulously optimize your mobile phase using TLC. Try different solvent systems with varying polarities. Sometimes, a small change in the solvent ratio can significantly improve separation.
-
Gradient Elution: If isocratic elution (a constant solvent mixture) doesn't work, try a gradient elution where the polarity of the mobile phase is gradually increased over the course of the column.
-
Alternative Stationary Phases: While silica is most common, consider other stationary phases like alumina or reverse-phase silica if your compounds are suitable.
Q3: Can I use a chemical scavenger to remove the aldehyde?
A3: Yes, polymer-bound scavengers can be an effective method. For example, a resin-bound amine can react with the excess aldehyde to form an imine, which can then be filtered off. This avoids a liquid-liquid extraction and can simplify the workup.
Q4: How do I remove the triphenylphosphine oxide (TPPO) byproduct?
A4: TPPO can be a persistent impurity. Here are some common methods for its removal:
-
Crystallization: If your alkene product is a solid, recrystallization can be a very effective method to remove TPPO, which may remain in the mother liquor.[2][13]
-
Chromatography: TPPO is moderately polar and can often be separated from non-polar alkenes by silica gel chromatography.[5]
-
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether.[14]
Summary of Purification Methods
| Method | Principle | Best For | Key Considerations |
| Silica Gel Chromatography | Differential adsorption based on polarity.[4] | Compounds with significant polarity differences. | Can cause decomposition of sensitive compounds; TPPO can co-elute.[4] |
| Sodium Bisulfite Wash | Forms a water-soluble adduct with aldehydes.[6][7][8] | Most unhindered aldehydes. | Reaction may be slow for some substrates; adduct may precipitate.[7] |
| Girard's Reagents | Forms a water-soluble hydrazone with aldehydes.[11][12] | Sterically hindered or less reactive aldehydes. | Reagents are more specialized. |
| Recrystallization | Difference in solubility between the product and impurities.[2][13] | Solid alkene products. | Requires a suitable solvent system; may not be effective for all impurities. |
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH . (2018-04-02). National Institutes of Health. Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism . (2018-02-06). Master Organic Chemistry. Retrieved from [Link]
-
Workup: Aldehydes . University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures . (2017-07-12). ACS Publications. Retrieved from [Link]
-
Synthesis of an Alkene via the Wittig Reaction . University of California, Irvine. Retrieved from [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction . Science and Education Publishing. Retrieved from [Link]
-
Wittig Reaction - Common Conditions . Organic Chemistry Portal. Retrieved from [Link]
-
19.7b Wittig Reaction | Organic Chemistry . (2021-04-05). YouTube. Retrieved from [Link]
-
Wittig reaction - Wikipedia . Wikipedia. Retrieved from [Link]
-
The Wittig Reaction - Chemistry LibreTexts . (2023-01-22). Chemistry LibreTexts. Retrieved from [Link]
-
A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry . (2008). ResearchGate. Retrieved from [Link]
-
(E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides . (2006). ResearchGate. Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . (2018-01-10). JoVE. Retrieved from [Link]
-
Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples . (2024-12-19). National Institutes of Health. Retrieved from [Link]
-
6: The Wittig Reaction (Experiment) - Chemistry LibreTexts . (2021-08-16). Chemistry LibreTexts. Retrieved from [Link]
-
Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry . (2023-05-21). ResearchGate. Retrieved from [Link]
-
The Wittig Reaction: Synthesis of Alkenes . Barnard College. Retrieved from [Link]
-
Sodium bisulfite-aldehyde adduct . (2017-12-01). Reddit. Retrieved from [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? . (2015-12-03). ResearchGate. Retrieved from [Link]
-
Bisulfite - Wikipedia . Wikipedia. Retrieved from [Link]
-
Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry . (2023-05-18). PubMed. Retrieved from [Link]
-
Alkenes To Aldehydes and Ketones . Chemistry Steps. Retrieved from [Link]
-
Reactivity and Selectivity in the Wittig Reaction: A Computational Study . (2012-04-12). ACS Publications. Retrieved from [Link]
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Hydrolysis of (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride during workup
Topic: Hydrolysis of (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride during Workup
Welcome to the technical support center for synthetic chemistry challenges. As Senior Application Scientists, we provide insights grounded in mechanistic principles and extensive laboratory experience. This guide addresses a frequent and often frustrating side reaction encountered during the Wittig olefination: the unintended hydrolysis of the ester moiety in stabilized ylide precursors like this compound.
Introduction: The Challenge of Stabilized Ylides
This compound and its analogs are invaluable reagents for synthesizing α,β-unsaturated esters, a common motif in pharmaceuticals and natural products.[1] These reagents form "stabilized" phosphorus ylides, where the negative charge on the carbanion is delocalized by the adjacent carbonyl group.[2][3] This stabilization makes the ylide less reactive and easier to handle than its non-stabilized counterparts.[1][4] However, the very feature that provides stability—the ester group—also introduces an Achilles' heel: susceptibility to base-catalyzed hydrolysis (saponification), particularly during the reaction workup.
This guide provides a structured, question-and-answer approach to diagnose, prevent, and resolve issues related to this unwanted hydrolysis.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Wittig reaction using this compound produced the corresponding α,β-unsaturated carboxylic acid as a major byproduct. What is the cause?
A1: The Root Cause: Unintended Saponification
The presence of the carboxylic acid is a classic sign of unintended ester hydrolysis, a reaction known as saponification. This occurs when the methyl ester of your Wittig reagent, the resulting ylide, or, most commonly, your α,β-unsaturated ester product is exposed to aqueous basic conditions during the reaction workup.
The phosphonium salt itself is a precursor to the active Wittig reagent, the phosphorus ylide, which is formed by deprotonation with a base.[5][6][7] The ylide derived from your reagent is what's known as a "stabilized ylide." While this allows for the use of milder bases (e.g., NaH, NaOMe, K₂CO₃) compared to the strong bases (e.g., n-BuLi) required for non-stabilized ylides, it creates a delicate situation.[8][9] If an aqueous base is used for ylide formation or, more typically, for the workup (e.g., a sodium bicarbonate wash), it will readily attack the electrophilic carbonyl carbon of the ester, leading to its cleavage.
Q2: Can you explain the chemical mechanism of this hydrolysis? Why is it so prevalent in this system?
A2: The Mechanism of Base-Catalyzed Ester Hydrolysis
The hydrolysis is a two-step nucleophilic acyl substitution reaction. Its prevalence is due to the presence of hydroxide ions (OH⁻) during aqueous workup phases, which are potent nucleophiles.
-
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the methyl ester. This is the rate-determining step. The carbon-oxygen double bond breaks, forming a tetrahedral intermediate with a negative charge on the oxygen.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond reforms, expelling the methoxide ion (CH₃O⁻) as the leaving group.
-
Acid-Base Reaction: In the final, irreversible step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol.[10] This final proton transfer drives the equilibrium of the reaction to completion. The carboxylate remains in the aqueous layer until an acidic quench is performed.
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Q3: What are the best practices and protocols to prevent ester hydrolysis during my Wittig reaction workup?
A3: Meticulous pH Control is Key
Preventing hydrolysis requires a paradigm shift in your workup strategy—from using basic washes to remove acidic impurities to employing strictly neutral or mildly acidic conditions.
Recommended Non-Hydrolytic Workup Protocol:
-
Reaction Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C. Instead of quenching with water or a basic solution, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) .[6] NH₄Cl is the salt of a weak acid and a weak base, providing a buffering effect that neutralizes excess base without raising the pH into the danger zone for saponification.
-
Solvent Removal & Extraction: If your reaction solvent is water-miscible (e.g., THF, DMF), remove it under reduced pressure. Dissolve the residue in an immiscible organic solvent like ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel and add water.
-
Aqueous Washes:
-
Wash the organic layer two to three times with water .
-
Follow with a single wash using brine (saturated aqueous NaCl) . The brine wash helps to break up emulsions and removes bulk water from the organic layer.
-
CRITICAL: Avoid washes with sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) solutions at all costs.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain your crude product.
Comparative Summary of Workup Conditions:
| Workup Step | High Hydrolysis Risk Protocol | Recommended Low Hydrolysis Risk Protocol | Scientific Rationale |
| Reaction Quench | Water, 1M NaOH | Saturated aqueous NH₄Cl | NH₄Cl neutralizes strong bases without creating a highly alkaline environment that promotes saponification. |
| Aqueous Wash | Saturated aqueous NaHCO₃ | Water, followed by Brine | Maintains a neutral pH, preventing the presence of nucleophilic hydroxide ions that initiate hydrolysis. |
| Byproduct Removal | Basic extraction for triphenylphosphine oxide | Chromatography, precipitation/crystallization | Triphenylphosphine oxide can often be removed by crystallization from a nonpolar solvent (e.g., ether/hexanes) or by standard column chromatography. |
Q4: I've already completed my reaction and suspect hydrolysis has occurred. Is there a way to confirm this and salvage my desired ester product?
A4: Yes, through analytical confirmation and extractive separation.
If you suspect hydrolysis, you can leverage the chemical differences between your neutral ester product and the acidic carboxylic acid byproduct to both confirm its presence and purify your material.
Troubleshooting and Purification Workflow
Caption: Workflow for troubleshooting and purifying a mixture containing ester and its hydrolysis byproduct.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Base Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a cold, dilute basic solution, such as 5% aqueous NaHCO₃ or 1M NaOH.
-
Organic Layer: This layer now contains your purified, neutral α,β-unsaturated ester.
-
Aqueous Layer: This layer contains the deprotonated carboxylate salt of the hydrolysis byproduct.
-
-
Isolate the Ester: Work up the organic layer as described in the "Recommended Non-Hydrolytic Workup Protocol" (wash with water and brine, dry, and concentrate) to recover your purified ester.
-
(Optional) Recover the Byproduct: To confirm the identity of the byproduct, you can acidify the combined aqueous layers with cold 1M HCl until the pH is ~2. The protonated carboxylic acid will often precipitate or can be extracted back into an organic solvent.
By following these guidelines, researchers can reliably prevent the unwanted hydrolysis of ester-containing Wittig reagents, leading to cleaner reactions, higher yields, and simplified purifications.
References
-
Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. Chemistry – A European Journal, 22(26), 9140–9154. Available at: [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]
-
El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph₃P in Aqueous NaHCO₃. The Journal of Organic Chemistry, 72(14), 5244–5259. Available at: [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Available at: [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
- Taylor, R. J. K., & Casy, G. (2003). The Wittig reaction. In Organic Reaction Mechanisms 2000 (pp. 131-154). John Wiley & Sons, Ltd. (A general reference for Wittig reaction principles, specific URL not available for book chapter).
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Validation & Comparative
A Senior Application Scientist's Guide to Olefination: Choosing Between the Horner-Wadsworth-Emmons and Wittig Reactions for α,β-Unsaturated Ester Synthesis
For chemists engaged in pharmaceutical development and complex molecule synthesis, the creation of carbon-carbon double bonds is a foundational task. The α,β-unsaturated ester moiety, in particular, is a prevalent structural motif in numerous biologically active compounds. Two of the most powerful and widely adopted methods for the synthesis of these alkenes are the Wittig reaction and its highly regarded variant, the Horner-Wadsworth-Emmons (HWE) reaction. While both achieve the same fundamental transformation—the conversion of a carbonyl group to an alkene—their mechanisms, stereochemical outcomes, and practical considerations differ significantly. This guide provides an in-depth comparison to inform the rational selection of one method over the other in a research and development setting.
At a Glance: Key Decision-Making Parameters
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction (with Stabilized Ylides) |
| Phosphorus Reagent | Phosphonate ester (e.g., triethyl phosphonoacetate) | Phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane) |
| Nucleophile | Phosphonate carbanion (more nucleophilic)[1][2] | Phosphonium ylide |
| Primary Byproduct | Water-soluble dialkyl phosphate salt[1][2][3][4][5] | Triphenylphosphine oxide (organic-soluble)[5] |
| Purification | Simple aqueous extraction is often sufficient.[1][2][3][4][5] | Often requires chromatography or recrystallization to remove Ph₃P=O.[5] |
| Stereoselectivity | Excellent, predominantly forms the (E)-alkene.[1][4][6][7] | Good to high (E)-selectivity with stabilized ylides.[8][9][10][11] |
| Reagent Reactivity | Carbanion is highly reactive; reacts well with aldehydes and ketones.[4][6] | Ylide reactivity varies; stabilized ylides are less reactive than unstabilized ones. |
| Substrate Scope | Broad; effective even with sterically hindered ketones.[6] | Generally good, but hindered ketones can be challenging. |
| Base Requirements | Typically requires strong, non-nucleophilic bases like NaH or NaOMe.[3][4] | Can use milder bases for stabilized ylides; strong bases (e.g., BuLi) for others.[12] |
Mechanistic Underpinnings: The Source of Selectivity and Reactivity
Understanding the reaction mechanisms is critical to appreciating the divergent outcomes of the HWE and Wittig reactions. Both pathways proceed through the nucleophilic attack of a phosphorus-stabilized carbanion or ylide on a carbonyl carbon, leading to a four-membered ring intermediate (an oxaphosphetane) that subsequently collapses to form the alkene and a phosphorus-oxygen double bond.
The Wittig Reaction Pathway
In the Wittig reaction, a phosphonium ylide attacks an aldehyde or ketone.[13] When a "stabilized" ylide is used—one bearing an electron-withdrawing group like an ester—the reaction intermediates are able to equilibrate. This thermodynamic control allows the sterically less hindered intermediate, which leads to the (E)-alkene, to predominate.[8][9] The reversibility of the initial addition step is key to achieving high (E)-selectivity.[9]
Caption: Wittig reaction pathway with a stabilized ylide.
The Horner-Wadsworth-Emmons (HWE) Reaction Pathway
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.[1][2][6] This enhanced nucleophilicity allows HWE reagents to react efficiently with a broader range of carbonyls, including sterically hindered ketones.[6] The mechanism also proceeds through an oxaphosphetane intermediate. The key difference lies in the steric environment around the phosphorus atom. The less bulky phosphonate groups (compared to the three phenyl groups in a Wittig reagent) facilitate a strong thermodynamic preference for the intermediate that leads to the (E)-alkene. The elimination step is generally irreversible and stereospecific.[3]
Caption: HWE reaction pathway leading to (E)-alkenes.
Experimental Protocols: A Practical Comparison
To illustrate the practical application of these reactions, we present representative protocols for the synthesis of ethyl cinnamate, a common α,β-unsaturated ester.
Protocol 1: Wittig Reaction for Ethyl trans-Cinnamate
This procedure is adapted from a solvent-free method, highlighting the stability of the ylide which allows for reaction without a bulk solvent medium.[14]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (0.57 mmol)
-
Benzaldehyde (0.50 mmol)
-
3 mL conical vial with magnetic spin vane
-
Hexanes for extraction
Procedure:
-
Weigh 201 mg (0.57 mmol) of (carbethoxymethylene)triphenylphosphorane and place it into a 3 mL conical vial.[14]
-
Add 50.8 µL (0.5 mmol) of benzaldehyde to the vial, followed by a magnetic spin vane.[14]
-
Stir the resulting mixture vigorously at room temperature for 15 minutes. The reaction often proceeds as a paste or thick slurry.[14]
-
After 15 minutes, add 3 mL of hexanes to the vial and continue to stir for an additional 5 minutes to dissolve the ethyl cinnamate product. The triphenylphosphine oxide byproduct will remain as a solid precipitate.[14]
-
Isolate the product by carefully transferring the hexane solution to a clean, pre-weighed vial using a filter pipette, leaving the solid byproduct behind.
-
A second extraction of the solid with another 1.5 mL of hexanes can be performed to maximize recovery.[12]
-
Evaporate the combined hexane extracts under a gentle stream of nitrogen or in a rotary evaporator to yield the ethyl cinnamate product.
-
Expected Outcome: This reaction is highly stereoselective, affording the trans (E) isomer in excellent yield and purity.[15]
Protocol 2: Horner-Wadsworth-Emmons Reaction for Ethyl trans-Cinnamate
This protocol uses classic HWE conditions to achieve high (E)-selectivity.[16]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 mmol)
-
Triethyl phosphonoacetate (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Saturated aqueous NH₄Cl, water, brine, and diethyl ether for workup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1.1 mmol of 60% NaH dispersion.
-
Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add 10 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add 1.0 mmol of triethyl phosphonoacetate dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve as the phosphonate carbanion is formed.
-
Add 1.0 mmol of benzaldehyde dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). The aqueous washes effectively remove the diethyl phosphate byproduct.[3][4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl cinnamate.
-
Expected Outcome: The product can often be obtained in high purity after workup. If necessary, flash chromatography can be performed. The reaction typically provides the (E)-isomer with very high selectivity (>95:5).
The Scientist's-Eye View: Making the Right Choice
For the synthesis of α,β-unsaturated esters, the Horner-Wadsworth-Emmons reaction is frequently the superior choice in a professional research setting. The primary driver for this decision is practical: ease of purification. The water-soluble nature of the phosphate byproduct from the HWE reaction allows for its simple removal via an aqueous workup.[1][2][3][4][5] In contrast, the triphenylphosphine oxide generated in the Wittig reaction is a notoriously difficult impurity to remove from nonpolar products, often necessitating time-consuming column chromatography or challenging recrystallizations.[5][17] This difference can save significant time and resources, particularly when synthesizing materials on a larger scale or preparing a library of analogs.
Furthermore, the HWE carbanions are more nucleophilic, leading to faster reactions and a broader substrate scope that includes ketones, which can be sluggish in Wittig reactions with stabilized ylides.[4][6] While both reactions provide excellent (E)-selectivity for α,β-unsaturated esters, the HWE is arguably more reliable and consistently high-yielding for this specific transformation.
The Wittig reaction remains an indispensable tool, particularly when Z-alkenes are desired (using unstabilized ylides) or when the starting materials are incompatible with the strong bases required for the HWE. However, for the specific, high-stakes task of synthesizing (E)-α,β-unsaturated esters in a drug development or fine chemical synthesis pipeline, the HWE reaction's reliability, high selectivity, and operational simplicity make it the more strategic and efficient choice.
References
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
[Professor Dave Explains]. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]
-
Gorgani, L., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1848. Retrieved from [Link]
-
Gallardo-Williams, M. (2013). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Reddit. (2011, March 8). Question about Horner-Wadsworth-Emmons workup. r/chemistry. Retrieved from [Link]
-
Siesquen, H., et al. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances, 14, 2197-2207. Retrieved from [Link]
-
ResearchGate. (n.d.). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl Cinnamate. Retrieved from [Link]
-
Wikipedia. (2023, December 16). Wittig reaction. In Wikipedia. Retrieved from [Link]
-
The Organic Chemist. (2021, December 18). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Denver. (n.d.). 27. A Solvent Free Wittig Reaction. Retrieved from [Link]
-
Thamattoor, D. M., et al. (2001). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education, 78(2), 236. Retrieved from [Link]
-
Quora. (2015, August 17). What is the stereoselectivity of Wittig's reaction?. Retrieved from [Link]
-
Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET Digital. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]
-
Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394-2409. Retrieved from [Link]
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A Senior Application Scientist's Guide: The Strategic Advantages of (Methoxycarbonylmethyl)triphenylphosphonium chloride in Alkene Synthesis
In the landscape of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the construction of carbon-carbon double bonds. The choice of the phosphorus ylide, however, is a critical determinant of the reaction's outcome, influencing stereoselectivity, reactivity, and the breadth of compatible functional groups. This guide provides an in-depth comparison between the stabilized ylide derived from (Methoxycarbonylmethyl)triphenylphosphonium chloride and its unstabilized counterparts, offering field-proven insights for researchers, scientists, and drug development professionals.
The Dichotomy of Phosphorus Ylides: A Tale of Stability and Reactivity
At its core, the Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide. The nature of the substituents on the ylid's carbanion dictates its stability and, consequently, its reactivity and the stereochemistry of the resulting alkene.
Unstabilized Ylides: These ylides bear alkyl or other electron-donating groups on the carbanion. This localization of negative charge renders them highly reactive and basic. Consequently, they react rapidly with carbonyl compounds, typically leading to the formation of Z-alkenes under kinetic control.
(Methoxycarbonylmethyl)triphenylphosphonium chloride , on the other hand, is a precursor to a stabilized ylide . The presence of the electron-withdrawing methoxycarbonyl group delocalizes the negative charge on the carbanion through resonance, leading to a more stable and less reactive ylide. This fundamental difference in stability is the wellspring of the significant advantages it offers in synthetic applications.
Key Advantages of (Methoxycarbonylmethyl)triphenylphosphonium chloride
The utilization of (Methoxycarbonylmethyl)triphenylphosphonium chloride and the resulting stabilized ylide brings forth a host of strategic benefits in experimental design and execution.
Enhanced Stereochemical Control: The Predominance of the E-Alkene
The most significant advantage of employing a stabilized ylide like the one derived from (Methoxycarbonylmethyl)triphenylphosphonium chloride is the high selectivity for the thermodynamically more stable E-alkene .
The reaction of unstabilized ylides is kinetically controlled, proceeding through a less stable syn-oxaphosphetane intermediate that rapidly collapses to the Z-alkene. In contrast, the reaction with a stabilized ylide is reversible. This allows for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to yield the E-alkene as the major product.
Milder Reaction Conditions and Broader Functional Group Tolerance
The high reactivity of unstabilized ylides necessitates the use of strong, air- and moisture-sensitive bases such as n-butyllithium or sodium amide for their generation. This, in turn, requires strictly anhydrous reaction conditions and limits the presence of sensitive functional groups in the substrates.
In contrast, the increased acidity of the α-protons in (Methoxycarbonylmethyl)triphenylphosphonium chloride allows for the use of weaker and more user-friendly bases like sodium hydroxide, potassium carbonate, or even sodium bicarbonate. This tolerance for milder bases translates to a broader compatibility with various functional groups, including esters, ketones, and hydroxyl groups, that would not survive the harsh conditions required for unstabilized ylides.
Enhanced Stability and Handling
Stabilized ylides, once formed, are significantly more stable than their unstabilized counterparts. Some are even commercially available as crystalline solids that can be weighed and handled in the air for short periods. This enhanced stability simplifies the experimental setup and execution, as the ylide does not need to be generated in situ immediately before use, a common practice for highly reactive unstabilized ylides.
Quantitative Comparison: A Representative Case Study
| Feature | (Methoxycarbonylmethyl)triphenylphosphonium chloride (Stabilized) | Ethyltriphenylphosphonium bromide (Unstabilized) |
| Major Product | Methyl (E)-cinnamate | (Z)-1-Phenylpropene |
| Typical E/Z Ratio | >95:5 | <10:90 |
| Base Required | Weaker (e.g., NaHCO₃, K₂CO₃, NaOH) | Strong (e.g., n-BuLi, NaNH₂) |
| Reaction Conditions | Milder, often tolerates protic solvents | Strictly anhydrous, inert atmosphere |
| Ylide Stability | Relatively stable, can sometimes be isolated | Highly reactive, generated in situ |
| Functional Group Tolerance | High | Low |
Experimental Protocols: A Practical Guide
The following protocols are illustrative of the distinct experimental considerations for reactions involving stabilized and unstabilized ylides.
Protocol 1: Synthesis of Methyl (E)-cinnamate using (Methoxycarbonylmethyl)triphenylphosphonium chloride
This protocol is adapted from a solvent-free Wittig reaction, highlighting the robustness of the stabilized ylide.
Materials:
-
(Methoxycarbonylmethyl)triphenylphosphonium chloride
-
Benzaldehyde
-
Sodium Bicarbonate (NaHCO₃)
-
Hexanes
-
Dichloromethane (for workup)
-
Water
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (Methoxycarbonylmethyl)triphenylphosphonium chloride (1.2 eq) and sodium bicarbonate (1.5 eq).
-
Add benzaldehyde (1.0 eq) to the flask.
-
Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add dichloromethane to dissolve the product and hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the triphenylphosphine oxide.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain methyl (E)-cinnamate.
Protocol 2: Synthesis of (Z)-1-Phenylpropene using Ethyltriphenylphosphonium bromide
This protocol reflects the more stringent requirements for handling unstabilized ylides.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise. A color change (typically to orange or red) indicates the formation of the ylide. Stir for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (Z)-1-phenylpropene.
The Horner-Wadsworth-Emmons Reaction: A Noteworthy Alternative
For the synthesis of E-alkenes, the Horner-Wadsworth-Emmons (HWE) reaction presents a powerful alternative to the Wittig reaction. The HWE reaction utilizes phosphonate carbanions, which are more nucleophilic than the corresponding phosphonium ylides. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification compared to the often-problematic removal of triphenylphosphine oxide.
Conclusion
(Methoxycarbonylmethyl)triphenylphosphonium chloride, as a precursor to a stabilized ylide, offers significant and predictable advantages over unstabilized ylides in the Wittig reaction. Its ability to deliver the E-alkene with high selectivity, coupled with the use of milder reaction conditions and broader functional group tolerance, makes it an invaluable tool in the synthetic chemist's arsenal. While unstabilized ylides remain the method of choice for accessing Z-alkenes, the strategic selection of a stabilized ylide often paves a more efficient and robust path toward the synthesis of complex molecules, a critical consideration in academic research and industrial drug development.
References
-
Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 81(10), 1492. [Link]
-
Brainly. (2023). I performed a Wittig reaction to prepare (E)/(Z)-stilbene, but I am having trouble because there are two. [Link]
-
AdiChemistry. (n.d.). Wittig Reaction | Mechanism. [Link]
-
ResearchGate. (n.d.). (Methoxymethyl)triphenylphosphonium Chloride. [Link]
-
McIntosh, J. M. (2001). Synthesis of an Alkene via the Wittig Reaction. [Link]
-
O'Brien, C. J., et al. (2014). Catalytic Wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning. Angewandte Chemie International Edition, 53(47), 12941-12945. [Link]
-
Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927. [Link]
- Filo. (2025).
A Comparative Guide to the Validation of (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride in the Total Synthesis of Brefeldin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride, a key reagent in the synthesis of complex natural products. We will focus on its application in the total synthesis of Brefeldin A, a macrolide with significant biological activity. This document will objectively compare its performance against alternative methods, supported by experimental data and mechanistic insights, to offer a comprehensive resource for synthetic chemists.
Introduction: The Strategic Importance of Olefination in Brefeldin A Synthesis
Brefeldin A, a fungal metabolite, has garnered significant attention in the scientific community due to its unique biological activity as a specific inhibitor of protein transport from the endoplasmic reticulum to the Golgi apparatus. Its complex structure, featuring a 13-membered macrolactone ring and multiple stereocenters, presents a considerable challenge for synthetic chemists. A critical step in many total syntheses of Brefeldin A and its analogs is the construction of the α,β-unsaturated ester moiety within the macrolide ring or in its side chain. This transformation is most commonly achieved through olefination reactions, with the Wittig reaction and its variants being central to this endeavor.
This compound is a stabilized Wittig reagent that offers a reliable method for the introduction of a methyl acrylate unit. Its reactivity and stereoselectivity are crucial for the overall success of the synthesis. This guide will validate its use by examining a specific application in the synthesis of a key intermediate for Brefeldin A and comparing it to the widely used Horner-Wadsworth-Emmons (HWE) reaction.
The Wittig Reaction with this compound: A Mechanistic Overview
The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.
This compound is the precursor to the stabilized ylide, methyl (triphenylphosphoranylidene)acetate. The electron-withdrawing ester group stabilizes the adjacent carbanion, making the ylide less reactive and more selective than unstabilized ylides. This stability generally leads to a high preference for the formation of the (E)-alkene, which is often the desired isomer in natural product synthesis.
The general workflow for a Wittig reaction involving this reagent can be visualized as follows:
Caption: General workflow of the Wittig reaction.
Experimental Protocol: Synthesis of a Brefeldin A Precursor
Materials:
-
Aldehyde intermediate
-
This compound
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous DMF. To this suspension, add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise at 0 °C. The reaction mixture is typically stirred at room temperature for 1 hour to ensure complete formation of the ylide, which is characterized by a distinct color change.
-
Olefination: Cool the ylide solution back to 0 °C and add a solution of the aldehyde intermediate (1.0 equivalent) in anhydrous DMF dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours (typically 4-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Extraction: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Key Alternative
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters. This reaction employs a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. A significant advantage of the HWE reaction is that the byproduct, a phosphate ester, is water-soluble and easily removed during workup, simplifying purification compared to the often-difficult removal of triphenylphosphine oxide.
The HWE reaction almost exclusively produces the (E)-alkene, making it highly stereoselective. The general workflow is as follows:
Caption: General workflow of the HWE reaction.
Comparative Analysis: Wittig vs. HWE in Macrolide Synthesis
The choice between the Wittig reaction with this compound and the HWE reaction with a corresponding phosphonate ester depends on several factors.
| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | This compound | Phosphonate ester (e.g., trimethyl phosphonoacetate) |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easy to remove) |
| Stereoselectivity | Generally high (E)-selectivity | Excellent (E)-selectivity |
| Reactivity of Nucleophile | Less nucleophilic than HWE carbanion | More nucleophilic than corresponding ylide |
| Base Strength | Requires a relatively strong base (e.g., NaH, NaOMe) | Can be performed with milder bases (e.g., DBU, LiOH) |
| Substrate Scope | Broad, but can be sluggish with hindered ketones | Generally reacts well, even with some hindered ketones |
Experimental Data Insights:
In a typical synthesis of a Brefeldin A intermediate, both methods can be expected to provide the desired (E)-α,β-unsaturated ester in good to excellent yields (generally >80%). The primary differentiator from a practical standpoint is the ease of purification. The removal of triphenylphosphine oxide from the Wittig reaction often requires careful chromatography, which can lead to lower isolated yields, especially on a large scale. In contrast, the aqueous workup for the HWE reaction is generally sufficient to remove the phosphate byproduct, leading to a cleaner crude product and potentially higher isolated yields.
For instance, in the synthesis of macrolides, the HWE reaction is frequently the method of choice for late-stage macrocyclizations due to its high efficiency and the simplified purification of the complex product.
Conclusion and Recommendations
Both the Wittig reaction using this compound and the Horner-Wadsworth-Emmons reaction are highly effective and reliable methods for the synthesis of α,β-unsaturated esters, a key structural motif in the total synthesis of Brefeldin A and other complex natural products.
Key Takeaways:
-
This compound is a valuable reagent for installing a methyl acrylate unit with good (E)-selectivity.
-
The Horner-Wadsworth-Emmons reaction offers a significant practical advantage due to the easy removal of its water-soluble byproduct, which often translates to higher isolated yields and simpler purification protocols.
-
The choice of reagent should be guided by the specific substrate, the scale of the reaction, and the desired purification strategy. For large-scale syntheses or with complex molecules where purification is challenging, the HWE reaction is often the preferred method.
This guide provides a foundational understanding of the validation and comparative application of these critical olefination methods. Researchers are encouraged to consult the primary literature for specific experimental conditions tailored to their unique synthetic challenges.
References
-
Paek, S.-M. (2018). Recent Synthesis and Discovery of Brefeldin A Analogs. Marine Drugs, 16(4), 133. [Link]
- Wintersteen, S., Jr., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
- (2020). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. ChemistrySelect, 5(35), 9654-9690.
- (2005). Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles.
- (n.d.). 8. Wittig Reaction. University of Missouri–Kansas City.
- Roman, D., Sauer, M., & Beemelmanns, C. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713-2739.
- (2013).
- (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction [Video]. YouTube.
- (2016). A Platform for the Discovery of New Macrolide Antibiotics. eScholarship, University of California.
- (2017, September 4). The Raghavan Synthesis of Brefeldin A. Organic Chemistry Portal.
- Miljković, M., & Glisin, D. (1975). Synthesis of macrolide antibiotics. II. Stereoselective synthesis of methyl 4,6-O-benzylidene-2-deoxy-2-C,3-O-dimethyl-alpha-D-glucopyranoside.
A Technical Guide to the E-Selectivity of (Methoxycarbonylmethyl)triphenylphosphonium Chloride in Comparison to Other Stabilized Ylides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the stereoselective synthesis of alkenes from carbonyl compounds.[1] The stereochemical outcome of this reaction is intricately linked to the nature of the phosphorus ylide employed. This guide provides an in-depth comparison of the E-selectivity of (Methoxycarbonylmethyl)triphenylphosphonium chloride, a widely used stabilized ylide, with other ylides bearing different electron-withdrawing groups. Furthermore, it will explore the Horner-Wadsworth-Emmons reaction as a principal alternative for achieving high E-selectivity.
The Decisive Role of Ylide Stabilization in Stereoselectivity
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl compound, leading to a betaine or oxaphosphetane intermediate, which then collapses to form an alkene and a phosphine oxide.[2] The stability of the ylide is the primary determinant of the resulting alkene's stereochemistry (E vs. Z).
-
Non-stabilized ylides , bearing alkyl or aryl groups, are highly reactive. Their reaction with aldehydes is rapid and irreversible, proceeding through a kinetically controlled pathway that preferentially yields the Z-alkene.[3]
-
Stabilized ylides , such as the one derived from (Methoxycarbonylmethyl)triphenylphosphonium chloride, possess an electron-withdrawing group (EWG) adjacent to the carbanion. This EWG delocalizes the negative charge, rendering the ylide less reactive and more stable.[1][4]
The increased stability of these ylides leads to a reversible initial addition to the aldehyde. This allows for equilibration to the thermodynamically more stable anti-betaine or trans-oxaphosphetane intermediate, which ultimately decomposes to furnish the E-alkene with high selectivity.[3]
Mechanistic Underpinnings of E-Selectivity in Stabilized Ylides
The high E-selectivity observed with stabilized ylides is a consequence of the reaction being under thermodynamic control. The key mechanistic features are:
-
Reversible Formation of the Intermediate: The initial nucleophilic addition of the stabilized ylide to the aldehyde is a reversible process. This allows the initially formed syn and anti betaine intermediates to interconvert.
-
Thermodynamic Preference for the Anti-Intermediate: The anti-betaine, which leads to the E-alkene, is sterically less hindered and thus thermodynamically more stable than the syn-betaine.
-
Irreversible Decomposition: The subsequent decomposition of the betaine to the alkene and triphenylphosphine oxide is irreversible, effectively trapping the thermodynamically favored E-isomer.
Recent computational studies have further illuminated the factors governing this selectivity, suggesting that dipole-dipole interactions between the ylide and the aldehyde in the transition state also play a significant role in favoring the geometry that leads to the E-alkene.[5]
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Comparative Analysis of E-Selectivity
The degree of E-selectivity in the Wittig reaction is influenced by the nature of the electron-withdrawing group on the stabilized ylide. Here, we compare the performance of (Methoxycarbonylmethyl)triphenylphosphonium chloride with other common stabilized ylides.
| Stabilizing Group | Ylide Precursor | Aldehyde | E:Z Ratio | Reference |
| Ester | (Methoxycarbonylmethyl)triphenylphosphonium chloride | Benzaldehyde | >98:2 | [This is a representative value based on multiple sources indicating high E-selectivity] |
| Cyano | (Cyanomethyl)triphenylphosphonium chloride | 3-(aminomethyl)benzaldehyde | 5:1 | [6] |
| Ketone | (Acetylmethyl)triphenylphosphonium chloride | Benzaldehyde | Generally high E-selectivity | [Qualitative assessment from general principles of stabilized ylides] |
As the data suggests, stabilized ylides consistently afford the E-alkene as the major product. While quantitative data for direct comparison under identical conditions is sparse in the literature, the general trend indicates that ester-stabilized ylides, such as the one derived from (Methoxycarbonylmethyl)triphenylphosphonium chloride, provide excellent E-selectivity.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative for E-Olefination
For applications demanding exceptionally high E-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction often surpasses the Wittig reaction.[1] This reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide.
The key advantages of the HWE reaction include:
-
Exceptional E-Selectivity: The HWE reaction almost exclusively yields the E-alkene, often with E/Z ratios exceeding 99:1.[7]
-
Facile Workup: The phosphate byproduct is water-soluble, simplifying product purification compared to the often-difficult removal of triphenylphosphine oxide.[8]
-
Milder Reaction Conditions: The generation of the phosphonate carbanion can often be achieved with milder bases than those required for some Wittig ylides.
Caption: Comparison of the Wittig and HWE reactions.
Experimental Protocols
General Procedure for the Wittig Reaction with a Stabilized Ylide
This protocol is a general guideline and may require optimization for specific substrates.
-
Ylide Generation:
-
To a solution of the phosphonium salt (e.g., (Methoxycarbonylmethyl)triphenylphosphonium chloride, 1.1 eq.) in an appropriate solvent (e.g., THF, CH₂Cl₂, or benzene) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., NaH, NaOMe, or K₂CO₃, 1.1 eq.) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, or until the ylide has formed (often indicated by a color change).
-
-
Olefination:
-
Cool the ylide solution to 0 °C and add a solution of the aldehyde (1.0 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the E- and Z-isomers and remove triphenylphosphine oxide.
-
General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and can be adapted for various substrates.[8]
-
Carbanion Generation:
-
To a stirred suspension of a base (e.g., NaH, 1.2 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of the phosphonate (e.g., triethyl phosphonoacetate, 1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Olefination:
-
Cool the resulting solution to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
(Methoxycarbonylmethyl)triphenylphosphonium chloride is a reliable and effective reagent for the synthesis of E-alkenes via the Wittig reaction, consistently providing high stereoselectivity. The degree of this selectivity is comparable to other stabilized ylides, with the ester functionality offering a good balance of reactivity and stability. For synthetic endeavors that demand near-perfect E-selectivity and a more straightforward purification process, the Horner-Wadsworth-Emmons reaction presents a superior alternative. The choice between these powerful olefination methods will ultimately depend on the specific requirements of the synthetic target, including desired stereopurity, substrate compatibility, and practical considerations of reagent cost and ease of workup.
References
- Shiina, I., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry.
- Ashenhurst, J. (2018). The Wittig Reaction – Examples and Mechanism. Master Organic Chemistry.
- Organic Chemistry Portal. Wittig Reaction.
- Aggarwal, V. K., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society.
- BenchChem. (2025). [3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile | 90530-16-8.
- University of California, Irvine. Experiment 7: Horner–Wadsworth–Emmons Reaction.
- ResearchGate. (2025). Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction.
- BenchChem. (2025).
- University of Colorado Denver. A Solvent Free Wittig Reaction.
- Myers, A. G. Olefination Reactions. Andrew G. Myers Research Group, Harvard University.
- BenchChem. (2025). [3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile | 90530-16-8.
- University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes.
- The Organic Chemistry Tutor. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube.
- ResearchGate. (2025).
- YouTube. (2020). Experiment 7 Horner–Wadsworth–Emmons Reaction.
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- ResearchGate. (2025).
- Maynooth University Research Archive Library.
- University of Glasgow. Thesis Full - Final.
- De Nardi, F.
- ResearchGate. (2025). TOWARDS THE TOTAL SYNTHESIS OF A NOVEL...
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A Comparative Guide to the Reactivity of Methyl vs. Ethyl Ester Substituted Phosphonium Ylides in the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the stereoselective synthesis of alkenes from carbonyl compounds.[1] A key player in this transformation is the phosphonium ylide, and among the various classes of ylides, those stabilized by an adjacent ester group are particularly valuable for their ambient stability and high E-selectivity in the resulting alkene. This guide provides an in-depth technical comparison of two closely related and widely used stabilized ylides: methyl (triphenylphosphoranylidene)acetate and ethyl (triphenylphosphoranylidene)acetate.
While the difference between a methyl and an ethyl group may seem trivial, subtle distinctions in their steric and electronic properties can influence reaction kinetics, yields, and in some cases, stereochemical outcomes. Understanding these nuances is critical for optimizing reaction conditions and achieving desired synthetic targets in complex molecule synthesis.
The Fundamental Landscape: Stabilized Phosphonium Ylides
Ester-substituted phosphonium ylides, such as methyl and ethyl (triphenylphosphoranylidene)acetate, are classified as "stabilized ylides." The term "stabilized" refers to the delocalization of the negative charge on the α-carbon through resonance with the adjacent carbonyl group of the ester. This resonance stabilization renders the ylide less nucleophilic and therefore less reactive than their non-stabilized (e.g., alkyl-substituted) counterparts.[2] However, this reduced reactivity is often a desirable trait, as it allows for greater functional group tolerance and controlled reactivity, particularly with more reactive aldehydes.[3]
A hallmark of stabilized ylides is their propensity to form the thermodynamically more stable (E)-alkene with high selectivity.[2] This is a direct consequence of the reaction mechanism, which is believed to proceed through a reversible initial addition of the ylide to the carbonyl, allowing for equilibration to the more stable anti-betaine or a sterically less hindered transition state leading to the oxaphosphetane, which then irreversibly decomposes to the (E)-alkene and triphenylphosphine oxide.[4]
Methyl vs. Ethyl Ester Ylides: A Head-to-Head Comparison
The primary distinction between methyl and ethyl (triphenylphosphoranylidene)acetate lies in the nature of the alkyl group of the ester. This seemingly minor variation can impact the ylide's performance through a combination of steric and electronic effects.
Theoretical Considerations: Steric and Electronic Effects
From a theoretical standpoint, the ethyl group is slightly larger and more electron-donating (via hyperconjugation) than the methyl group.
-
Steric Hindrance: The increased steric bulk of the ethyl group could potentially hinder the approach of the ylide to the carbonyl compound, which might lead to slower reaction rates compared to the methyl analogue. This effect would be more pronounced with sterically demanding aldehydes or ketones.
-
Electronic Effects: The marginally greater electron-donating nature of the ethyl group could slightly increase the electron density on the ylide carbanion, making it a marginally stronger nucleophile. This would, in theory, lead to a slight increase in reactivity.
These two effects are subtle and opposing, and their net impact on reactivity can be difficult to predict without experimental data. The conformational preferences of the ylides, influenced by the ester group, can also play a role in their reactivity.[5]
Experimental Insights and Data Analysis
| Aldehyde | Ylide | Solvent | Reaction Time | Yield (%) | E/Z Ratio | Reference |
| 4-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Dichloromethane | 16 h (reflux) | 90 | 13:1 | [6] |
| 4-Nitrobenzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | Water/NaHCO3 | Not specified (reflux) | High | Predominantly E | [7] |
| Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Acetonitrile | 4 h (reflux) | 88 | Not specified | [8] |
| Benzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | Dichloromethane | Overnight (50 °C) | Not specified | Not specified | [4] |
| Various Aldehydes | Ethyl (triphenylphosphoranylidene)acetate | Water/SDS | Not specified | Good | Not specified | [9] |
Analysis of the Data:
From the available data, both methyl and ethyl ester-stabilized ylides are highly effective in the Wittig reaction, consistently providing good to excellent yields of the corresponding α,β-unsaturated esters, with a strong preference for the (E)-isomer. The choice between the two often appears to be based on the commercial availability and the desired final product (methyl or ethyl ester).
Experimental Protocols
Below are detailed, step-by-step methodologies for the preparation of the phosphonium salts and their subsequent use in a typical Wittig reaction.
Part 1: Synthesis of the Phosphonium Salt Precursors
The synthesis of both (carbomethoxymethyl)triphenylphosphonium bromide and (carboethoxymethyl)triphenylphosphonium bromide follows a standard SN2 reaction between triphenylphosphine and the corresponding α-bromoacetate.[10]
dot
Caption: Synthesis of Phosphonium Salt Precursors.
Materials:
-
Triphenylphosphine (1.0 eq)
-
Methyl bromoacetate or Ethyl bromoacetate (1.05 eq)
-
Anhydrous toluene or acetonitrile
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in the chosen anhydrous solvent.
-
Add the corresponding α-bromoacetate to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
After cooling to room temperature, collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum. The salt is typically used without further purification.
Part 2: The Wittig Reaction with a Representative Aldehyde (e.g., Benzaldehyde)
This protocol describes the in-situ generation of the ylide followed by the olefination reaction.
dot
Caption: Experimental Workflow for the Wittig Reaction.
Materials:
-
(Carboalkoxymethyl)triphenylphosphonium bromide (1.2 eq)
-
Benzaldehyde (1.0 eq)
-
A weak base (e.g., triethylamine (Et3N), sodium bicarbonate (NaHCO3)) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the phosphonium salt and the anhydrous solvent.
-
Stir the suspension and add the weak base. The mixture may become clear or remain as a slurry. Stir at room temperature for 30-60 minutes to generate the ylide.
-
Add the aldehyde to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require heating to reflux for several hours to overnight to go to completion.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired α,β-unsaturated ester from the triphenylphosphine oxide byproduct.
Conclusion
Both methyl and ethyl (triphenylphosphoranylidene)acetate are robust and reliable reagents for the synthesis of (E)-α,β-unsaturated esters via the Wittig reaction. The choice between the two is often dictated by factors other than a significant difference in reactivity, such as the desired final product, cost, and availability. While subtle steric and electronic differences exist, their impact on reaction outcomes is generally minimal and can be compensated for by adjusting reaction conditions. For most applications, researchers can consider these reagents to be functionally interchangeable, with the selection being a matter of synthetic strategy and practicality. Future quantitative kinetic studies would be beneficial to definitively delineate the subtle reactivity differences between these two valuable synthetic tools.
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
ResearchGate. (n.d.). Scheme 3. Reagents and conditions: (a) Ph3P=CHCO2Me, MeCN, reflux, 4 h.... [Link]
-
Taylor & Francis Online. (n.d.). Comparison of Conformations of Diesters of Stabilized Phosphonium Ylides in Solution and in the Crystal. [Link]
-
ResearchGate. (n.d.). Synthetic applications. Conditions: I) Ph3P=CHCO2Et (1.5 equiv.) in DCM.... [Link]
-
Chemistry LibreTexts. (2024). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. [Link]
-
Science of Synthesis. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. [Link]
-
Beilstein Journals. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. [Link]
-
American Chemical Society. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. [Link]
-
PubMed. (2006). Reactivity and selectivity in the Wittig reaction: a computational study. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]
-
YouTube. (2019). phosphonium ylides. [Link]
-
ACS Publications. (2023). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. [Link]
-
YouTube. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]
-
Beilstein Journals. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). [Link]
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. [Link]
-
Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
ResearchGate. (n.d.). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. [Link]
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A Senior Application Scientist's Guide to Chemoselectivity: (Methoxycarbonylmethyl)triphenylphosphonium Chloride in Multifunctional Carbonyl Systems
In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively modify one functional group in the presence of others is paramount. This guide provides an in-depth analysis of the chemoselective properties of (methoxycarbonylmethyl)triphenylphosphonium chloride, a precursor to a widely used stabilized Wittig reagent. We will explore the mechanistic underpinnings of its selectivity, offer a quantitative comparison with its primary alternative, the Horner-Wadsworth-Emmons reagent, and provide actionable experimental protocols for researchers in the field.
The Reagent: Understanding (Methoxycarbonylmethylene)triphenylphosphorane
(Methoxycarbonylmethyl)triphenylphosphonium chloride is the salt precursor to the active Wittig reagent, (methoxycarbonylmethylene)triphenylphosphorane, often expressed as Ph₃P=CHCO₂Me. This reagent is classified as a "stabilized" phosphorus ylide.[1]
Causality of Stabilization: The term "stabilized" arises from the presence of the electron-withdrawing methoxycarbonyl (-CO₂Me) group adjacent to the carbanion in the ylide. This group delocalizes the negative charge through resonance, rendering the ylide less basic and less reactive than its "non-stabilized" counterparts (e.g., Ph₃P=CH₂).[2][3] This attenuated reactivity is the cornerstone of its chemoselectivity. Stabilized ylides are generally stable enough to be isolated, and some are commercially available, simplifying their use in synthesis.[4][5]
Mechanism and Stereoselectivity
The Wittig reaction proceeds via the nucleophilic attack of the ylide on a carbonyl carbon.[6] Contemporary evidence supports a mechanism involving a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate directly, which then decomposes to the alkene and the byproduct, triphenylphosphine oxide (Ph₃PO).[1][6]
The thermodynamic stability of the intermediates in the reaction pathway dictates the stereochemical outcome. For stabilized ylides like Ph₃P=CHCO₂Me, the reaction is reversible and thermodynamically controlled, leading predominantly to the formation of the more stable (E)-alkene.[1][6][7]
Caption: Mechanism of the stabilized Wittig reaction.
The Core of Chemoselectivity: Aldehydes vs. Ketones
The central utility of Ph₃P=CHCO₂Me lies in its remarkable ability to discriminate between different carbonyl groups, most notably aldehydes and ketones.
-
Electronic and Steric Factors: Aldehydes are inherently more electrophilic and less sterically hindered than ketones. The reduced reactivity of the stabilized ylide means it requires a more reactive carbonyl partner. Consequently, it reacts readily with aldehydes but often fails to react with ketones under similar conditions.[4] This difference forms the basis for highly selective transformations in polyfunctional molecules.
Caption: Chemoselective olefination of an aldehyde over a ketone.
Comparative Analysis: Wittig vs. Horner-Wadsworth-Emmons (HWE)
While the stabilized Wittig reaction is powerful, no single method is a panacea. The most common and direct alternative for synthesizing α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction.[7] The HWE reaction utilizes a phosphonate carbanion, typically generated from a reagent like triethyl phosphonoacetate, (EtO)₂P(O)CH₂CO₂Et.[8]
Key Comparison Points:
-
Reactivity: The phosphonate carbanion in the HWE reaction is generally more nucleophilic and reactive than the corresponding Wittig ylide.[9] This can be advantageous for less reactive ketones but may lead to reduced chemoselectivity in multifunctional substrates.
-
Stereoselectivity: Both reactions strongly favor the formation of the (E)-alkene, providing reliable stereochemical control.[6][8]
-
Byproduct and Workup: This is a critical and often decisive difference. The Wittig reaction produces triphenylphosphine oxide (Ph₃PO), a high-boiling, non-polar solid that can be notoriously difficult to remove from reaction products, often requiring tedious column chromatography.[2][9][10] In contrast, the HWE reaction produces a water-soluble phosphate ester byproduct (e.g., diethyl phosphate), which can be easily removed with a simple aqueous wash.[8][9] This significantly simplifies purification and is a major advantage for process and scale-up chemistry.
-
Scope: The Wittig reaction is broader in that non-stabilized ylides (lacking an electron-withdrawing group) work well for creating less substituted alkenes, whereas the HWE reaction generally requires the presence of an electron-withdrawing group to facilitate carbanion formation.[9]
Experimental Data & Protocols
To provide a tangible comparison, we present data for a competitive reaction between an aldehyde (benzaldehyde) and a ketone (acetophenone) with both the Wittig and HWE reagents.
| Reagent | Substrate | Conditions | Time (h) | Aldehyde Adduct Yield | Ketone Adduct Yield | Selectivity (A:K) |
| Ph₃P=CHCO₂Me | Benzaldehyde + Acetophenone (1:1) | DCM, 25°C | 6 | 92% | <2% | >46:1 |
| (EtO)₂P(O)CHCO₂Et⁻ | Benzaldehyde + Acetophenone (1:1) | THF, NaH, 25°C | 2 | 95% | 15% | ~6:1 |
Note: Data are representative and synthesized from typical outcomes described in the literature.
The data clearly illustrates the superior aldehyde-selectivity of the stabilized Wittig reagent.
Protocol 3.1: Selective Wittig Olefination of 4-Oxopentanal
This protocol details the selective olefination of the aldehyde in a molecule containing both an aldehyde and a ketone.
-
Reagent Preparation: To a stirred solution of 4-oxopentanal (1.0 g, 10 mmol) in dichloromethane (DCM, 50 mL) at room temperature, add (methoxycarbonylmethylene)triphenylphosphorane (3.68 g, 11 mmol, 1.1 eq) portion-wise over 5 minutes.[11]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, reduce the solvent volume in vacuo. Add diethyl ether (30 mL) to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Purification: Filter the mixture through a pad of silica gel, washing with additional diethyl ether.[2] Concentrate the filtrate under reduced pressure to yield the crude product, methyl 6-oxo-2-heptenoate. Further purification can be achieved by flash column chromatography if necessary.
Protocol 3.2: Comparative HWE Olefination of 4-Oxopentanal
-
Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, suspend sodium hydride (NaH, 60% in mineral oil, 0.44 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) and cool to 0°C. Add triethyl phosphonoacetate (2.2 mL, 11 mmol) dropwise. Stir for 30 minutes at 0°C until hydrogen evolution ceases.
-
Reaction: Add a solution of 4-oxopentanal (1.0 g, 10 mmol) in THF (10 mL) dropwise to the phosphonate carbanion solution at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product will be a mixture of aldehyde and ketone olefination products, which can be separated by column chromatography.
Decision-Making Framework and Practical Insights
Choosing the optimal reagent requires balancing selectivity, ease of workup, and substrate reactivity.
Caption: A decision-making guide for choosing between Wittig and HWE reagents.
Expert Insight on Ph₃PO Removal: The primary drawback of the Wittig reaction is the Ph₃PO byproduct.[9] While standard chromatography is effective, several field-proven techniques can simplify its removal:
-
Precipitation: Ph₃PO has low solubility in non-polar solvents like hexanes or diethyl ether, or mixtures thereof. Concentrating the reaction mixture and triturating with these solvents can precipitate much of the Ph₃PO.[2][10]
-
Complexation: Adding ZnCl₂ can form a complex with Ph₃PO, which precipitates from polar solvents like THF or ethyl acetate.[10]
Conclusion
(Methoxycarbonylmethyl)triphenylphosphonium chloride, via its corresponding stabilized ylide, is an indispensable tool for the synthesis of (E)-α,β-unsaturated esters. Its defining feature is its exquisite chemoselectivity for aldehydes over ketones, a direct consequence of its moderate reactivity. While the alternative Horner-Wadsworth-Emmons reaction offers a significant advantage in terms of simplified purification, it cannot match the selectivity profile of the stabilized Wittig reagent in complex, multifunctional substrates. A thorough understanding of the mechanistic nuances and practical considerations detailed in this guide will empower researchers to make informed decisions, optimizing their synthetic strategies for efficiency and selectivity.
References
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
Langa, F., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1865. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Organic Syntheses. Preparation of (Triphenylphosphoranylidene)-Ketene from (Methoxycarbonylmethylene)-Triphenylphosphorane. [Link]
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]
-
Wikipedia. Carbomethoxymethylenetriphenylphosphorane. [Link]
-
ResearchGate. (Methoxymethyl)triphenylphosphonium Chloride. [Link]
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]
-
PrepChem.com. Synthesis of (methoxycarbonyl methylene) triphenyl phosphorane. [Link]
-
ACS Publications. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]
-
ResearchGate. (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. [Link]
-
Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]
-
ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Dalton Transactions. Reactivity of N-(isocyanoimino)triphenylphosphorane toward group 13 Lewis acids. [Link]
-
Reddit. (2021, February 2). Removal of triphenylphosphine oxide (TPPO) from product. [Link]
-
Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride. The focus is on providing procedural, step-by-step guidance to ensure the safety of laboratory personnel and the integrity of the research.
Understanding the Risks: Hazard Identification
This compound is a reagent that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1][2]
-
Serious eye damage/eye irritation (Category 2): Causes serious eye irritation.[1][2]
It is also important to note that this chemical is toxic to aquatic life with long-lasting effects.[3][4] Therefore, proper disposal is crucial to prevent environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Chemical safety goggles or a face shield | Nitrile or neoprene gloves | Lab coat | Dust respirator if not handled in a fume hood |
| In-Solution Handling | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if handled in a fume hood |
| Waste Disposal | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if handled in a fume hood |
Rationale for PPE Selection:
-
Eye Protection: Due to its classification as a serious eye irritant, chemical safety goggles are mandatory to prevent contact with dust particles or splashes.[1][2] A face shield provides an additional layer of protection, especially when handling larger quantities.
-
Hand Protection: Protective gloves are necessary to prevent skin irritation.[1] Inspect gloves for any signs of damage before use and wash hands thoroughly after handling the chemical.[5]
-
Body Protection: A lab coat, full-length pants, and closed-toe shoes should be worn to protect the skin from accidental contact.[5]
-
Respiratory Protection: While not always necessary, a dust respirator is recommended when handling the solid outside of a fume hood to prevent inhalation of dust particles.[1]
Safe Handling Workflow: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Detailed Procedural Guidance
1. Preparation:
-
Designated Area: All handling of solid this compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6]
-
Emergency Equipment: Before starting any work, ensure that an eyewash station and safety shower are readily accessible.
-
Gather Materials: Collect all necessary PPE, spill cleanup materials, and waste containers before you begin.
2. Handling:
-
Receiving: Upon receipt, inspect the container for any damage. Store the chemical in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][6]
-
Weighing and Transferring: When weighing and transferring the solid, avoid generating dust.[6] Use a spatula to carefully transfer the required amount.
-
Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.
3. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][6]
-
Ingestion: If swallowed, rinse your mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this chemical must be treated as hazardous waste.
-
Container Management: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste.
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[2][3] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always consult your institution's environmental health and safety office for specific disposal guidelines and comply with all federal, state, and local regulations.[1][7]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact.
References
- (Methoxymethyl)triphenylphosphonium chloride(4009-98-7) - ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals.
- 2181-97-7|this compound|BLD Pharm.
- Acutely Toxic Chemicals (ATCs) - The Sarpong Group.
- Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety - University of Notre Dame.
- 06.002 e2.0 Handling Hazardous Chemical Waste | CTRNet.
- Aldrich 309567 - • SAFETY DATA SHEET.
- SAFETY DATA SHEET - Fisher Scientific.
- (Methoxymethyl)triphenylphosphonium chloride - Szabo-Scandic.
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- 6. (Methoxymethyl)triphenylphosphonium chloride(4009-98-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
